6-Aminooxy-hexanoic acid; hydrobromide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
6-aminooxyhexanoic acid;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3.BrH/c7-10-5-3-1-2-4-6(8)9;/h1-5,7H2,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGUDSFOAMPGEOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)O)CCON.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30590282 | |
| Record name | 6-(Aminooxy)hexanoic acid--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
448954-98-1 | |
| Record name | 6-(Aminooxy)hexanoic acid--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Aminooxy-hexanoic acid; hydrobromide: Properties, Mechanisms, and Applications
Prepared by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on 6-Aminooxy-hexanoic acid hydrobromide. It moves beyond basic data to provide a deep understanding of its chemical reactivity, applications, and the strategic considerations behind its use in complex biological systems.
Introduction: A Versatile Bifunctional Linker
6-Aminooxy-hexanoic acid hydrobromide is a heterobifunctional linker that has become an invaluable tool in the fields of bioconjugation, chemical biology, and pharmaceutical sciences. Its structure is deceptively simple, yet it offers two distinct and highly useful chemical handles:
-
An aminooxy group (-O-NH₂) : This nucleophilic moiety enables the highly specific and efficient formation of stable oxime bonds with aldehydes and ketones. This reaction, known as oxime ligation, is a cornerstone of bioorthogonal chemistry, allowing for precise chemical modifications in complex biological environments.[1]
-
A carboxylic acid group (-COOH) : This functional group provides a classic handle for forming stable amide bonds with primary and secondary amines, commonly found in proteins and other biomolecules.
-
A six-carbon hexanoic acid backbone : This aliphatic chain acts as a flexible, hydrophobic spacer, providing spatial separation between conjugated molecules, which can be critical for maintaining their biological activity and preventing steric hindrance.[2][3][4]
This unique combination makes it an ideal reagent for tethering molecules, modifying surfaces, and constructing complex molecular architectures like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[5]
Physicochemical Properties
A precise understanding of the molecule's properties is the foundation of its successful application. The hydrobromide salt form enhances its stability and solubility for laboratory use.
| Property | Value | Source(s) |
| Molecular Weight | 228.086 g/mol | [6] |
| Molecular Formula | C₆H₁₄BrNO₃ | [5][6][7] |
| CAS Number | 448954-98-1 | [5][6][7] |
| Synonyms | NH2-O-C5-COOH hydrobromide | [5] |
| Storage Conditions | 2-8°C, Refrigerator | [7] |
The Chemistry of Application: Mechanism of Action
The utility of 6-Aminooxy-hexanoic acid lies in its two orthogonal reactive sites. The choice of which end to react first is a critical experimental design parameter.
Oxime Ligation: The Bioorthogonal Handle
The reaction between the aminooxy group and a carbonyl (aldehyde or ketone) is central to this linker's power.
-
Mechanism : The reaction proceeds via a nucleophilic attack of the aminooxy nitrogen on the electrophilic carbonyl carbon. This is followed by a dehydration step to form a stable C=N-O bond (the oxime).[8] The reaction is efficient in aqueous media and is often catalyzed by aniline or its derivatives at a slightly acidic pH (typically 4.5-6.5).[1][8]
-
Why it's Trusted (Self-Validating) : The oxime ligation is highly chemoselective.[1] The aminooxy group does not react with other functional groups found in proteins, such as amines, thiols, or carboxylates, under typical reaction conditions. This bioorthogonality ensures that modifications occur only at the intended aldehyde or ketone site, minimizing off-target effects and simplifying purification. The stability of the resulting oxime bond is another key advantage over less stable imine bonds.[9]
Amide Bond Formation: The Covalent Anchor
The carboxylic acid terminus is typically used to form a covalent linkage to a biomolecule (e.g., a protein, peptide, or amine-modified surface).
-
Mechanism : This reaction requires the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by an amine. The most common method involves the use of carbodiimide chemistry, such as with N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). EDC activates the carboxylate, which then reacts with NHS to form a semi-stable NHS-ester. This activated ester readily reacts with primary amines to form a highly stable amide bond.
-
Expert Insight : The inclusion of NHS is critical. While EDC alone can facilitate amide bond formation, it can also lead to side reactions. The two-step process involving an NHS-ester intermediate is more controlled, generally leads to higher yields, and is easier to manage in a laboratory setting.
Key Applications in Research and Drug Development
The dual-reactivity profile of 6-Aminooxy-hexanoic acid enables a wide array of applications.
-
PROTAC Synthesis : It is frequently used as a linker in the synthesis of PROTACs.[5] One end can be attached to a ligand that binds to a target protein, while the other end is attached to a ligand for an E3 ubiquitin ligase, bringing the two into proximity to trigger target protein degradation.[5]
-
Protein and Peptide Modification : Researchers can introduce a unique reactive handle onto a protein. By first reacting the linker's carboxyl group with lysine residues on a protein, the protein becomes decorated with available aminooxy groups. These can then be used to attach reporter molecules (dyes), drugs, or other proteins that have been modified to contain an aldehyde or ketone.[10]
-
Surface Immobilization : The linker can be used to attach biomolecules to solid supports for applications like biosensors or affinity chromatography. The carboxyl group can be used to attach the linker to an amine-functionalized surface, presenting the aminooxy group for the subsequent and specific capture of aldehyde- or ketone-tagged analytes.[10]
-
Bioconjugate Development : It is a foundational tool for creating complex bioconjugates, including glycoconjugates and oligonucleotide-peptides.[1]
Experimental Protocol: Two-Step Protein Conjugation
This protocol details a common workflow: first labeling a protein with 6-Aminooxy-hexanoic acid via its carboxyl group, and then conjugating an aldehyde-containing payload to the newly introduced aminooxy group.
Workflow Visualization
Caption: Two-step protein conjugation workflow.
Step 1: Activating the Carboxyl Group and Labeling the Protein
-
Rationale : This step uses EDC/NHS chemistry to covalently attach the linker to primary amines (e.g., lysine side chains) on the target protein.
-
Reagent Preparation :
-
Dissolve 6-Aminooxy-hexanoic acid hydrobromide in an appropriate buffer (e.g., MES buffer, pH 6.0) to a final concentration of 100 mM.
-
Prepare fresh solutions of EDC and NHS in the same buffer, also at 100 mM.
-
-
Activation :
-
To the linker solution, add an equimolar amount of EDC and NHS. For example, to 100 µL of linker solution, add 100 µL of EDC and 100 µL of NHS.
-
Incubate at room temperature for 15-30 minutes to allow for the formation of the NHS-ester.
-
-
Protein Conjugation :
-
Prepare the protein in a suitable buffer (e.g., PBS, pH 7.4). The protein concentration should be in the range of 1-10 mg/mL.
-
Add the activated linker solution to the protein solution. A 10- to 50-fold molar excess of the linker over the protein is a good starting point.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Purification (Self-Validation) :
-
Remove the excess, unreacted linker and byproducts using a desalting column (e.g., Zeba™ Spin Desalting Columns) or dialysis against PBS, pH 7.4.
-
Verification : The success of this step can be confirmed by MALDI-TOF mass spectrometry, which will show an increase in the protein's mass corresponding to the number of linker molecules attached.
-
Step 2: Oxime Ligation to an Aldehyde-Modified Payload
-
Rationale : This step utilizes the newly installed aminooxy groups on the protein to specifically react with a payload molecule containing an aldehyde or ketone.
-
Reagent Preparation :
-
Dissolve the aldehyde-containing payload (e.g., a fluorescent dye, drug molecule) in a compatible solvent (e.g., DMSO) at a high concentration.
-
Prepare a stock solution of an aniline catalyst (e.g., 1 M aniline in DMSO or water).
-
-
Ligation Reaction :
-
To the purified aminooxy-functionalized protein from Step 1, add the aldehyde-payload. A 5- to 20-fold molar excess of the payload is recommended.
-
Add the aniline catalyst to a final concentration of 20-100 mM. Expert Insight : The catalyst significantly accelerates the reaction, especially for ketones or sterically hindered aldehydes.[11]
-
Adjust the pH of the reaction mixture to between 4.5 and 6.5 using a suitable buffer (e.g., sodium acetate).
-
Incubate for 2-4 hours at room temperature or up to 24 hours at 4°C.
-
-
Final Purification (Self-Validation) :
-
Purify the final conjugate using a method appropriate for the protein size, such as size-exclusion chromatography (SEC) or affinity chromatography, to remove the excess payload and catalyst.
-
Verification : Characterize the final product using UV-Vis spectroscopy (if the payload is a chromophore), SDS-PAGE (to confirm protein integrity), and mass spectrometry (to confirm the final conjugate mass).
-
Troubleshooting and Expert Insights
-
Low Conjugation Efficiency :
-
Cause: Inefficient activation of the carboxyl group.
-
Solution: Ensure EDC/NHS solutions are fresh. EDC is moisture-sensitive. Perform the activation in a slightly acidic buffer (MES, pH 6.0) for optimal NHS-ester formation.
-
-
Protein Precipitation :
-
Cause: High concentration of organic solvent (from the payload stock) or excessive modification of the protein, leading to changes in solubility.
-
Solution: Keep the volume of added organic solvent to a minimum (<5% of the total reaction volume). Reduce the molar excess of the linker in Step 1 to decrease the degree of labeling.
-
-
Slow Oxime Ligation :
-
Cause: Suboptimal pH or absence of a catalyst.
-
Solution: Ensure the reaction pH is in the 4.5-6.5 range. The reaction is significantly slower at neutral pH. Always include an aniline-based catalyst, particularly when working with ketones.[11]
-
Conclusion
6-Aminooxy-hexanoic acid hydrobromide is more than just a chemical reagent; it is a strategic enabler of molecular innovation. Its bifunctional and bioorthogonal nature provides a reliable and versatile platform for constructing complex, well-defined bioconjugates. By understanding the underlying chemical mechanisms and optimizing reaction protocols, researchers can confidently employ this linker to advance their work in drug discovery, diagnostics, and fundamental biological research.
References
-
Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid. ResearchGate. Available at: [Link]
-
The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. Molecules. Available at: [Link]
-
6-(Aminooxy)hexanoic acid hydrobromide. Pharmaffiliates. Available at: [Link]
-
Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. National Institutes of Health (NIH). Available at: [Link]
-
The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. National Institutes of Health (NIH). Available at: [Link]
-
SYNTHESIS OF (S)-(+)-2-AMINO-6-(AMINOOXY)- HEXANOIC ACID. Synthetic Communications. Available at: [Link]
-
Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews. Available at: [Link]
-
AminoX: Making Better Protein Drugs, Quicker and Cheaper. YouTube. Available at: [Link]
-
The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. MDPI. Available at: [Link]
-
A flexible method for the conjugation of aminooxy ligands to preformed complexes of nucleic acids and lipids. ChemMedChem. Available at: [Link]
-
Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. National Institutes of Health (NIH). Available at: [Link]
-
The Emergence of Oxime Click Chemistry and its Utility in Polymer Science. Royal Society of Chemistry. Available at: [Link]
-
Structure of 6-aminohexanoic acid. ResearchGate. Available at: [Link]
-
Synthesis of two photoreactive heterobifunctional reagents derived from hexanoic acid. International Journal of Peptide and Protein Research. Available at: [Link]
-
Synthesis of aminooxy and N-alkylaminooxy amines for use in bioconjugation. Organic & Biomolecular Chemistry. Available at: [Link]
-
A Highly Efficient Catalyst for Oxime Ligation and Hydrazone–Oxime Exchange Suitable for Bioconjugation. Bioconjugate Chemistry. Available at: [Link]
Sources
- 1. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CAS 448954-98-1 | 4121-9-02 | MDL MFCD09743539 | 6-Aminooxy-hexanoic acid hydrobromide | SynQuest Laboratories [synquestlabs.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
6-Aminooxy-hexanoic acid; hydrobromide chemical properties
An In-Depth Technical Guide to 6-Aminooxy-hexanoic acid; hydrobromide: Properties, Protocols, and Applications
Authored by: A Senior Application Scientist
Introduction
In the landscape of modern chemical biology and therapeutic development, the ability to precisely and stably link molecular components is paramount. 6-Aminooxy-hexanoic acid hydrobromide has emerged as a cornerstone bifunctional linker, prized for its reliability and versatility. Its architecture, featuring a terminal aminooxy group and a carboxylic acid, connected by a flexible six-carbon chain, enables elegant and robust conjugation strategies. This guide provides an in-depth exploration of its chemical properties, the mechanistic basis for its reactivity, field-proven protocols for its use, and its transformative applications in advanced fields such as Proteolysis Targeting Chimeras (PROTACs) and the development of sophisticated chemical probes. For researchers, scientists, and drug development professionals, a thorough understanding of this reagent is essential for harnessing its full potential in creating next-generation bioconjugates and therapeutics.
Part 1: Core Chemical and Physical Properties
A molecule's utility begins with its fundamental properties. 6-Aminooxy-hexanoic acid hydrobromide is a salt, which enhances its stability and handling characteristics as a solid. The free aminooxy group is a potent nucleophile, while the carboxylic acid provides a handle for further derivatization, typically through amide bond formation.
Structure and Nomenclature
-
Chemical Name: this compound
-
Common Synonyms: NH2-O-C5-COOH hydrobromide[1]
-
Chemical Structure:

Physicochemical Data
The following table summarizes the key quantitative properties of this reagent.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₄BrNO₃ | [2][3][4] |
| Molecular Weight | 228.08 g/mol | [1][2] |
| Appearance | White to off-white solid | (General supplier information) |
| Storage Conditions | 2-8°C, Refrigerator, Moisture sensitive | [3][5] |
| Purity | Typically ≥95% | [4] |
Storage, Stability, and Safe Handling
Proper handling is critical to preserving the reagent's integrity. 6-Aminooxy-hexanoic acid hydrobromide is stable under recommended storage conditions but is moisture-sensitive and incompatible with strong oxidizing agents.[5][6]
-
Storage: Store in a tightly sealed container in a refrigerator (2-8°C) under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and air.[3][5][6]
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7] Handle in a well-ventilated area to avoid inhalation of dust.[6][7] In case of contact with skin or eyes, rinse immediately and thoroughly with water.[7]
Part 2: The Chemistry of Oxime Ligation: Mechanism and Optimization
The primary utility of 6-aminooxy-hexanoic acid lies in its participation in oxime ligation, a highly efficient and chemoselective bioorthogonal reaction.[8] This "click chemistry" reaction forms a stable oxime bond by coupling the nucleophilic aminooxy moiety with an electrophilic aldehyde or ketone.[9][10]
Mechanism of Action
The reaction proceeds via a nucleophilic attack of the aminooxy group on the carbonyl carbon. This is followed by a dehydration step to yield the final, stable oxime conjugate. The resulting oxime bond is significantly more resistant to hydrolysis at physiological pH than related C=N bonds like imines or hydrazones, a critical feature for in-vivo applications.[8]
Key Reaction Parameters & Causality
The efficiency of oxime ligation is not absolute; it is governed by several factors that can be tuned to optimize outcomes.
-
pH: The reaction rate is highly pH-dependent. Mildly acidic conditions (pH 4.5-5.5) are often optimal as the acid catalyzes the dehydration step.[8] However, for many biological applications where acid-labile substrates are present, the reaction proceeds effectively at neutral pH (6.5-7.5), albeit at a slower rate.[8]
-
Catalysis: The reaction can be significantly accelerated, particularly at neutral pH, by the addition of a nucleophilic catalyst such as aniline or its derivatives.[8][9] Aniline functions by first forming a more reactive anilinium imine intermediate with the carbonyl compound, which is then rapidly displaced by the aminooxy nucleophile. This allows for efficient conjugations at lower reactant concentrations, a crucial advantage when working with precious biomolecules.[8][11][12]
Part 3: Field-Proven Methodologies and Protocols
The following protocols provide a validated framework for the use of 6-aminooxy-hexanoic acid hydrobromide in common bioconjugation workflows.
Protocol 1: General Bioconjugation to a Carbonyl-Containing Protein
This protocol describes the conjugation of the aminooxy linker to a protein that has been modified to contain an aldehyde or ketone group (e.g., through periodate oxidation of glycans or incorporation of an unnatural amino acid).
Methodology
-
Reagent Preparation:
-
Protein Solution: Prepare the aldehyde- or ketone-functionalized protein in a reaction buffer (e.g., 100 mM phosphate buffer, pH 7.0) at a concentration of 1-10 mg/mL.[8]
-
Linker Stock: Dissolve 6-aminooxy-hexanoic acid hydrobromide in the same reaction buffer (or a compatible solvent like DMSO if solubility is an issue) to create a concentrated stock solution (e.g., 100 mM).
-
Catalyst Stock (Optional): Prepare a 1 M aniline stock solution in a compatible organic solvent or as a salt in aqueous buffer.
-
-
Reaction Setup:
-
To the protein solution, add the 6-aminooxy-hexanoic acid hydrobromide stock solution to achieve a final 5- to 20-fold molar excess over the protein.[8]
-
For catalyzed reactions at neutral pH, add the aniline catalyst stock to a final concentration of 10-100 mM.[8] The causality here is that aniline accelerates the rate-limiting dehydration step, enabling faster conjugation under physiological conditions.
-
-
Incubation:
-
Incubate the reaction mixture for 2-24 hours at room temperature or 4°C with gentle agitation.[8] Reaction progress can be monitored by techniques such as SDS-PAGE (observing a mass shift) or mass spectrometry.
-
-
Purification:
-
Remove excess unreacted linker and catalyst from the final conjugate using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF) with an appropriate molecular weight cutoff.[8] This step is self-validating; successful separation confirms the covalent attachment of the linker to the high-molecular-weight protein.
-
Part 4: Advanced Applications in Research and Drug Development
The robustness of the oxime linkage and the bifunctional nature of 6-aminooxy-hexanoic acid have made it a critical component in several cutting-edge applications.
Application 1: PROTAC Synthesis
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation by the proteasome.[1] The linker connecting the two recognition ligands is not merely a spacer; its length, flexibility, and chemical nature are critical for optimal ternary complex formation. 6-Aminooxy-hexanoic acid is an ideal building block for these linkers, providing a flexible alkyl chain that can be readily incorporated into a larger PROTAC structure.[1]
Application 2: Development of Chemical Probes
A chemical probe is a small molecule used to study and manipulate a biological system.[13][14] Bifunctional probes often contain a reactive "warhead" and a reporter tag (e.g., a fluorophore or biotin). 6-Aminooxy-hexanoic acid is perfectly suited for constructing such probes. For instance, an "aminooxy-alkyne" probe can be synthesized where the aminooxy group reacts with a specific post-translational modification on a protein, and the alkyne handle is then used for subsequent "click" conjugation to a reporter azide. This strategy has been successfully employed to detect cellular ADP-ribosylation.[15]
Application 3: Surface Modification and Drug Delivery
The principles of oxime ligation are widely used to immobilize biomolecules onto surfaces for diagnostics or to construct targeted drug delivery systems.[16][17][18] The 6-aminohexanoic acid chain provides a flexible, hydrophilic spacer arm that extends the conjugated molecule away from the surface or nanoparticle core, improving its accessibility and biological activity.[19] This is critical for applications like antibody-drug conjugates (ADCs) or targeted nanoparticles where steric hindrance can impede function.
Conclusion
6-Aminooxy-hexanoic acid hydrobromide is far more than a simple chemical; it is an enabling tool for molecular innovation. Its robust chemical properties, predictable reactivity through oxime ligation, and structural versatility make it an indispensable reagent in the modern scientist's toolbox. From constructing complex PROTACs for targeted protein degradation to designing sensitive chemical probes for interrogating cellular pathways, this linker provides a reliable and efficient bridge between molecular design and biological function. As the demand for precisely engineered biomolecules continues to grow, the applications for 6-aminooxy-hexanoic acid and the elegant chemistry it facilitates are set to expand even further.
References
- This compound. (n.d.). LabSolu.
- 6-Aminooxy-hexanoic acid hydrobromide. (n.d.). R&D Chemicals.
- NH2-O-C5-COOH hydrobromide (6-Aminooxy-hexanoic acid hydrobromide). (n.d.). MedChemExpress.
- 6-(Aminooxy)hexanoic acid hydrobromide. (n.d.). Sigma-Aldrich.
- 6-(Aminooxy)hexanoic acid hydrobromide. (n.d.). Pharmaffiliates.
- 6-Aminooxy-hexanoic acid hydrobromide. (n.d.). SynQuest Laboratories.
- Safety Data Sheet. (2024, April 1). Fisher Scientific.
- Safety Data Sheet. (2015, February 11). Fisher Scientific.
- Application Notes and Protocols for Creating Stable Oxime Bonds with Aminooxy Linkers. (n.d.). BenchChem.
- Carter-O'Connell, I., et al. (2016). A Clickable Aminooxy Probe for Monitoring Cellular ADP-Ribosylation. PMC - NIH.
- White, C. J., et al. (2018). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Science, 9(23), 5383–5389.
- Dirksen, A., et al. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry, 19(12), 2543–2548.
- The art of the chemical probe. (n.d.). ResearchGate.
- Yi, L., et al. (2012). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. Angewandte Chemie International Edition, 51(38), 9542–9546.
- 5-(aminooxy)pentanoic acid hydrobromide Safety Data Sheet. (2018, June 29). SynQuest Labs.
- Gzella, A., et al. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. Molecules, 26(22), 6837.
- Gao, Y., et al. (2021). Phytonanomaterials as therapeutic agents and drug delivery carriers. PMC - NIH.
- Garbaccio, R. M., & Parmee, E. R. (2016). The Impact of Chemical Probes in Drug Discovery: A Pharmaceutical Industry Perspective. Cell Chemical Biology, 23(1), 10–17.
- Laulhe, S. (2013). Aminooxy reagents for synthesis and analysis: expanding the role of oximation. ThinkIR, University of Louisville.
- Kumar, V., et al. (2016). Advances in the Applications of Polyhydroxyalkanoate Nanoparticles for Novel Drug Delivery System. BioMed Research International, 2016, 6218671.
- Gopi, S., et al. (2019). Polyhydroxyalkanoate (PHA): applications in drug delivery and tissue engineering. Expert Review of Medical Devices, 16(6), 467–482.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. labsolu.ca [labsolu.ca]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. CAS 448954-98-1 | 4121-9-02 | MDL MFCD09743539 | 6-Aminooxy-hexanoic acid hydrobromide | SynQuest Laboratories [synquestlabs.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. "Aminooxy reagents for synthesis and analysis : expanding the role of o" by Sebastien Laulhe [ir.library.louisville.edu]
- 11. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Impact of Chemical Probes in Drug Discovery: A Pharmaceutical Industry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Clickable Aminooxy Probe for Monitoring Cellular ADP-Ribosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phytonanomaterials as therapeutic agents and drug delivery carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Advances in the Applications of Polyhydroxyalkanoate Nanoparticles for Novel Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Polyhydroxyalkanoate (PHA): applications in drug delivery and tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Synthesis of 6-Aminooxy-hexanoic acid Hydrobromide
Introduction
6-Aminooxy-hexanoic acid is a heterobifunctional linker of significant interest in chemical biology, drug development, and materials science. Its structure features a terminal carboxylic acid and an aminooxy group, connected by a flexible six-carbon aliphatic chain. This unique architecture allows for orthogonal conjugation strategies. The aminooxy (-ONH₂) moiety reacts chemoselectively with aldehydes and ketones under mild aqueous conditions to form a stable oxime linkage.[1][2] Simultaneously, the carboxylic acid (-COOH) provides a handle for standard amide bond formation with primary or secondary amines. The hydrobromide salt form enhances the compound's stability and handling characteristics. This guide provides a detailed, field-proven protocol for its synthesis, grounded in established chemical principles.
Synthetic Strategy Overview
The synthesis of 6-Aminooxy-hexanoic acid hydrobromide is most reliably achieved through a two-part strategy that utilizes a protecting group for the hydroxylamine functionality. This approach prevents undesired side reactions and ensures high yields of the target compound. The chosen methodology involves:
-
Part 1: Synthesis of the Protected Intermediate. A tert-butyloxycarbonyl (Boc) group is used to protect the hydroxylamine. The synthesis begins with the alkylation of tert-butyl N-hydroxycarbamate with ethyl 6-bromohexanoate, followed by saponification of the resulting ester to yield 6-((tert-butoxycarbonyl)aminooxy)hexanoic acid. The Boc group is ideal due to its stability under basic conditions (required for saponification) and its clean, quantitative removal under strong acid.[3][4]
-
Part 2: Deprotection and Salt Formation. The Boc group is removed from the intermediate using hydrobromic acid (HBr). This single step accomplishes both the deprotection of the aminooxy group and the formation of the final, stable hydrobromide salt.[3][5]
The overall workflow is depicted below.
Figure 1: Overall synthetic workflow for 6-Aminooxy-hexanoic acid hydrobromide.
Part 1: Synthesis of 6-((tert-Butoxycarbonyl)aminooxy)hexanoic Acid (Protected Intermediate)
Principle and Rationale
This stage builds the carbon backbone of the target molecule while ensuring the highly nucleophilic aminooxy group is masked. The synthesis is a two-step process: an Sₙ2 reaction followed by ester hydrolysis.
-
Step 1A: Alkylation. This step involves the O-alkylation of tert-butyl N-hydroxycarbamate.[6][7] This reagent is a stable, crystalline solid that serves as an excellent hydroxylamine surrogate.[8][9][10] It is deprotonated with a strong, non-nucleophilic base like sodium hydride (NaH) to form an oxyanion, which then displaces the bromide from ethyl 6-bromohexanoate. Dimethylformamide (DMF) is the solvent of choice as its polar, aprotic nature effectively solvates the cation and accelerates the Sₙ2 reaction.
-
Step 1B: Saponification. The ethyl ester of the alkylated product is hydrolyzed to the corresponding carboxylic acid.[11] Saponification is performed under basic conditions, typically with lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water. The Boc protecting group is completely stable under these conditions. The reaction is driven to completion by an irreversible acid-base reaction following the initial nucleophilic acyl substitution.[11]
Detailed Experimental Protocol: Step 1A - Alkylation
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) and wash with anhydrous hexanes (3x) to remove the oil. Suspend the washed NaH in anhydrous DMF.
-
Reagent Addition: Cool the suspension to 0 °C in an ice bath. Dissolve tert-butyl N-hydroxycarbamate (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension over 30 minutes.
-
Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. During this time, hydrogen gas will evolve as the alkoxide is formed.
-
Alkylation Reaction: Cool the reaction mixture back to 0 °C. Add a solution of ethyl 6-bromohexanoate (1.1 eq.) in anhydrous DMF dropwise over 30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes).
-
Work-up: Once the reaction is complete, cautiously quench by slowly adding saturated aqueous ammonium chloride (NH₄Cl) at 0 °C. Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.
-
Extraction: Separate the layers. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, ethyl 6-((tert-butoxycarbonyl)aminooxy)hexanoate, as an oil. This crude product is often of sufficient purity to proceed to the next step.
Detailed Experimental Protocol: Step 1B - Saponification
-
Hydrolysis: Dissolve the crude ester from the previous step in a mixture of THF and water (e.g., a 3:1 ratio). Add lithium hydroxide monohydrate (LiOH·H₂O, 2-3 eq.) and stir the mixture vigorously at room temperature for 4-6 hours. Monitor the disappearance of the starting material by TLC.
-
Acidification: After completion, concentrate the mixture in vacuo to remove the THF. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities. Cool the aqueous layer to 0 °C and acidify to pH 2-3 by the slow addition of 1 M HCl.
-
Isolation: A white precipitate of 6-((tert-butoxycarbonyl)aminooxy)hexanoic acid will form. Stir the suspension at 0 °C for 30 minutes to ensure complete precipitation.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold deionized water, and dry under high vacuum. The resulting white solid is typically of high purity.
Part 2: Deprotection and Salt Formation to Yield 6-Aminooxy-hexanoic acid Hydrobromide
Principle and Rationale
The final step is the removal of the acid-labile Boc protecting group.[] Strong acids like trifluoroacetic acid (TFA) or HCl are commonly used for this purpose.[3][13] In this protocol, a solution of hydrobromic acid in acetic acid is employed. This reagent serves a dual function: the strong acid protonates the carbamate, initiating its cleavage, while also providing the bromide counterion to form the final, stable hydrobromide salt of the product.[14]
The mechanism involves protonation of the carbonyl oxygen, followed by fragmentation to form a stable tert-butyl cation and an unstable carbamic acid intermediate.[5][15][16] The carbamic acid rapidly decarboxylates to release the free aminooxy group and carbon dioxide gas. The tert-butyl cation is typically scavenged or deprotonates to form isobutylene gas.[16]
Figure 2: Mechanism of Boc deprotection with strong acid.
Detailed Experimental Protocol: Deprotection
-
Reaction Setup: Place the dried 6-((tert-butoxycarbonyl)aminooxy)hexanoic acid (1.0 eq.) in a round-bottom flask with a magnetic stirrer.
-
Acid Addition: At room temperature, add a solution of hydrobromic acid in glacial acetic acid (e.g., 33 wt. % HBr in CH₃COOH, 5-10 eq. of HBr) to the solid. The solid will dissolve, and gas evolution (CO₂ and isobutylene) will be observed. Caution: This step should be performed in a well-ventilated fume hood as HBr is corrosive and isobutylene is flammable.
-
Reaction: Stir the solution at room temperature for 1-2 hours. The reaction is typically complete when gas evolution ceases.
-
Precipitation: Add anhydrous diethyl ether to the reaction mixture until a white precipitate forms. The product is generally insoluble in ether, which helps in its isolation.
-
Isolation and Purification: Stir the resulting suspension for 30 minutes. Collect the white solid by vacuum filtration. Wash the solid extensively with anhydrous diethyl ether to remove acetic acid and any organic byproducts.
-
Drying: Dry the product, 6-Aminooxy-hexanoic acid hydrobromide, under high vacuum to yield a stable, crystalline white solid.[14]
Data Summary
| Compound Name | Formula | MW ( g/mol ) | Role | Expected Yield |
| Ethyl 6-bromohexanoate | C₈H₁₅BrO₂ | 223.11 | Starting Material | - |
| tert-Butyl N-hydroxycarbamate | C₅H₁₁NO₃ | 133.15 | Starting Material | - |
| 6-((tert-Butoxycarbonyl)aminooxy)hexanoic Acid | C₁₁H₂₁NO₅ | 247.29 | Intermediate | 75-85% |
| 6-Aminooxy-hexanoic acid Hydrobromide | C₆H₁₄BrNO₃ | 228.09 | Final Product | 90-98% |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield in Alkylation (Step 1A) | Incomplete deprotonation of N-Boc-hydroxylamine; moisture in reagents/solvents; old NaH. | Ensure all glassware is flame-dried. Use fresh, anhydrous DMF and wash NaH thoroughly. Allow sufficient time for activation (H₂ evolution). |
| Incomplete Saponification (Step 1B) | Insufficient base or reaction time. | Increase the equivalents of LiOH to 3 eq. and extend the reaction time. Monitor carefully by TLC until no starting material is visible. |
| Oily product after acidification | Product is not fully protonated or contains impurities. | Ensure pH is < 3. If still oily, extract the acidified aqueous layer with ethyl acetate, dry the organic layer, and evaporate to obtain the solid acid. |
| Low yield in Deprotection (Part 2) | Product is partially soluble in the ether/acetic acid mixture. | After adding HBr/AcOH, concentrate the solution under reduced pressure to remove most of the acetic acid before triturating with diethyl ether. |
| Product has a brownish tint | Side reactions from the tert-butyl cation; residual acetic acid. | Ensure the final product is washed thoroughly with copious amounts of diethyl ether. If necessary, the product can be recrystallized from isopropanol/ether. |
References
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis Website.
-
BenchChem. Application Note: A Step-by-Step Guide to t-Boc Deprotection Under Acidic Conditions. BenchChem Website.
-
Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Common Organic Chemistry Website.
-
Ashworth, I. W., Cox, B. G., & Meyrick, B. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. The Journal of organic chemistry, 75(23), 8117–8125.
-
Organic Chemistry. (2022). Boc Deprotection Mechanism | Organic Chemistry. YouTube.
-
BOC-Amino Acids. BOC-Amino Acids. BOC Sciences.
-
Organic Chemistry Portal. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Organic Chemistry Portal.
-
Fisher Scientific. Amine Protection / Deprotection. Fisher Scientific Website.
-
Adamczyk, M., & Reddy, R. E. (2001). SYNTHESIS OF (S)-(+)-2-AMINO-6-(AMINOOXY)- HEXANOIC ACID. Synthetic Communications, 31(4), 579–586.
-
PrepChem. Synthesis of N,O-bis-BOC-hydroxylamine. PrepChem Website.
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal.
-
The Organic Chemistry Tutor. (2021). Saponification Reaction of Esters. YouTube.
-
Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
-
ResearchGate. Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid. ResearchGate.
-
Albrecht, S., Defoin, A., & Tarnus, C. (2006). Simple Preparation of O-Substituted Hydroxylamines from Alcohols. Synthesis, 2006(10), 1635–1638.
-
Murphy, A. V., O'Reilly, C., & O'Keeffe, S. (2010). Synthesis of aminooxy and N-alkylaminooxy amines for use in bioconjugation. Tetrahedron Letters, 51(39), 5159–5161.
-
Peng, B., & Ghorai, M. K. (2021). Hydroxylamine-mediated C–C amination via an aza-hock rearrangement. Nature Communications, 12(1), 6989.
-
Pharmaffiliates. 6-(Aminooxy)hexanoic acid hydrobromide. Pharmaffiliates Website.
-
MDPI. tert-Butyl N-Hydroxycarbamate (N-Boc-Hydroxylamine). MDPI Website.
-
Chem-Impex. N-Boc-hydroxylamine. Chem-Impex Website.
-
Organic Syntheses. ε-AMINOCAPROIC ACID. Organic Syntheses Website.
-
Google Patents. (2012). Hydroxylamine synthesis method.
-
Cichon, M., & Salwiczek, M. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. International journal of molecular sciences, 22(22), 12122.
-
Google Patents. (2018). Improved process for the preparation of 6-aminohexanoic acid.
-
Riddle, R. R., Gibbs, P. R., & Willson, R. C. (2003). Purification and properties of 2-hydroxy-6-oxo-6(2'-aminophenyl)hexa-2,4-dienoic acid hydrolase involved in microbial degradation of carbazole. Protein expression and purification, 28(1), 182–189.
-
PubChem. tert-butyl N-hydroxycarbamate. PubChem Database.
-
ChemicalBook. tert-Butyl N-hydroxycarbamate. ChemicalBook Website.
-
Google Patents. (2004). Biochemical synthesis of 6-amino caproic acid.
-
CAS Common Chemistry. tert-Butyl N-hydroxycarbamate. CAS Website.
-
Google Patents. (2014). Method for making 6-aminocaproic acid as active pharmaceutical ingredient.
-
Google Patents. (2015). Isolation and purification of 6-aminocaproic acid.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of aminooxy and N-alkylaminooxy amines for use in bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds [organic-chemistry.org]
- 7. Simple Preparation of O-Substituted Hydroxylamines from Alcohols [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. chemimpex.com [chemimpex.com]
- 10. tert-butyl N-hydroxycarbamate | C5H11NO3 | CID 97534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 13. reddit.com [reddit.com]
- 14. pharmaffiliates.com [pharmaffiliates.com]
- 15. total-synthesis.com [total-synthesis.com]
- 16. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
An In-Depth Technical Guide to the Solubility of 6-Aminooxy-hexanoic acid hydrobromide in Organic Solvents
Introduction: The Critical Role of Solubility in Scientific Research and Drug Development
6-Aminooxy-hexanoic acid hydrobromide is a bifunctional molecule of significant interest in the fields of bioconjugation, proteomics, and drug discovery, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs).[1] Its utility in these applications is fundamentally governed by its physicochemical properties, among which solubility is paramount. The ability to dissolve this linker in a variety of organic solvents is a prerequisite for successful reaction design, purification, and formulation.
This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of 6-Aminooxy-hexanoic acid hydrobromide. It is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of how to approach the solubilization of this and similar molecules. We will delve into the molecular characteristics that dictate its solubility, provide a robust experimental protocol for solubility determination, and offer insights into interpreting the resulting data.
Part 1: Understanding the Physicochemical Landscape of 6-Aminooxy-hexanoic acid hydrobromide
The solubility of a compound is a complex interplay between the properties of the solute and the solvent.[2][3] To predict the solubility of 6-Aminooxy-hexanoic acid hydrobromide, we must first dissect its molecular structure and inherent properties.
Molecular Structure and Functional Groups
6-Aminooxy-hexanoic acid hydrobromide (C₆H₁₄BrNO₃, MW: 228.08 g/mol ) possesses several key features that influence its solubility:[4][5][6]
-
A Carboxylic Acid Group (-COOH): This group is polar and capable of acting as a hydrogen bond donor and acceptor. Its presence suggests potential solubility in protic and polar solvents. The pKa of the carboxylic acid in the related 6-aminocaproic acid is around 4.43, indicating it is a weak acid.[7]
-
An Aminooxy Group (-O-NH₂): This group is also polar and can participate in hydrogen bonding. The presence of the oxygen atom increases its polarity compared to a standard amino group.
-
A Hexanoic Acid Backbone: This six-carbon aliphatic chain is nonpolar and contributes to the hydrophobic character of the molecule. The longer the hydrocarbon chain, the lower the aqueous solubility.[8][9]
-
A Hydrobromide Salt (-HBr): The molecule is supplied as a hydrobromide salt, meaning the aminooxy group is protonated (-O-NH₃⁺Br⁻). This ionic character significantly increases the polarity of the molecule and strongly suggests that it will be more soluble in polar solvents compared to its free base form.
Predicting Solubility: The "Like Dissolves Like" Principle
The adage "like dissolves like" is a fundamental principle in predicting solubility.[10] Polar solutes tend to dissolve in polar solvents, while nonpolar solutes dissolve in nonpolar solvents. Given the presence of a carboxylic acid, a protonated aminooxy group, and a nonpolar carbon chain, 6-Aminooxy-hexanoic acid hydrobromide is an amphiphilic molecule with a dominant polar character due to its salt form.
Figure 1: Intermolecular forces influencing the solubility of 6-Aminooxy-hexanoic acid hydrobromide in different classes of organic solvents.
Based on this analysis, we can hypothesize the following solubility trends:
-
High Solubility: Expected in polar protic solvents like methanol and ethanol, and polar aprotic solvents like DMSO and DMF. These solvents can effectively solvate both the ionic hydrobromide salt and the polar carboxylic acid group.
-
Moderate to Low Solubility: Expected in solvents of intermediate polarity such as acetone and ethyl acetate.
-
Very Low to Insoluble: Expected in nonpolar solvents like hexane, toluene, and diethyl ether. The nonpolar nature of these solvents cannot overcome the lattice energy of the ionic salt.
Part 2: A Validated Experimental Protocol for Solubility Determination
Given the lack of readily available public data, an experimental approach is necessary to determine the precise solubility of 6-Aminooxy-hexanoic acid hydrobromide in various organic solvents. The following protocol is a robust and reliable method for obtaining this information.
The Shake-Flask Method: A Gold Standard
The shake-flask method is a widely accepted technique for determining thermodynamic solubility. It involves equilibrating an excess of the solid compound with the solvent of interest and then measuring the concentration of the dissolved solute in the supernatant.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. youtube.com [youtube.com]
- 3. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 4. 6-(Aminooxy)hexanoic acid hydrobromide | 448954-98-1 [sigmaaldrich.com]
- 5. labsolu.ca [labsolu.ca]
- 6. rdchemicals.com [rdchemicals.com]
- 7. 6-Aminohexanoic Acid | C6H13NO2 | CID 564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. quora.com [quora.com]
- 9. shodex.com [shodex.com]
- 10. byjus.com [byjus.com]
6-Aminooxy-hexanoic acid; hydrobromide safety data sheet
An In-Depth Technical Guide to the Safe Handling of 6-Aminooxy-hexanoic acid; hydrobromide
Authored by: Your Senior Application Scientist
This guide provides a comprehensive overview of the safety, handling, and emergency protocols for this compound (CAS No: 448954-98-1). Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard safety data sheet (SDS) to offer a deeper understanding of the chemical's properties and the rationale behind the recommended safety procedures.
Chemical Identity and Application
This compound is a bifunctional molecule commonly utilized as a linker in the synthesis of more complex chemical entities, such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its aminooxy group provides a reactive handle for conjugation to carbonyl-containing molecules, while the carboxylic acid allows for further derivatization. The hydrobromide salt form enhances its stability and solubility in aqueous media.
| Identifier | Value |
| Chemical Name | 6-(Aminooxy)hexanoic acid, hydrobromide |
| CAS Number | 448954-98-1[1][2][3] |
| Molecular Formula | C6H14BrNO3[1] |
| Molecular Weight | 228.09 g/mol [1] |
| Appearance | White to off-white solid |
| Storage | 2-8°C, in a dry, well-ventilated place[1] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance under the Globally Harmonized System (GHS). Understanding these classifications is critical for implementing appropriate safety measures.
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[4][5] |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation[4][5] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[4][5] |
The hazardous nature of this compound is primarily attributed to its acidic properties (hydrobromide salt) and its potential to react with biological molecules. The aminooxy group, while key to its synthetic utility, can also contribute to its irritant properties.
Principles of Safe Handling
Adherence to proper handling procedures is paramount to minimizing exposure risk. The following protocols are based on established safety principles and the specific hazards of this compound.
Engineering Controls
The primary line of defense against exposure is to control the contaminant at its source.
-
Ventilation: Always handle this compound in a well-ventilated area. For weighing and transferring solids, a chemical fume hood is strongly recommended to prevent the inhalation of dust particles.
-
Emergency Equipment: Ensure that an emergency eyewash station and a safety shower are readily accessible in the immediate vicinity of the handling area.
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE provide a crucial barrier between the researcher and the chemical.
-
Eye and Face Protection: Wear safety glasses with side shields or chemical splash goggles. A face shield should be used when there is a significant risk of splashing.
-
Skin Protection: A standard laboratory coat should be worn. Select chemical-resistant gloves, such as nitrile or neoprene, and inspect them for any signs of degradation before use.
-
Respiratory Protection: If handling procedures are likely to generate dust, a NIOSH-approved respirator should be worn.
Hygiene Practices
Good laboratory hygiene is essential to prevent accidental ingestion and skin contact.
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
-
Do not eat, drink, or smoke in areas where chemicals are handled.
-
Remove contaminated clothing and wash it before reuse.
Emergency Procedures
In the event of an exposure or spill, a rapid and informed response is critical.
First-Aid Measures
The following first-aid protocols are designed to mitigate the effects of accidental exposure.
-
Inhalation: If inhaled, immediately move the individual to fresh air. If breathing is difficult, a trained person should administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[6]
-
Skin Contact: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. If skin irritation persists, seek medical attention.[6]
-
Eye Contact: If the compound comes into contact with the eyes, immediately flush with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if it is safe to do so. Seek immediate medical attention.[6][7]
-
Ingestion: If swallowed, do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]
Accidental Release Measures
In the event of a spill, follow these steps to ensure safe cleanup:
-
Evacuate: Evacuate non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, contain the spill. For solid spills, avoid generating dust.
-
Clean-up: Carefully sweep or scoop up the spilled material and place it in a sealed container for disposal.
-
Decontaminate: Clean the spill area with a suitable decontamination solution.
-
Dispose: Dispose of the waste in accordance with local, state, and federal regulations.
Stability and Reactivity
A thorough understanding of the chemical's stability and reactivity is crucial for safe storage and to prevent hazardous reactions.
-
Chemical Stability: this compound is stable under recommended storage conditions.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases. The hydrobromide salt can react with strong bases to liberate hydrogen bromide gas.
-
Hazardous Decomposition Products: Thermal decomposition may produce carbon monoxide, carbon dioxide, and nitrogen oxides.[6]
Toxicological Information
Disposal Considerations
All chemical waste, including unused product and contaminated materials, must be disposed of in accordance with all applicable local, state, and federal regulations. It is the responsibility of the waste generator to determine the proper waste classification and disposal method.
References
-
Pharmaffiliates. (n.d.). 6-(Aminooxy)hexanoic acid hydrobromide. Retrieved from [Link]
-
National Poisons Centre. (n.d.). First Aid. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 6-Aminohexanoic acid. Retrieved from [Link]
-
Poison Control. (n.d.). First Aid Instructions for Poisonings. Retrieved from [Link]
-
AA Blocks. (2025). Safety Data Sheet. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. labsolu.ca [labsolu.ca]
- 3. CAS 448954-98-1 | 4121-9-02 | MDL MFCD09743539 | 6-Aminooxy-hexanoic acid hydrobromide | SynQuest Laboratories [synquestlabs.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. fishersci.com [fishersci.com]
- 7. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- 8. poisons.co.nz [poisons.co.nz]
commercial suppliers of 6-Aminooxy-hexanoic acid; hydrobromide
An In-depth Technical Guide to 6-Aminooxy-hexanoic acid; hydrobromide for Researchers and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 6-Aminooxy-hexanoic acid hydrobromide, a critical bifunctional linker for researchers, chemists, and professionals in the field of drug development and bioconjugation. We will delve into its chemical properties, commercial availability, handling protocols, and key applications, supported by field-proven insights and established scientific principles.
Introduction: The Strategic Importance of a Bifunctional Linker
6-Aminooxy-hexanoic acid hydrobromide is a heterobifunctional linker molecule that plays a pivotal role in modern bioconjugation chemistry. Its structure features a terminal aminooxy group and a carboxylic acid, separated by a six-carbon aliphatic chain. This unique architecture allows for the sequential and chemoselective ligation of two different molecules.
The aminooxy group exhibits a specific reactivity towards aldehydes and ketones, forming a stable oxime linkage. This reaction is highly efficient and proceeds under mild aqueous conditions, making it ideal for conjugating sensitive biomolecules. The carboxylic acid end can be activated to react with primary amines, forming a stable amide bond. The hexanoic acid backbone provides a flexible and hydrophobic spacer, which can be advantageous in modulating the properties of the final conjugate.[1][2]
The hydrobromide salt form enhances the stability and handling of this otherwise reactive molecule.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 6-Aminooxy-hexanoic acid hydrobromide is essential for its effective use in experimental design.
| Property | Value | Reference |
| Chemical Name | This compound | [3] |
| Synonyms | NH2-O-C5-COOH hydrobromide | [4] |
| CAS Number | 448954-98-1 | [3][5][6] |
| Molecular Formula | C6H14BrNO3 | [3][5] |
| Molecular Weight | 228.08 g/mol | [3][5] |
| Purity | Typically ≥95% | [5] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water and polar organic solvents | [7] |
Commercial Suppliers: A Comparative Overview
The selection of a reliable supplier is a critical first step in any research or development project. The following table provides a comparative overview of prominent commercial suppliers of 6-Aminooxy-hexanoic acid hydrobromide.
| Supplier | Product Number | Purity | Pack Sizes Offered | Additional Information |
| SynQuest Laboratories | 4121-9-02 | 95% | Contact for pricing | Provides MDL number.[5] |
| Labsolu.ca | A347149 | Not specified | 10mg, 100mg | Price range provided for reference.[3] |
| Sigma-Aldrich | BL3H9BB32E4D | Not specified | Not specified | Distributed by BLD Pharmatech.[6] |
| MedChemExpress | HY-133411A | Not specified | Not specified | Marketed as a PROTAC linker.[4] |
| Pharmaffiliates | PA270033730 | High purity | Contact for pricing | Provides molecular formula and weight.[8] |
| Santa Cruz Biotechnology | sc-264883 | Not specified | Not specified | Marketed for proteomics research.[9] |
| BLD Pharm | BLD-3H9BB32E4D | Not specified | Not specified | Also available as the hydrochloride salt (CAS 511545-79-2).[10] |
Note: Availability, pricing, and pack sizes are subject to change. It is recommended to contact the suppliers directly for the most current information.
Handling and Storage: Ensuring Reagent Integrity
Proper handling and storage are paramount to maintain the quality and reactivity of 6-Aminooxy-hexanoic acid hydrobromide.
Safety Precautions:
-
Always handle this compound in a well-ventilated area, preferably a fume hood.[7][11]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[11][12]
-
Avoid inhalation of dust and direct contact with skin and eyes.[7][11] In case of contact, rinse thoroughly with water.[7][11]
-
A comprehensive Safety Data Sheet (SDS) should be consulted before use.[11][12][13]
Storage Conditions:
-
Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[11][14]
-
Keep the container tightly sealed to prevent moisture absorption.[11][14]
-
For long-term storage, refrigeration is recommended.[12]
Core Applications in Drug Development and Bioconjugation
The unique reactivity of the aminooxy group makes this linker a valuable tool in various bioconjugation strategies, particularly in the development of complex therapeutic modalities.
Antibody-Drug Conjugates (ADCs)
In the field of ADCs, site-specific conjugation is crucial for generating homogeneous products with predictable drug-to-antibody ratios (DAR). 6-Aminooxy-hexanoic acid can be used to link cytotoxic payloads to antibodies that have been engineered to contain a bio-orthogonal aldehyde or ketone handle.[15][16]
Caption: Workflow for ADC synthesis using 6-Aminooxy-hexanoic acid.
PROTACs (Proteolysis Targeting Chimeras)
PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. 6-Aminooxy-hexanoic acid serves as a versatile linker to connect the target-binding ligand and the E3 ligase-binding ligand.[4] The flexibility of the hexanoic acid chain can be critical for optimal ternary complex formation.
Caption: General structure of a PROTAC utilizing a flexible linker.
Peptide and Protein Modification
The aminooxy group can be used for the C-terminal modification of peptides or for labeling proteins at specific sites.[17] This allows for the introduction of reporter molecules, imaging agents, or other functional moieties. The hydrophobicity of the hexyl chain can also influence the properties of the modified peptide.[2]
Experimental Protocol: A Guideline for Oxime Ligation
The following is a generalized protocol for the conjugation of an aldehyde-containing biomolecule with 6-Aminooxy-hexanoic acid hydrobromide.
Materials:
-
Aldehyde-modified biomolecule (e.g., protein, peptide)
-
6-Aminooxy-hexanoic acid hydrobromide
-
Aniline (catalyst)
-
Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.0
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Dissolve the Reagents:
-
Prepare a stock solution of 6-Aminooxy-hexanoic acid hydrobromide in the Conjugation Buffer.
-
Prepare a stock solution of aniline in an appropriate organic solvent (e.g., DMSO).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the aldehyde-modified biomolecule to the Conjugation Buffer.
-
Add a 10-50 molar excess of 6-Aminooxy-hexanoic acid hydrobromide to the biomolecule solution.
-
Add aniline to a final concentration of 10-100 mM.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 2-4 hours, or overnight at 4°C. The optimal time and temperature should be determined empirically.
-
-
Quenching (Optional):
-
To stop the reaction, add a small volume of the quenching solution.
-
-
Purification:
-
Remove the excess linker and catalyst by size-exclusion chromatography or another suitable purification method.
-
-
Characterization:
-
Analyze the conjugate by SDS-PAGE, mass spectrometry, or other appropriate techniques to confirm successful ligation and determine the conjugation efficiency.
-
Causality Behind Experimental Choices:
-
pH 6.0: The oxime ligation reaction is most efficient at a slightly acidic pH.
-
Aniline Catalyst: Aniline acts as a nucleophilic catalyst, accelerating the rate of oxime bond formation.
-
Molar Excess of Linker: A molar excess of the linker drives the reaction to completion, maximizing the yield of the conjugate.
Conclusion: A Versatile Tool for Innovative Bioconjugation
6-Aminooxy-hexanoic acid hydrobromide is a powerful and versatile tool for researchers and drug development professionals. Its chemoselective reactivity, coupled with the flexibility of its spacer arm, enables the construction of complex and innovative biomolecules. A thorough understanding of its properties, handling requirements, and reaction kinetics is essential for its successful implementation in the laboratory.
References
-
Pharmaffiliates. 6-(Aminooxy)hexanoic acid hydrobromide. [Link]
-
Strop, P. (2014). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. Protein & Cell, 5(8), 589-598. [Link]
-
Gopin, A., Ebner, S., & Shabat, D. (2009). 3-Aminoxypropionate-based linker system for cyclization activation in prodrug design. Bioorganic & Medicinal Chemistry Letters, 19(15), 4334-4337. [Link]
-
R&D Chemicals. 6-Aminooxy-hexanoic acid hydrobromide, suppliers and manufacturers. [Link]
-
Fridkin, M., & Gilon, C. (2017). Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid. In Amino Acids, Peptides and Proteins: Volume 41 (pp. 1-23). Royal Society of Chemistry. [Link]
-
Creative Biolabs. ADC Linker Products. [Link]
-
Joniau, M., De Smet, M., & Brouwers, J. (1982). Synthesis of two photoreactive heterobifunctional reagents derived from hexanoic acid. European Journal of Biochemistry, 124(2), 347-351. [Link]
-
Fisher Scientific. 6-Aminohexanoic acid - SAFETY DATA SHEET. [Link]
- Google Patents.
-
D'Andrea, L. D., & Isernia, C. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. Molecules, 26(22), 6848. [Link]
-
D'Andrea, L. D., & Isernia, C. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. Molecules, 26(22), 6848. [Link]
-
ResearchGate. Bioconjugation – using Selective Chemistry to Enhance the Properties of Proteins and Peptides as Therapeutics and Carriers. [Link]
Sources
- 1. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. labsolu.ca [labsolu.ca]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CAS 448954-98-1 | 4121-9-02 | MDL MFCD09743539 | 6-Aminooxy-hexanoic acid hydrobromide | SynQuest Laboratories [synquestlabs.com]
- 6. 6-(Aminooxy)hexanoic acid hydrobromide | 448954-98-1 [sigmaaldrich.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. scbt.com [scbt.com]
- 10. 511545-79-2|6-(Aminooxy)hexanoic acid hydrochloride|BLD Pharm [bldpharm.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. synquestlabs.com [synquestlabs.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Purity Assessment of 6-Aminooxy-hexanoic acid hydrobromide: An In-depth Technical Guide
Introduction
6-Aminooxy-hexanoic acid hydrobromide is a bifunctional molecule of significant interest to researchers in drug development and chemical biology. Its structure, featuring a terminal aminooxy group and a carboxylic acid, makes it a versatile linker for the conjugation of molecules, such as in the formation of antibody-drug conjugates (ADCs) or for attaching small molecules to proteins and surfaces.[1][2] The aminooxy group provides a chemoselective handle for reaction with aldehydes and ketones to form stable oxime linkages, a reaction that proceeds under mild physiological conditions.[2]
Given its role as a critical linker, the purity of 6-Aminooxy-hexanoic acid hydrobromide is paramount. The presence of impurities can have profound consequences, leading to ill-defined conjugates, altered biological activity, and potential immunogenicity. This guide provides a comprehensive framework for the purity assessment of this compound, drawing upon established analytical principles and methodologies for related molecules. It is designed to equip researchers, scientists, and drug development professionals with the expertise to develop and validate a robust purity testing strategy.
A Multi-faceted Approach to Purity Assessment
A singular analytical technique is insufficient to fully characterize the purity of 6-Aminooxy-hexanoic acid hydrobromide. A comprehensive assessment necessitates an orthogonal approach, employing multiple techniques that probe different physicochemical properties of the molecule and its potential impurities. The relationship between these core analytical techniques is illustrated below.
Caption: Overall workflow for the comprehensive purity assessment of 6-Aminooxy-hexanoic acid hydrobromide.
Chromatographic Purity: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity of non-volatile organic molecules. For a polar, zwitterionic compound like 6-Aminooxy-hexanoic acid hydrobromide, a reversed-phase HPLC method is a suitable choice. Due to the lack of a strong chromophore, UV detection at a low wavelength (e.g., 200-210 nm) is necessary.
The development and validation of such a method should be guided by the principles outlined in the ICH Q2(R2) guideline on the validation of analytical procedures.[3][4]
Proposed HPLC Method
The following method is proposed based on established methodologies for the closely related 6-aminohexanoic acid.[3][5]
| Parameter | Proposed Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | A standard C18 column provides good retention for molecules with sufficient hydrophobicity. The hexyl chain of the target molecule allows for reversed-phase separation. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent to improve peak shape for the amine and carboxylic acid functionalities. |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase HPLC. |
| Gradient | 5% B to 95% B over 20 minutes | A gradient elution is necessary to elute any less polar impurities that may be present. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection | UV at 210 nm | The carboxylic acid and aminooxy groups have some absorbance at low UV wavelengths. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Diluent | Water | The sample is readily soluble in water. |
Experimental Protocol: HPLC Purity Determination
-
Standard Preparation: Accurately weigh approximately 10 mg of 6-Aminooxy-hexanoic acid hydrobromide reference standard and dissolve in 10 mL of water to obtain a 1 mg/mL solution.
-
Sample Preparation: Accurately weigh approximately 10 mg of the test sample and dissolve in 10 mL of water to obtain a 1 mg/mL solution.
-
Chromatographic System: Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.
-
Injection Sequence:
-
Inject the diluent (blank) to ensure no system peaks interfere.
-
Inject the standard solution six times to establish system suitability (e.g., %RSD of peak area < 2.0%).
-
Inject the sample solution in duplicate.
-
-
Data Analysis:
-
Integrate all peaks in the chromatograms.
-
Calculate the percentage purity of the sample by area normalization, assuming all impurities have a similar response factor. The purity is calculated as: (Area of Main Peak / Total Area of all Peaks) * 100%.
-
Caption: Step-by-step workflow for the proposed HPLC purity analysis.
Structural Confirmation and Identity
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for unambiguous structure confirmation. Both ¹H and ¹³C NMR should be performed.
-
¹H NMR: The proton NMR spectrum will confirm the presence of the hexanoic acid backbone protons and the protons on the carbon adjacent to the aminooxy group. The chemical shifts and coupling patterns provide a unique fingerprint of the molecule.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the six carbons in the hexanoic acid chain, including the carbonyl carbon of the carboxylic acid.
The spectra should be compared to a reference standard or to predicted spectra to confirm the identity of the material. Impurities with different carbon skeletons will likely show additional, unassigned signals.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound. For 6-Aminooxy-hexanoic acid hydrobromide (C₆H₁₄BrNO₃, MW: 228.09), high-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. The expected monoisotopic mass of the free base (C₆H₁₃NO₃) is 147.0895. Electrospray ionization (ESI) in positive mode would be expected to show a prominent ion at m/z 148.0973 corresponding to [M+H]⁺.
When coupled with HPLC (LC-MS), this technique is invaluable for the identification of unknown impurities by providing their mass-to-charge ratios.
Elemental and Counter-ion Analysis
Elemental Analysis (C, H, N)
Elemental analysis determines the percentage by weight of carbon, hydrogen, and nitrogen in the sample. The experimentally determined percentages should be within a narrow tolerance (e.g., ±0.4%) of the theoretical values for the empirical formula C₆H₁₄BrNO₃. This analysis is a fundamental confirmation of the bulk composition of the sample.
Ion Chromatography (IC) for Bromide Content
As the compound is a hydrobromide salt, it is important to quantify the bromide counter-ion. Ion chromatography is a suitable technique for this purpose. The measured bromide content should be consistent with the theoretical value for a 1:1 salt.
Analysis of Specific Impurity Classes
Potential Process-Related Impurities
Based on the synthesis of a similar compound, (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid, potential impurities can be inferred. A plausible synthetic route may involve the modification of a protected lysine derivative or the alkylation of a hydroxylamine equivalent with a hexanoic acid derivative.[1][5] This suggests the following potential impurities:
| Impurity Class | Potential Impurities | Origin |
| Starting Materials | 6-Bromohexanoic acid, N-hydroxyphthalimide | Incomplete reaction |
| Intermediates | Esters of 6-Aminooxy-hexanoic acid | Incomplete hydrolysis |
| By-products | Dimer of 6-Aminooxy-hexanoic acid | Side reactions |
| Reagent-related | Phthalic acid | From deprotection of N-hydroxyphthalimide |
Potential Degradation Products
Aminooxy compounds are generally stable, but the stability of the resulting oxime linkage can be pH-dependent.[2][6] While the compound itself is not an oxime, its intended use involves forming one. As a raw material, degradation is less likely under proper storage conditions (cool, dry, protected from light). However, potential degradation pathways could involve oxidation of the aminooxy group or intra/intermolecular condensation reactions under harsh conditions.
Residual Solvents
The manufacturing process may involve the use of organic solvents. Gas Chromatography with Headspace sampling (GC-HS) is the standard method for the detection and quantification of residual solvents. The acceptance criteria for residual solvents are defined in the ICH Q3C guideline.
Conclusion
The purity of 6-Aminooxy-hexanoic acid hydrobromide is a critical quality attribute that directly impacts its performance in subsequent applications, particularly in the development of bioconjugates and other advanced therapeutics. A robust purity assessment strategy, as outlined in this guide, should be implemented. This strategy relies on an orthogonal combination of analytical techniques, with HPLC as the central method for quantifying purity and related substances. This is supported by spectroscopic techniques (NMR, MS) for identity confirmation, elemental and ion analysis for bulk composition, and specific methods for residual solvents. By adopting this comprehensive approach, researchers and developers can ensure the quality and consistency of this vital chemical linker.
References
- Improved process for the preparation of 6-aminohexanoic acid - Google Patents. (n.d.).
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency. Retrieved January 17, 2026, from [Link]
- Adamczyk, M., & Reddy, R. E. (2001). SYNTHESIS OF (S)-(+)-2-AMINO-6-(AMINOOXY)-HEXANOIC ACID.
-
ICH Q2(R2) Validation of Analytical Procedures. (2023, November 30). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Retrieved January 17, 2026, from [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved January 17, 2026, from [Link]
-
Labcompliance. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Retrieved January 17, 2026, from [Link]
-
Kumar, P., Sharma, G., & Kumar, V. (2022). Aminooxy Click Chemistry as a Tool for Bis-homo and Bis-hetero Ligand Conjugation to Nucleic Acids. Organic Letters, 24(25), 4640–4645. [Link]
-
Kumar, P., Sharma, G., & Kumar, V. (2022). Aminooxy Click Chemistry as a Tool for Bis-homo and Bis-hetero Ligand Conjugation to Nucleic Acids. PMC. [Link]
-
Ramirez, J. A. (2012). Aminooxy reagents for synthesis and analysis : expanding the role of oximation. University of Louisville Institutional Repository. [Link]
-
Omizzur. (n.d.). 8 kinds of impurities which appear in peptide drugs synthesis. Retrieved January 17, 2026, from [Link]
-
Teshima, N., & Itoh, K. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Molecules, 27(14), 4478. [Link]
-
MolecularCloud. (2023, May 16). 6 peptide impurities that appear during the synthesis & storage of peptides. Retrieved January 17, 2026, from [Link]
-
Adamczyk, M., & Reddy, R. E. (2001). Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid. LookChem. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid | Request PDF. Retrieved January 17, 2026, from [Link]
-
US Pharmacopeia (USP). (2017, April 28). <1052> Amino Acid Determination. Retrieved January 17, 2026, from [Link]
-
LCGC International. (n.d.). Amino Acid Analysis According to European Pharmacopoeia 8.0. Retrieved January 17, 2026, from [Link]
-
Blank, L. M., et al. (2020). One‐pot synthesis of 6‐aminohexanoic acid from cyclohexane using mixed‐species cultures. Microbial Biotechnology, 14(3), 1011-1025. [Link]
-
ResearchGate. (n.d.). Amino acid oxidation/reduction-related impurities. Retrieved January 17, 2026, from [Link]
Sources
6-Aminooxy-hexanoic acid; hydrobromide literature review
An In-Depth Technical Guide to 6-Aminooxy-hexanoic acid; hydrobromide for Advanced Bioconjugation
Authored by a Senior Application Scientist
This guide provides researchers, chemists, and drug development professionals with a comprehensive technical overview of 6-Aminooxy-hexanoic acid hydrobromide. We will move beyond simple definitions to explore the mechanistic principles, field-proven protocols, and critical considerations that underpin its successful application in creating stable, functional bioconjugates.
Foundational Concepts: Deconstructing the Molecule
6-Aminooxy-hexanoic acid is a heterobifunctional linker, a molecular tool designed with two distinct reactive ends. Its power lies in this duality, enabling the precise covalent joining of two different molecular entities. The hydrobromide salt form ensures stability and improves handling properties.
-
The Aminooxy Group (-O-NH₂): This is the "business end" for chemoselective ligation. The oxygen atom adjacent to the nitrogen enhances its nucleophilicity (an "alpha effect"), making it highly reactive towards aldehydes and ketones.[1] This reaction, known as oxime ligation, forms a highly stable oxime bond (C=N-O).[2][3][4]
-
The Carboxylic Acid Group (-COOH): This terminal group provides a secondary, orthogonal conjugation handle. It can be activated to react with primary amines (e.g., lysine residues on a protein) to form stable amide bonds, a cornerstone of classic bioconjugation chemistry.
-
The Hexanoic Acid Spacer (- (CH₂)₅ -): The five-carbon aliphatic chain serves as a flexible, hydrophobic spacer.[5][6] This component is not merely passive; it provides critical distance between the conjugated molecules, which can prevent steric hindrance, improve solubility, and influence the overall pharmacokinetic properties of the final construct, such as an Antibody-Drug Conjugate (ADC).[7][8][9]
This unique combination of features makes 6-Aminooxy-hexanoic acid a versatile building block for applications ranging from ADC development to surface immobilization and the creation of sophisticated biological probes.[10][11]
The Core Reaction: Mechanism and Catalysis of Oxime Ligation
The formation of an oxime bond is the primary application of the aminooxy moiety. It is a robust and bioorthogonal reaction, meaning it proceeds with high specificity under mild, aqueous conditions without interfering with native biological functional groups.[3]
The reaction proceeds via a two-step mechanism:
-
Nucleophilic Attack: The aminooxy group attacks the electrophilic carbonyl carbon of an aldehyde or ketone, forming a tetrahedral carbinolamine intermediate.
-
Dehydration: This intermediate is then dehydrated to form the final, stable oxime linkage.
In the pH range of approximately 3 to 7, the acid-catalyzed dehydration of the tetrahedral intermediate is typically the rate-determining step.[1] For this reason, the reaction is often fastest at a slightly acidic pH of around 4.5.[1][12] However, as many biomolecules require physiological pH (7.0-7.4) for stability, the reaction can be impractically slow.[13]
Catalysis: Accelerating the Reaction at Neutral pH
To overcome the kinetic limitations at neutral pH, nucleophilic catalysts are employed. Aniline and its derivatives are the most common and effective catalysts for this purpose.[14] The catalyst accelerates the reaction by forming a transient, protonated Schiff base (an iminium ion) with the carbonyl compound. This intermediate is significantly more electrophilic and thus more susceptible to attack by the aminooxy nucleophile.[14]
Substituted anilines with electron-donating groups, such as m-phenylenediamine (mPDA) and p-phenylenediamine (pPDA), have proven to be far more efficient catalysts than aniline itself, leading to rate enhancements of over 100-fold compared to the uncatalyzed reaction at neutral pH.[13][15][16]
Caption: Aniline catalysis pathway for oxime ligation.
A Practical Guide to Bioconjugation
This section provides a generalized workflow for conjugating 6-Aminooxy-hexanoic acid to a target protein, such as an antibody, that has been functionalized with an aldehyde group.
Workflow Overview
Caption: General workflow for protein conjugation.
Experimental Protocol: Antibody Conjugation
This protocol is a representative example and should be optimized for the specific biomolecules and application.
1. Materials and Reagents:
-
Aldehyde-functionalized monoclonal antibody (mAb-CHO) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS), pH 7.0-7.4.
-
This compound (Linker).
-
m-Phenylenediamine (mPDA) or p-Phenylenediamine (pPDA) catalyst.
-
Anhydrous Dimethyl Sulfoxide (DMSO).
-
Reaction Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, pH 7.0.
-
Purification column: Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or Affinity Chromatography (Protein A).[]
2. Reagent Preparation:
-
Linker Stock Solution: Dissolve this compound in the Reaction Buffer to a final concentration of 10-50 mM. Prepare fresh.
-
Catalyst Stock Solution: Dissolve the chosen catalyst (e.g., mPDA) in DMSO or water to a concentration of 100-200 mM. Note: pPDA has better water solubility than aniline.[13]
3. Conjugation Reaction:
-
To the mAb-CHO solution (typically 1-5 mg/mL), add the Linker Stock Solution to achieve a final molar excess of 10-50 fold over the antibody.
-
Add the Catalyst Stock Solution to the reaction mixture to a final concentration of 10-25 mM.[15]
-
Gently mix and allow the reaction to proceed at room temperature (20-25°C) for 2 to 16 hours. The reaction progress can be monitored by withdrawing small aliquots over time for analysis by LC-MS.
4. Purification of the Conjugate:
-
Once the reaction is complete, remove the excess linker and catalyst.
-
Size Exclusion Chromatography (SEC): Equilibrate an SEC column with sterile PBS. Load the reaction mixture onto the column. The larger antibody conjugate will elute first, while the smaller, unreacted components will be retained longer.[]
-
Collect the fractions corresponding to the protein peak.
5. Characterization of the Final Conjugate:
-
Mass Spectrometry (LC-MS): Confirm the successful conjugation and determine the final mass of the conjugate. This allows for the calculation of the average number of linkers attached per antibody (linker-to-antibody ratio).[15]
-
Hydrophobic Interaction Chromatography (HIC-HPLC): A powerful method to assess the homogeneity of the product and determine the distribution of species with different linker-to-antibody ratios.
-
SDS-PAGE: Compare the conjugated antibody to the unconjugated starting material. A slight shift in molecular weight should be observable.
Data Summary and Troubleshooting
The choice of reaction conditions significantly impacts the efficiency of the ligation.
| Parameter | Condition | Rationale / Expected Outcome | Citation |
| pH | 4.5 | Optimal for uncatalyzed reaction; faster kinetics. | [1][12] |
| 7.0 - 7.4 | Required for stability of many proteins; reaction is slow. | [13] | |
| Catalyst | None (at pH 7) | Very slow reaction rates (k ≈ 0.01 M⁻¹s⁻¹). | [1] |
| Aniline (10-100 mM) | Moderate rate increase (up to 40-fold at neutral pH). | [1] | |
| p-Phenylenediamine (2-10 mM) | Significant rate increase (up to 120-fold vs. uncatalyzed). | [13][16] | |
| Reactants | Aldehyde | Generally react faster than ketones. | [15][18] |
| Aromatic Aldehyde | More reactive than aliphatic aldehydes, leading to faster kinetics. | [18] |
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conjugation | Incorrect pH; Inactive aldehyde group; Insufficient catalyst; Linker degradation. | Verify buffer pH. For neutral pH reactions, ensure catalyst concentration is adequate (10-25 mM). Prepare fresh linker solution before use. |
| Product Heterogeneity | Incomplete reaction; Inconsistent number of aldehyde sites on the starting protein. | Increase reaction time or reactant/catalyst concentration. Characterize the starting material to ensure homogeneity. |
| Protein Aggregation | Hydrophobicity of the linker; Incorrect buffer conditions. | Include solubility-enhancing agents (e.g., arginine) in the buffer. Consider using a more hydrophilic PEGylated version of the linker if aggregation persists.[8] |
Applications in Advanced Therapeutics
The stability and straightforward chemistry of the oxime bond make 6-Aminooxy-hexanoic acid a valuable component in modern drug development.
-
Antibody-Drug Conjugates (ADCs): This is a primary application area. The linker is used to attach a highly potent cytotoxic payload to a tumor-targeting antibody. The stability of the oxime bond is critical for preventing premature drug release in circulation, which minimizes systemic toxicity.[19][20] The hexanoic acid spacer provides distance, which can be crucial for the drug to access its intracellular target after the ADC is internalized by the cancer cell.[7]
-
PROTACs: As a component of PROTAC linkers, it can connect a target-binding ligand to an E3 ligase-binding ligand, hijacking the cell's ubiquitin-proteasome system to induce degradation of a target protein.[11]
-
Molecular Probes and Diagnostics: The linker can be used to attach fluorescent dyes, biotin, or other reporter molecules to proteins or peptides for use in assays like ELISA, flow cytometry, and microscopy.[10] The carboxylic acid end can be conjugated to a solid support, allowing for the immobilization of aldehyde-containing molecules to create biosensors.[10]
Conclusion
This compound is more than just a simple linker; it is a robust and versatile enabler of chemical biology and drug development. Its dual functionality, combined with the highly specific and stable nature of the oxime ligation it facilitates, provides a reliable method for constructing complex biomolecular architectures. By understanding the underlying reaction mechanism, the critical role of catalysis, and the established protocols for its use, researchers can effectively leverage this molecule to advance the development of next-generation therapeutics and diagnostics.
References
-
ResearchGate. (n.d.). Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid | Request PDF. Retrieved January 17, 2026, from [Link]
-
Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. Available at: [Link]
-
Al-Zoubi, M. S., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. Bioconjugate Chemistry, 24(8), 1348–1354. Available at: [Link]
-
Uddin, M. J. (2017). Insights into dynamic covalent chemistry for bioconjugation applications. DiVA portal. Available at: [Link]
-
Dirksen, A., et al. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry, 19(12), 2543–2548. Available at: [Link]
-
Laulhe, S. (2013). Aminooxy reagents for synthesis and analysis : expanding the role of oximation. University of Louisville ThinkIR. Available at: [Link]
-
Hering, A., Emidio, N. B., & Muttenthaler, M. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications, 58(64), 8966-8969. Available at: [Link]
-
AxisPharm. (2024). Oxime and Hydrazone Reactions in Bioconjugation. Retrieved January 17, 2026, from [Link]
-
Silverman, A. P., et al. (2015). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. Bioconjugate Chemistry, 26(7), 1443–1451. Available at: [Link]
-
Silverman, A. P., et al. (2015). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. ACS Publications. Available at: [Link]
-
Szymańska, E., et al. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. Molecules, 26(22), 6825. Available at: [Link]
- Google Patents. (2018). WO2020031201A1 - Improved process for the preparation of 6-aminohexanoic acid.
-
St. Amant, A. H., et al. (2019). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. Pharmaceuticals, 12(3), 114. Available at: [Link]
-
Lu, Y., et al. (2016). Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). Pharmaceuticals, 9(4), 67. Available at: [Link]
-
Biopharma PEG. (n.d.). ADC Linkers. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). Antibody-Drug Conjugates Methods and Protocols. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). Structure of 6-aminohexanoic acid. Retrieved January 17, 2026, from [Link]
-
Szymańska, E., et al. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. Molecules, 26(22), 6825. Available at: [Link]
Sources
- 1. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Aminooxy reagents for synthesis and analysis : expanding the role of o" by Sebastien Laulhe [ir.library.louisville.edu]
- 3. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]
- 4. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
- 5. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. diva-portal.org [diva-portal.org]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 18. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. What are ADC Linkers? | BroadPharm [broadpharm.com]
Methodological & Application
Application Notes & Protocols: Utilizing 6-Aminooxy-hexanoic acid hydrobromide as a Linker for Antibody-Drug Conjugate (ADC) Synthesis
Introduction: The Strategic Advantage of Oxime Ligation in ADC Development
Antibody-Drug Conjugates (ADCs) represent a powerful class of therapeutics that merge the specificity of monoclonal antibodies (mAbs) with the potent cytotoxicity of small-molecule drugs. The linker connecting these two components is a critical determinant of an ADC's efficacy, safety, and pharmacokinetic profile.[][2] Among the various "click" chemistry approaches, the formation of an oxime bond between an aminooxy group and a carbonyl (aldehyde or ketone) has emerged as a robust and highly reliable method for bioconjugation.[3][4][5]
6-Aminooxy-hexanoic acid is a heterobifunctional linker that embodies the key advantages of this chemistry. Its terminal aminooxy group reacts chemoselectively with a carbonyl handle on an antibody, while its carboxylic acid function allows for prior conjugation to a payload.[6][7] The resulting oxime linkage is exceptionally stable under physiological conditions, minimizing premature drug release in systemic circulation, a common challenge with other linker technologies like those based on maleimide-thiol chemistry.[8][9][10][11]
This document provides a comprehensive guide to the principles and protocols for using 6-Aminooxy-hexanoic acid to construct well-defined and stable ADCs. We will explore the strategic considerations for introducing the requisite carbonyl functionality onto the antibody, detail the step-by-step protocols for conjugation, and outline the essential analytical methods for characterizing the final ADC product.
The Underlying Chemistry: Principle of Oxime Ligation
Oxime ligation is a highly specific bioorthogonal reaction between a nucleophilic aminooxy group (-O-NH₂) and an electrophilic aldehyde (-CHO) or ketone (C=O) group.[3][12] The reaction proceeds efficiently under mild, slightly acidic aqueous conditions (typically pH 4.5-5.5), which is compatible with maintaining the structural integrity of most antibodies.[11][13]
The key advantages of this chemistry include:
-
High Chemoselectivity: The aminooxy and carbonyl groups react specifically with each other, avoiding side reactions with other functional groups found in proteins, such as amines and thiols.[3][12]
-
Exceptional Stability: The resulting C=N-O oxime bond is significantly more stable against hydrolysis at physiological pH compared to analogous hydrazone or imine bonds.[10][13] Studies have shown the oxime linkage to be remarkably stable in vivo.[14][15]
-
Biocompatibility: The reaction does not require cytotoxic metal catalysts, which can be problematic for biologic therapeutics.[12]
The reaction rate can be accelerated by nucleophilic catalysts, such as aniline, which is particularly useful when working with low reactant concentrations or less reactive ketones.[3][16]
Strategic Planning: Generating the Carbonyl Handle
The successful use of 6-Aminooxy-hexanoic acid hinges on the presence of a reactive aldehyde or ketone on the antibody. This "carbonyl handle" must be introduced selectively to ensure the homogeneity and site-specificity of the final ADC.[17] Several robust methods exist:
A. Enzymatic Approaches (Recommended for Site-Specificity):
-
Formylglycine-Generating Enzyme (FGE): This is a powerful method for achieving site-specific conjugation.[18][19] A short recognition sequence (e.g., LCTPSR) is genetically engineered into the antibody backbone.[20] When co-expressed with FGE, the cysteine residue within this tag is oxidized to a formylglycine (fGly) residue, which contains a reactive aldehyde.[21][22] This allows for precise control over the conjugation site and the resulting Drug-to-Antibody Ratio (DAR).[17][20]
B. Chemical Oxidation of Glycans:
-
Periodate Oxidation: Monoclonal antibodies, particularly IgGs, have conserved N-linked glycans in the Fc region. These sugar moieties can be gently oxidized with sodium periodate (NaIO₄) to generate aldehyde groups.[19][23] This method offers a relatively simple way to create conjugation sites away from the antigen-binding regions. However, it can lead to a heterogeneous mixture of ADCs and requires careful optimization to prevent unwanted oxidation of amino acid residues like methionine.[24]
C. Incorporation of Unnatural Amino Acids (UAA):
-
Genetic Code Expansion: An advanced technique involves genetically encoding a UAA containing a ketone group, such as p-acetylphenylalanine (pAcPhe), at a specific site in the antibody.[14][22] This provides ultimate control over the conjugation site but requires specialized expression systems.
For the protocols below, we will focus on the FGE-based approach due to its superior control over ADC homogeneity.
Experimental Workflow & Protocols
The overall workflow for generating an ADC using 6-Aminooxy-hexanoic acid involves three main stages: functionalization of the payload, generation of the aldehyde-tagged antibody, conjugation, and purification.
Protocol 1: Synthesis of Aminooxy-Functionalized Payload
Rationale: This protocol describes the coupling of the carboxylic acid group of 6-Aminooxy-hexanoic acid to a primary amine or hydroxyl group on the cytotoxic payload. Standard carbodiimide chemistry (e.g., EDC/NHS) is used to form a stable amide bond.
Materials:
-
Cytotoxic payload (e.g., MMAE, PBD dimer) with a free amine/hydroxyl group
-
6-Aminooxy-hexanoic acid hydrobromide
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Reaction buffer: 0.1 M MES, pH 6.0
-
HPLC system for purification
Procedure:
-
Prepare Linker: Dissolve 6-Aminooxy-hexanoic acid hydrobromide in anhydrous DMF. Add 2.2 equivalents of DIPEA to neutralize the hydrobromide and the carboxylic acid.
-
Activate Linker: Add 1.2 equivalents of EDC and 1.2 equivalents of NHS to the linker solution. Stir at room temperature for 30-60 minutes to form the NHS-ester.
-
Prepare Payload: Dissolve 1.0 equivalent of the cytotoxic payload in anhydrous DMF.
-
Coupling Reaction: Add the activated linker solution dropwise to the payload solution. Let the reaction proceed at room temperature for 4-12 hours, monitoring by LC-MS.
-
Purification: Upon completion, purify the aminooxy-functionalized payload using reverse-phase HPLC. Lyophilize the collected fractions to obtain a pure, dry powder.
-
Characterization: Confirm the identity and purity of the product by LC-MS and NMR.
Protocol 2: Site-Specific ADC Conjugation via Oxime Ligation
Rationale: This protocol details the core conjugation step. The aldehyde-tagged antibody is reacted with the aminooxy-functionalized payload under optimized acidic conditions to form the stable oxime bond. Aniline is used as a catalyst to increase the reaction rate.[12][16]
Materials:
-
Aldehyde-tagged monoclonal antibody (in PBS, pH 7.4)
-
Aminooxy-functionalized payload (from Protocol 1)
-
Conjugation Buffer: 100 mM Sodium Acetate, 150 mM NaCl, pH 4.6
-
Aniline stock solution: 1 M in DMSO
-
DMSO (anhydrous)
-
Amicon Ultra centrifugal filters (10-30 kDa MWCO)
Procedure:
-
Buffer Exchange: Exchange the antibody from its storage buffer into the Conjugation Buffer (pH 4.6) using centrifugal filters. Adjust the final antibody concentration to 5-10 mg/mL.
-
Prepare Payload Solution: Dissolve the aminooxy-payload in DMSO to create a concentrated stock solution (e.g., 10-20 mM).
-
Set up Reaction: In a reaction tube, add the aldehyde-tagged antibody.
-
Add Payload: Add 5-10 molar equivalents of the aminooxy-payload stock solution to the antibody. The final concentration of DMSO should not exceed 10% (v/v) to avoid antibody denaturation.
-
Add Catalyst: Add the aniline stock solution to a final concentration of 10-20 mM.
-
Incubation: Gently mix and incubate the reaction at 25-37°C for 12-24 hours. The optimal time should be determined empirically.
-
Quenching (Optional): The reaction can be quenched by adding an excess of an aminooxy-containing small molecule or by immediate purification.
Protocol 3: Purification of the Antibody-Drug Conjugate
Rationale: After conjugation, it is critical to remove unreacted payload, catalyst, and any aggregated protein to yield a pure ADC. Size Exclusion Chromatography (SEC) is the gold-standard method for this purpose as it separates molecules based on size under non-denaturing conditions.[][26][27]
Materials:
-
Crude ADC reaction mixture
-
SEC Column (e.g., Superdex 200 or equivalent)
-
SEC Running Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
FPLC or HPLC system
Procedure:
-
System Equilibration: Equilibrate the SEC column with at least two column volumes of SEC Running Buffer.
-
Sample Loading: Load the crude ADC reaction mixture onto the column. The loading volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Elution: Elute the sample with the SEC Running Buffer at a pre-determined flow rate. Monitor the elution profile at 280 nm.
-
Fraction Collection: The ADC will typically elute as the first major peak. Unconjugated small molecules (payload, aniline) will elute much later. Collect fractions corresponding to the monomeric ADC peak.
-
Pooling and Concentration: Pool the pure ADC fractions and concentrate using centrifugal filters.
-
Final Formulation: Buffer exchange the purified ADC into the desired final formulation buffer (e.g., PBS, pH 7.4) and store at 4°C (short-term) or -80°C (long-term).
Characterization and Quality Control of the Final ADC
Thorough characterization is essential to ensure the quality, consistency, and efficacy of the ADC. Key parameters include the Drug-to-Antibody Ratio (DAR), purity, and aggregation state.
| Parameter | Analytical Technique | Principle and Purpose |
| Average DAR & Drug Distribution | Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on hydrophobicity.[28][29] Species with more drugs attached are more hydrophobic and elute later. Allows calculation of average DAR and distribution of DAR=0, 2, 4 etc.[] |
| Average DAR | UV-Vis Spectroscopy | A simple method to determine average DAR by measuring absorbance at 280 nm (for the antibody) and a wavelength specific to the drug, provided their spectra are distinct.[28][31][32] |
| Molecular Weight & DAR Confirmation | Liquid Chromatography-Mass Spectrometry (LC-MS) | Provides the precise mass of the intact or reduced (light/heavy chain) ADC.[28][29] The mass shift relative to the unconjugated antibody confirms conjugation and allows for accurate DAR calculation. |
| Purity & Aggregation | Size Exclusion Chromatography (SEC-HPLC) | The primary method to quantify the percentage of monomeric ADC and detect the presence of high molecular weight species (aggregates) or fragments.[27][33] |
| Charge Heterogeneity | Ion-Exchange Chromatography (IEX) | Separates isoforms based on charge differences, which can be altered by conjugation. |
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low DAR / Incomplete Conjugation | - Inefficient aldehyde generation on the antibody.- Suboptimal conjugation pH.- Insufficient payload or catalyst concentration.- Degradation of aminooxy-payload. | - Verify aldehyde tag conversion by MS.- Confirm conjugation buffer pH is 4.5-5.5.- Increase molar excess of payload (up to 20x).- Ensure aniline catalyst is fresh and used at ~20 mM.- Check purity and stability of the payload-linker. |
| High Levels of Aggregation Post-Conjugation | - Hydrophobic nature of the payload causing ADC self-association.- Use of excessive organic co-solvent (e.g., DMSO).- Antibody instability at acidic conjugation pH. | - Screen different conjugation sites on the antibody.- Keep DMSO concentration below 10%.- Include excipients like arginine or polysorbate in the buffer.- Perform conjugation at a lower temperature (e.g., room temp instead of 37°C). |
| Broad Peaks in HIC/SEC | - High heterogeneity of the ADC product.- Secondary interactions with the column matrix. | - For HIC, optimize the salt gradient. For SEC, screen different mobile phases.- If using glycan oxidation, optimize periodate concentration and reaction time.- Ensure complete removal of unconjugated payload. |
References
- Antibody-drug conjugate library prepared by scanning insertion of the aldehyde tag into IgG1 constant regions. PubMed.
- Drug-to-Antibody R
- Antibody-drug conjugate library prepared by scanning insertion of the aldehyde tag into IgG1 constant regions. PMC - NIH.
- Oxime and Hydrazone Reactions in Bioconjug
- Review of Antibody Drug Conjugate (ADC)
- Application Notes and Protocols for Oxime Lig
- Aldehyde Tag Coupled with HIPS Chemistry Enables the Production of ADCs Conjugated Site-Specifically to Different Antibody Regions with Distinct in Vivo Efficacy and PK Outcomes.
- Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions. MDPI.
- What is Drug Antibody Ratio (DAR) in Biotherapeutics?. Phenomenex.
- Analytical Methods for Antibody-Drug Conjugates (ADCs).
- Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates.
- Methods to Design and Synthesize Antibody-Drug Conjug
- One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. RSC Publishing.
- Analysis Method for Drug-to-Antibody Ratio (DAR)
- Site-specific antibody-drug conjugates enable the exploration of structure-activity relationships at the conjug
- A Comparative Guide to the Stability of Oxime vs.
- Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. PMC - NIH.
- Conjugation based on the production of an aldehyde containing antibody...
- NH2-O-C5-COOH hydrobromide (6-Aminooxy-hexanoic acid hydrobromide). MedChemExpress.
- Hydrolytic Stability of Hydrazones and Oximes.
- Enzymatic strategies for (near)
- Purification of Labeled Antibodies Using Size-Exclusion Chrom
- Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. RSC Publishing.
- Improved Separation Performance of Monoclonal Antibody and Antibody Drug Conjugates Using Waters XBridge Premier Protein SEC 250 Å, 2.5 µm Column.
- Current approaches for the purification of antibody–drug conjugates.
- Metabolism of an Oxime-Linked Antibody Drug Conjugate, AGS62P1, and Characterization of Its Identified Metabolite. PubMed.
- Enzyme-Based Labeling Strategies for Antibody–Drug Conjugates and Antibody Mimetics. PMC - PubMed Central.
- Toward Homogenous Antibody Drug Conjugates Using Enzyme-Based Conjug
- Oxime-Linked Peptide–Daunomycin Conjugates as Good Tools for Selection of Suitable Homing Devices in Targeted Tumor Therapy: An Overview. MDPI.
- Oximes and Hydrazones in Bioconjugation: Mechanism and C
- Metabolism of an Oxime-Linked Antibody Drug Conjugate, AGS62P1, and Characterization of Its Identified Metabolite.
- Analysis of Antibody-Drug Conjugates Using Size Exclusion Chromatography and Mass Spectrometry. Agilent Technologies.
- Aminooxy Click Modification of a Periodate-Oxidized Immunoglobulin G: A General Approach to Antibody–Drug Conjugates with Dye-Mediated Expeditious Stoichiometry Control. NIH.
- Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development. PMC - NIH.
- Insights into dynamic covalent chemistry for bioconjugation applic
- The Chemistry Behind ADCs. PMC - PubMed Central.
- NH2-O-C5-COOH hydrobromide (6-Aminooxy-hexanoic acid hydrobromide). MedChemExpress (Japanese).
Sources
- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03235B [pubs.rsc.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Oxime-Linked Peptide–Daunomycin Conjugates as Good Tools for Selection of Suitable Homing Devices in Targeted Tumor Therapy: An Overview | MDPI [mdpi.com]
- 12. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metabolism of an Oxime-Linked Antibody Drug Conjugate, AGS62P1, and Characterization of Its Identified Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. Antibody-drug conjugate library prepared by scanning insertion of the aldehyde tag into IgG1 constant regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Enzyme-Based Labeling Strategies for Antibody–Drug Conjugates and Antibody Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Toward Homogenous Antibody Drug Conjugates Using Enzyme-Based Conjugation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antibody-drug conjugate library prepared by scanning insertion of the aldehyde tag into IgG1 constant regions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Aminooxy Click Modification of a Periodate-Oxidized Immunoglobulin G: A General Approach to Antibody–Drug Conjugates with Dye-Mediated Expeditious Stoichiometry Control - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. pharmiweb.com [pharmiweb.com]
- 29. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 31. What is Drug Antibody Ratio (DAR) in Biotherapeutics? [phenomenex.com]
- 32. Analytical Methods for Antibody-Drug Conjugates (ADCs) - Creative Proteomics [creative-proteomics.com]
- 33. lcms.cz [lcms.cz]
Application Notes and Protocols: Conjugating 6-Aminooxy-hexanoic acid hydrobromide to Antibodies
Introduction: The Power of Site-Specific Antibody Modification
Antibody-drug conjugates (ADCs) have revolutionized targeted therapy by combining the specificity of monoclonal antibodies with the potency of cytotoxic drugs.[1][2][3] A critical component in the design of an effective ADC is the linker that connects the antibody to its payload.[1] The choice of conjugation chemistry profoundly impacts the homogeneity, stability, and ultimately, the therapeutic efficacy of the final product.[4][5][6] Traditional methods that target abundant amino acid residues like lysine often result in heterogeneous mixtures with varying drug-to-antibody ratios (DARs) and unpredictable pharmacokinetic profiles.[5][7] This has driven the development of site-specific conjugation strategies to produce more defined and consistent ADCs.[4][5][6][8]
One such powerful site-specific approach involves the reaction between an aminooxy group and an aldehyde or ketone, forming a stable oxime linkage.[9][10] This application note provides a detailed protocol for the conjugation of 6-Aminooxy-hexanoic acid hydrobromide, a versatile aminooxy-containing linker, to antibodies. This method relies on the introduction of a carbonyl group (aldehyde or ketone) onto the antibody, which then serves as a specific handle for reaction with the aminooxy linker.
The aminooxy group exhibits greater nucleophilicity compared to a primary amine, and the resultant oxime bond is more stable than an imine bond formed with a primary amine.[11] This chemoselective ligation is highly efficient and can be performed under mild, physiological conditions, preserving the integrity and function of the antibody.[9][12][13]
This guide will detail two primary methods for introducing the required carbonyl group onto the antibody:
-
Oxidation of Glycans: Targeting the carbohydrate moieties present on the antibody's Fc region.
-
Incorporation of Unnatural Amino Acids: Genetically encoding an amino acid with a ketone group, such as p-acetylphenylalanine, into the antibody sequence.[10][14]
We will then provide a step-by-step protocol for the conjugation reaction, purification of the resulting conjugate, and essential characterization techniques.
The Chemistry: Oxime Ligation
The core of this protocol is the oxime ligation reaction. This reaction occurs between the aminooxy group of the linker and a carbonyl group (aldehyde or ketone) on the antibody. The reaction proceeds via a nucleophilic addition of the aminooxy group to the carbonyl carbon, followed by dehydration to form a stable oxime bond.
This reaction is highly specific and proceeds efficiently at or near neutral pH, minimizing the risk of antibody denaturation.[15] The stability of the resulting oxime bond is a significant advantage over other ligation chemistries, such as those forming hydrazones, which can be more susceptible to hydrolysis.[9][15]
Materials and Reagents
Reagents
| Reagent | Supplier | Purpose |
| Monoclonal Antibody (mAb) | User-provided | Target for conjugation |
| 6-Aminooxy-hexanoic acid hydrobromide | MedChemExpress, Pharmaffiliates | Aminooxy linker |
| Sodium periodate (NaIO₄) | Sigma-Aldrich | Oxidizing agent for glycans |
| Aniline or m-phenylenediamine | Sigma-Aldrich | Catalyst for oxime ligation |
| Ethylene glycol | Sigma-Aldrich | Quenching agent for periodate |
| Sodium acetate buffer | Sigma-Aldrich | Reaction buffer |
| Phosphate-buffered saline (PBS) | Gibco | Buffer for antibody handling and purification |
| Amicon® Ultra Centrifugal Filters | MilliporeSigma | Buffer exchange and concentration |
| Protein A or Protein G affinity chromatography columns | GE Healthcare | Antibody purification |
| Size-Exclusion Chromatography (SEC) column | GE Healthcare | Conjugate purification |
| Hydrophobic Interaction Chromatography (HIC) column | GE Healthcare | DAR species separation |
Equipment
-
UV-Vis Spectrophotometer
-
HPLC or UPLC system with UV and/or Mass Spectrometry (MS) detector
-
Centrifuge
-
pH meter
-
Orbital shaker
-
Fume hood
Protocol: Step-by-Step Methodology
This protocol is divided into three main stages:
-
Preparation of the Aldehyde-Functionalized Antibody
-
Conjugation with 6-Aminooxy-hexanoic acid hydrobromide
-
Purification and Characterization of the Antibody Conjugate
Part 1: Preparation of the Aldehyde-Functionalized Antibody
There are two primary methods to introduce an aldehyde group onto an antibody for subsequent conjugation.
Method A: Oxidation of Antibody Glycans
This is a common method that targets the cis-diol groups within the carbohydrate structures of the antibody's Fc region.[16]
-
Antibody Preparation:
-
Oxidation Reaction:
-
Prepare a 100 mM stock solution of sodium periodate (NaIO₄) in deionized water. This solution should be freshly prepared.
-
To your antibody solution, add 1/10th volume of 1 M sodium acetate buffer (pH 5.5) and 1/10th volume of the 100 mM NaIO₄ stock solution.[16]
-
Incubate the reaction for 30 minutes on ice in the dark to prevent over-oxidation.[16]
-
-
Quenching the Reaction:
-
Purification of the Oxidized Antibody:
-
Immediately purify the oxidized antibody from excess periodate and quenching agent using a desalting column or centrifugal filtration, exchanging the buffer back to PBS.
-
Method B: Site-Specific Incorporation of a Ketone-Containing Unnatural Amino Acid
This advanced method provides precise control over the conjugation site by genetically engineering the antibody to include an unnatural amino acid with a ketone group, such as p-acetylphenylalanine (pAcF).[10][14]
-
This process involves specialized cell-free expression systems or engineered cell lines and is beyond the scope of a standard laboratory protocol. However, if you are starting with an antibody that already contains a ketone handle, you can proceed directly to the conjugation step.
Part 2: Conjugation with 6-Aminooxy-hexanoic acid hydrobromide
-
Prepare the Linker Solution:
-
Dissolve 6-Aminooxy-hexanoic acid hydrobromide in an appropriate buffer (e.g., PBS or MES buffer) to a stock concentration of 10-50 mM. The hydrobromide salt is acidic, so the pH of the solution may need to be adjusted.
-
-
Set up the Conjugation Reaction:
-
To the aldehyde-functionalized antibody solution (from Part 1), add the 6-Aminooxy-hexanoic acid hydrobromide solution to achieve a final molar excess of 10-50 fold over the antibody.
-
The reaction is typically performed at a pH between 5.5 and 7.0.
-
-
Catalysis (Optional but Recommended):
-
Incubation:
-
Incubate the reaction mixture for 2-16 hours at room temperature or 4°C with gentle shaking. The optimal reaction time should be determined empirically.
-
Part 3: Purification and Characterization of the Antibody Conjugate
Proper purification is crucial to remove unreacted linker and other byproducts.[18][]
-
Purification:
-
Size-Exclusion Chromatography (SEC): This is the most common method to separate the larger antibody conjugate from the smaller, unreacted linker molecules.[]
-
Protein A/G Affinity Chromatography: This can be used to capture the antibody conjugate and wash away excess reagents.[20]
-
Tangential Flow Filtration (TFF): For larger scale preparations, TFF is an efficient method for buffer exchange and removal of small molecules.[]
-
-
Characterization:
-
Drug-to-Antibody Ratio (DAR): This is a critical quality attribute of any antibody conjugate.[3][7]
-
UV-Vis Spectroscopy: A simple method if the payload has a distinct absorbance spectrum from the antibody.[7]
-
Hydrophobic Interaction Chromatography (HIC): HIC can separate species with different DAR values, providing information on the distribution of drug loading.[]
-
Mass Spectrometry (MS): Intact mass analysis by LC-MS can provide a precise determination of the DAR and the distribution of different conjugate species.[7][21]
-
-
Purity and Aggregation:
-
Size-Exclusion Chromatography (SEC): SEC is used to assess the level of aggregation in the final conjugate preparation.
-
-
Binding Affinity:
-
ELISA or Surface Plasmon Resonance (SPR): These assays should be performed to confirm that the conjugation process has not compromised the antibody's ability to bind to its target antigen.[22]
-
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low DAR | Inefficient oxidation of glycans | Increase periodate concentration or reaction time. Ensure antibody is in the correct buffer. |
| Inefficient conjugation reaction | Optimize pH (5.5-7.0). Add or increase the concentration of the catalyst. Increase the molar excess of the linker. | |
| High Aggregation | Harsh reaction conditions | Reduce reaction temperature or time. Ensure the antibody is stable at the chosen pH. |
| Hydrophobic nature of the linker/payload | Screen different buffer formulations. Purify immediately after conjugation. | |
| Loss of Antibody Binding | Modification of critical residues | If using glycan oxidation, this is less likely. If issues persist, consider alternative conjugation strategies. |
| Denaturation | Perform all steps at recommended temperatures and pH. |
Conclusion
The conjugation of 6-Aminooxy-hexanoic acid hydrobromide to antibodies via oxime ligation is a robust and efficient method for producing well-defined and stable antibody conjugates. By leveraging the specific reaction between an aminooxy group and a strategically introduced carbonyl group, researchers can achieve a higher degree of homogeneity compared to traditional conjugation methods. This protocol provides a comprehensive guide for the successful implementation of this chemistry, from the initial modification of the antibody to the final characterization of the conjugate. The principles and steps outlined here are foundational for the development of next-generation antibody-based therapeutics and diagnostics.
References
-
Affinity-Based Methods for Site-Specific Conjugation of Antibodies. (2021). Bioconjugate Chemistry. Retrieved from [Link]
-
Safety Data Sheet: 6-Aminohexanoic acid. (n.d.). Carl ROTH. Retrieved from [Link]
-
A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. (2013). Journal of the American Chemical Society. Retrieved from [Link]
-
Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. (2016). Pharmaceutical Research. Retrieved from [Link]
-
Characterization of Antibody–Drug Conjugate Pharmacokinetics and in Vivo Biotransformation Using Quantitative Intact LC-HRMS and Surrogate Analyte LC-MRM. (2021). Analytical Chemistry. Retrieved from [Link]
-
Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid. (2001). Synthetic Communications. Retrieved from [Link]
-
Current approaches for the purification of antibody-drug conjugates. (2020). Journal of Chromatography B. Retrieved from [Link]
-
Hydrazino-Pictet-Spengler Ligation as a Biocompatible Method for the Generation of Stable Protein Conjugates. (2016). Bioconjugate Chemistry. Retrieved from [Link]
-
Analytical methods for physicochemical characterization of antibody drug conjugates. (2013). TrAC Trends in Analytical Chemistry. Retrieved from [Link]
-
A review of conjugation technologies for antibody drug conjugates. (2023). Exploration of Targeted Anti-tumor Therapy. Retrieved from [Link]
-
Perspectives and Characterization on Antibody–Drug Conjugates. (2016). LCGC International. Retrieved from [Link]
-
A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. (2013). ResearchGate. Retrieved from [Link]
-
Methods for site-specific drug conjugation to antibodies. (2014). mAbs. Retrieved from [Link]
-
Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. (2018). Angewandte Chemie International Edition. Retrieved from [Link]
-
Purify and Conjugate Antibodies in a Single Workflow. (2015). Promega Connections. Retrieved from [Link]
-
Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid. (2001). LookChem. Retrieved from [Link]
-
Comprehensive characterization of antibody drug conjugates for screening and manufacturing. (2022). Journal for ImmunoTherapy of Cancer. Retrieved from [Link]
-
Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. (2011). Bioconjugate Chemistry. Retrieved from [Link]
-
ADC Conjugation Technologies. (2024). AxisPharm. Retrieved from [Link]
-
Key assays and analytical techniques for the development of antibody drug conjugates. (2022). Drug Target Review. Retrieved from [Link]
-
Experiment #1 - Antibody Purification. (n.d.). nanoComposix. Retrieved from [Link]
-
Site-Specific Antibody Conjugation for ADC and Beyond. (2017). Biomedicines. Retrieved from [Link]
-
CODEX Antibody Conjugation Protocol. (2021). protocols.io. Retrieved from [Link]
-
Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography. (2021). Membranes. Retrieved from [Link]
-
6-(Aminooxy)hexanoic acid hydrobromide. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
Methods for site-specific drug conjugation to antibodies. (2014). mAbs. Retrieved from [Link]
-
Compound 6-Hydroxyhexanoic acid. (n.d.). FooDB. Retrieved from [Link]
Sources
- 1. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. blog.crownbio.com [blog.crownbio.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for site-specific drug conjugation to antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ADC Conjugation Technologies | AxisPharm [axispharm.com]
- 11. lookchem.com [lookchem.com]
- 12. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. biotium.com [biotium.com]
- 17. nanocomposix.com [nanocomposix.com]
- 18. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. promegaconnections.com [promegaconnections.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. jitc.bmj.com [jitc.bmj.com]
Application Note: Site-Specific Protein Modification Using 6-Aminooxy-hexanoic Acid Hydrobromide
Introduction: Precision in Protein Engineering
The ability to modify proteins at specific, predetermined sites has revolutionized biotechnology and medicine. Site-specific modification allows for the creation of homogenous bioconjugates with defined stoichiometry and preserved biological activity, overcoming the limitations of traditional, random labeling methods that target abundant residues like lysines.[1][2] This precision is paramount in the development of next-generation therapeutics such as Antibody-Drug Conjugates (ADCs), where the location and number of conjugated drug molecules—the drug-to-antibody ratio (DAR)—critically influence efficacy, pharmacokinetics, and toxicity.[3][4]
6-Aminooxy-hexanoic acid serves as a versatile, bifunctional linker at the heart of a powerful bioorthogonal conjugation strategy: oxime ligation . Its structure features a terminal aminooxy group (-O-NH₂) for covalent bond formation and a carboxylic acid group that can be pre-functionalized with a payload of interest (e.g., a cytotoxic drug, a fluorescent dye, or a PEG chain). The flexible six-carbon hexanoic acid backbone acts as a hydrophilic spacer, often improving the solubility and bioavailability of the final conjugate.[5][6][7]
This guide provides a comprehensive overview of the principles, protocols, and analytical validation required for the successful site-specific modification of proteins using 6-Aminooxy-hexanoic acid via oxime ligation.
The Core Chemistry: Oxime Ligation
Oxime ligation is a chemoselective reaction between an aminooxy group and an aldehyde or ketone to form a stable oxime bond.[8] This reaction is considered "bioorthogonal" because the participating functional groups are abiotic and do not cross-react with other functionalities present in a biological system, ensuring high specificity.[8]
Key Advantages of Oxime Ligation:
-
High Chemoselectivity: The reaction is highly specific, minimizing off-target modifications and resulting in a homogenous product.[8]
-
Stable Covalent Bond: The resulting oxime linkage is exceptionally stable under physiological conditions, a crucial feature for therapeutic applications.[8][9]
-
Biocompatible Conditions: The ligation proceeds efficiently in aqueous buffers, typically at a slightly acidic to neutral pH (4.5–7.0), which preserves the native structure and function of most proteins.[8][10]
The reaction rate can be significantly accelerated by nucleophilic catalysts, such as aniline or its derivatives, which facilitate the dehydration step in the reaction mechanism.[8][11][12]
Caption: General workflow for site-specific protein modification.
Experimental Protocols
Safety Note: Always consult the Safety Data Sheet (SDS) for 6-Aminooxy-hexanoic acid hydrobromide and all other chemicals before use. [13][14][15]Handle reagents in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Protocol 1: General Oxime Ligation
This protocol provides a general framework for conjugating an aminooxy-functionalized molecule to an aldehyde-tagged protein. Optimization of reactant concentrations, pH, and reaction time may be required for specific proteins and payloads.
Materials:
-
Aldehyde-tagged protein (e.g., 1-10 mg/mL)
-
6-Aminooxy-hexanoic acid-Payload conjugate (e.g., 20-50 fold molar excess over protein)
-
Conjugation Buffer: 100 mM Sodium Acetate, 150 mM NaCl, pH 4.7
-
Catalyst Stock: 100 mM Aniline in DMSO or water
-
Quenching solution (optional): 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
Procedure:
-
Protein Preparation: Buffer exchange the aldehyde-tagged protein into the Conjugation Buffer. Concentrate or dilute to the desired starting concentration (e.g., 5 mg/mL).
-
Reagent Preparation: Dissolve the 6-Aminooxy-hexanoic acid-Payload in the Conjugation Buffer.
-
Reaction Setup: a. In a microcentrifuge tube, add the aldehyde-tagged protein solution. b. Add the desired molar excess of the 6-Aminooxy-hexanoic acid-Payload solution. c. Add the Aniline catalyst stock to a final concentration of 10 mM. Mix gently by pipetting.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 2-16 hours. Reaction progress can be monitored by LC-MS. For many systems, high conjugation efficiency is achieved within a few hours. [9]5. Quenching (Optional): The reaction can be stopped by adding a quenching agent or by proceeding directly to purification.
-
Purification: Remove excess unreacted linker-payload and catalyst by Size Exclusion Chromatography (SEC) or another suitable chromatography method (e.g., IEX, HIC) equilibrated with a formulation buffer (e.g., PBS, pH 7.4).
-
Analysis and Storage: Analyze the purified conjugate using the methods described in Section 5.0. Store the final product at 4°C or frozen at -80°C as appropriate for the protein.
Protocol 2: Site-Specific Conjugation to an Antibody via Glycan Oxidation
This protocol details the generation of aldehydes on a monoclonal antibody (mAb) followed by oxime ligation.
Part A: Antibody Oxidation
-
Buffer exchange the mAb into a reaction buffer (e.g., PBS, pH 6.0).
-
Cool the mAb solution to 4°C in the dark.
-
Add a freshly prepared solution of sodium periodate (NaIO₄) to a final concentration of 1-2 mM.
-
Incubate at 4°C in the dark for 30-60 minutes.
-
Quench the reaction by adding glycerol to a final concentration of 15 mM and incubating for 15 minutes.
-
Immediately remove excess periodate and byproducts by buffer exchanging the oxidized mAb into the Conjugation Buffer (pH 4.7) using a desalting column.
Part B: Oxime Ligation
-
Follow the procedure outlined in Protocol 1 , using the freshly prepared oxidized mAb as the starting material. Due to the generation of multiple aldehydes per antibody, the drug-to-antibody ratio (DAR) will be an average value.
Characterization of the Protein Conjugate
Thorough analytical characterization is essential to confirm the identity, purity, and homogeneity of the final conjugate. [3][4]This is a critical component of any Quality by Design (QbD) approach in drug development. [3][4]
| Parameter | Analytical Technique | Purpose & Expected Outcome |
|---|---|---|
| Drug-to-Antibody Ratio (DAR) & Drug Load Distribution | Hydrophobic Interaction Chromatography (HIC) | Separates species based on the number of conjugated payloads (DAR0, DAR1, DAR2, etc.). Provides an average DAR and a profile of the drug load distribution. [16][17] |
| Reversed-Phase Liquid Chromatography (RP-LC) | Often used after reduction of the antibody to separate light and heavy chains, allowing for determination of drug load on each chain. [16][17] | |
| Mass Spectrometry (ESI-MS, LC-MS) | Provides precise mass measurements of the intact conjugate or its subunits, allowing for unambiguous confirmation of the number of attached payloads. [18][19][20] | |
| UV-Vis Spectrophotometry | A rapid method to estimate the average DAR if the payload and protein have distinct absorbance maxima. Less precise than chromatographic or MS methods. [21] | |
| Identity, Purity, & Aggregation | Size Exclusion Chromatography (SEC) | Assesses the presence of high molecular weight species (aggregates) or fragments. [4] |
| SDS-PAGE | Visualizes the increase in molecular weight upon conjugation and assesses purity. A shift in the protein band indicates successful conjugation. [11] | |
| Intact Mass Analysis (MS) | Confirms the molecular weight of the final conjugate, verifying the covalent attachment of the linker-payload. [19] | |
| Biological Activity | Ligand-Binding Assays (e.g., ELISA) | Measures the binding affinity of the protein (e.g., an antibody) to its target antigen, ensuring that the conjugation process has not compromised its primary function. [16] |
| | Cell-Based Functional Assays | For therapeutic conjugates like ADCs, in vitro cytotoxicity assays are performed to confirm that the conjugate can effectively kill target cells. [3]|
Troubleshooting & Key Considerations
-
Low Conjugation Efficiency:
-
Cause: Incomplete generation of the aldehyde handle; suboptimal pH; insufficient molar excess of the aminooxy reagent; inactive catalyst.
-
Solution: Verify aldehyde generation using a colorimetric assay; screen a pH range (e.g., 4.5 to 6.0); increase the molar excess of the linker-payload; ensure the aniline catalyst is fresh and active.
-
-
Protein Aggregation:
-
Cause: The payload may be hydrophobic, leading to aggregation at higher DARs; suboptimal buffer conditions (pH, ionic strength).
-
Solution: Reduce the molar excess of the linker-payload to target a lower average DAR; include solubility-enhancing excipients in the buffer; perform conjugation at a lower protein concentration.
-
-
Instability of Aldehyde Handle:
-
Cause: Aldehydes can be susceptible to oxidation or other side reactions.
-
Solution: Use the aldehyde-tagged protein immediately after its generation and purification for the best results.
-
References
- Analytical Techniques for Antibody-Drug Conjugates: Comprehensive Insights. (2025). Veranova.
- Key assays and analytical techniques for the development of antibody drug conjug
- Wakankar, A., Chen, Y., Gokarn, Y., & Jacobson, F. S. (n.d.). Analytical methods for physicochemical characterization of antibody drug conjugates.
- Analytical Techniques for Antibody-Drug Conjugates (ADCs): Comprehensive Insights. (n.d.). Veranova.
- Graf, M., et al. (n.d.). Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs. Analyst (RSC Publishing).
- Introduction of the Mass Spread Function for Characterization of Protein Conjugates. (2011).
- Application Notes and Protocols for Oxime Lig
- Characterization of Intact Protein Conjugates and Biopharmaceuticals Using Ion-Exchange Chromatography with Online Detection by Native Electrospray Ionization Mass Spectrometry and Top-Down Tandem Mass Spectrometry. (2015).
- Analysis and characterization of protein-drug conjugates? (2019).
- Axup, J. Y., et al. (2012).
- Aminooxy Click Modification of a Periodate-Oxidized Immunoglobulin G: A General Approach to Antibody–Drug Conjugates with Dye-Mediated Expeditious Stoichiometry Control. (2023).
- Lu, D., et al. (n.d.).
- Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions. (2020). MDPI.
- Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. (2022). RSC Publishing.
- Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development. (n.d.).
- Schematic representation of oxime ligation and click reaction... (n.d.).
- One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. (2020). RSC Publishing.
- SAFETY DATA SHEET - 6-(Fmoc-amino)hexanoic acid. (2024). Fisher Scientific.
- SAFETY DATA SHEET - 6-Aminocaproic acid. (2015). Fisher Scientific.
- SAFETY DATA SHEET - 6-Aminohexanoic acid. (2015). Fisher Scientific.
- Site-specific functionalization of proteins and their applications to therapeutic antibodies. (n.d.). Future Science.
- The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. (2021).
- The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. (2021).
- The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. (2021).
- Site-specific protein modification. (n.d.).
Sources
- 1. Site-specific functionalization of proteins and their applications to therapeutic antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. adcreview.com [adcreview.com]
- 4. veranova.com [veranova.com]
- 5. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element [mdpi.com]
- 7. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pnas.org [pnas.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03235B [pubs.rsc.org]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. assets.thermofisher.com [assets.thermofisher.com]
- 16. blog.crownbio.com [blog.crownbio.com]
- 17. Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - Analyst (RSC Publishing) [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Harnessing Chemoselectivity: A Guide to Surface Functionalization using 6-Aminooxy-hexanoic acid hydrobromide
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the surface functionalization of various substrates using 6-Aminooxy-hexanoic acid hydrobromide. We will delve into the underlying principles of oxime ligation, provide step-by-step experimental workflows, and discuss critical characterization techniques to validate surface modification.
Introduction: The Power of Oxime Ligation for Surface Engineering
In the realm of bioconjugation and material science, the ability to selectively and stably immobilize biomolecules or other functional moieties onto a surface is paramount. Oxime ligation, a chemoselective reaction between an aminooxy group and an aldehyde or ketone, has emerged as a robust and versatile tool for surface functionalization.[1][2] This reaction is highly efficient under mild, aqueous conditions, making it ideal for sensitive biological applications.[3][4]
6-Aminooxy-hexanoic acid hydrobromide is a bifunctional linker that embodies the advantages of this chemistry. Its terminal aminooxy group provides the reactive handle for covalent attachment to carbonyl-presenting surfaces, while the carboxylic acid terminus offers a versatile point for subsequent conjugation of biomolecules, drugs, or nanoparticles. The flexible hexanoic acid spacer minimizes steric hindrance, ensuring that immobilized molecules retain their native conformation and activity.[5]
The Chemistry of Oxime Ligation: A Stable and Tunable Linkage
The formation of an oxime bond is a condensation reaction between an aminooxy compound (R-ONH₂) and a carbonyl compound (an aldehyde or ketone), releasing a molecule of water.[1] This reaction proceeds through a tetrahedral intermediate, and its rate is typically pH-dependent, with optimal conditions often found in the pH range of 4-7.[1][6]
Caption: General reaction scheme for oxime ligation.
One of the key advantages of the oxime linkage is its high stability compared to other imine-based conjugations like hydrazones.[1][3] Equilibrium constants for oxime formation are significantly higher, indicating a strong thermodynamic driving force for the reaction.[1] This stability is crucial for applications requiring long-term performance and resistance to hydrolysis.
Catalysis of Oxime Ligation:
While the reaction proceeds under physiological conditions, the rate can be slow, particularly with less reactive ketones.[7][8] The use of nucleophilic catalysts, such as aniline and its derivatives (e.g., m-phenylenediamine), can significantly accelerate the reaction rate, sometimes by orders of magnitude.[6][7][9] These catalysts function by forming a more reactive Schiff base intermediate with the carbonyl group, which is then rapidly attacked by the aminooxy nucleophile.
| Catalyst | Relative Efficiency | Key Advantages | Reference |
| Aniline | Baseline | Well-established, effective at acidic pH | [7] |
| m-Phenylenediamine (mPDA) | Up to 15x > Aniline | Higher aqueous solubility, highly efficient at neutral pH | [7][8] |
| p-Phenylenediamine | ~19x > Aniline (at pH 7) | Highly effective at neutral pH, even at low concentrations | [6] |
Experimental Protocols for Surface Functionalization
This section provides detailed protocols for the functionalization of a model substrate, such as glass or silicon oxide, with 6-Aminooxy-hexanoic acid hydrobromide. The overall workflow involves three key stages: surface preparation to introduce carbonyl groups, immobilization of the aminooxy linker, and characterization of the functionalized surface.
Caption: Experimental workflow for surface functionalization.
Materials and Reagents
-
Substrates (e.g., glass slides, silicon wafers)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED
-
Aldehyde- or ketone-functionalized silane (e.g., (3-Glycidyloxypropyl)trimethoxysilane followed by oxidation)
-
6-Aminooxy-hexanoic acid hydrobromide (CAS: 448954-98-1)[10][11]
-
Anhydrous organic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
Reaction buffer (e.g., 0.1 M sodium acetate, pH 5.5 or Phosphate-buffered saline (PBS), pH 7.4)[3][4]
-
Aniline or m-phenylenediamine (optional catalyst)
-
Deionized (DI) water
-
Nitrogen gas for drying
Protocol 1: Surface Preparation - Introduction of Carbonyl Groups
This protocol describes the introduction of aldehyde groups on a hydroxyl-bearing surface (e.g., glass) using a two-step silanization and oxidation process.
Step 1: Substrate Cleaning
-
Immerse the substrates in freshly prepared Piranha solution for 15-30 minutes. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme caution in a fume hood with appropriate personal protective equipment (PPE).
-
Rinse the substrates thoroughly with copious amounts of DI water.
-
Dry the substrates under a stream of nitrogen and bake in an oven at 110 °C for 30 minutes to ensure a completely dry and activated surface.
Step 2: Silanization with an Epoxy-Functional Silane
-
Prepare a 2% (v/v) solution of (3-Glycidyloxypropyl)trimethoxysilane in anhydrous toluene.
-
Immerse the cleaned and dried substrates in the silane solution for 1-2 hours at room temperature with gentle agitation.
-
Rinse the substrates with anhydrous toluene, followed by ethanol, and then DI water.
-
Cure the silanized substrates in an oven at 110 °C for 30-60 minutes.
Step 3: Oxidation to Aldehyde Groups
-
Prepare a solution of 10 mM sodium periodate (NaIO₄) in 0.1 M sodium acetate buffer (pH 5.5).[3][4]
-
Immerse the epoxy-functionalized substrates in the periodate solution for 30 minutes at room temperature, protected from light.[3]
-
Rinse the substrates thoroughly with DI water.
-
The surface is now functionalized with aldehyde groups and ready for oxime ligation.
Protocol 2: Immobilization of 6-Aminooxy-hexanoic acid hydrobromide
-
Prepare a 10-50 mM solution of 6-Aminooxy-hexanoic acid hydrobromide in the chosen reaction buffer (e.g., 0.1 M sodium acetate, pH 5.5 or PBS, pH 7.4).[3]
-
If using a catalyst, add aniline or m-phenylenediamine to the solution at a final concentration of 10-100 mM.[2][7]
-
Immerse the aldehyde-functionalized substrates in the aminooxy solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature, or overnight at 4 °C, with gentle agitation.
-
After the reaction, rinse the substrates extensively with the reaction buffer, followed by DI water to remove any non-covalently bound molecules.
-
Dry the functionalized substrates under a stream of nitrogen. The surface now presents terminal carboxylic acid groups.
Surface Characterization: Validating Your Functionalization
Thorough characterization is essential to confirm the successful modification of the surface at each step.[12][13] A combination of techniques is often required to obtain a comprehensive understanding of the surface chemistry and morphology.[12]
| Technique | Information Provided | Key Considerations |
| Contact Angle Goniometry | Changes in surface wettability (hydrophilicity/hydrophobicity) | Simple, fast, and sensitive to the outermost surface layer. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical state of the surface | Provides quantitative information on the presence of nitrogen (from the oxime) and changes in carbon and oxygen signals. |
| Atomic Force Microscopy (AFM) | Surface topography and roughness | Useful for assessing changes in surface morphology after each functionalization step.[14] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Presence of specific functional groups (e.g., C=N of the oxime) | Can be challenging for monolayer coverages but powerful for thicker films or high surface area materials. |
| Fluorescence Microscopy | Confirmation of subsequent biomolecule immobilization | Requires conjugation of a fluorescently labeled molecule to the carboxyl-terminated surface. |
Troubleshooting and Key Considerations
-
Low Functionalization Density:
-
Inconsistent Results:
-
Maintain anhydrous conditions during the silanization step to prevent self-condensation of the silane.
-
Control the pH of the reaction buffer, as it significantly impacts the rate of oxime ligation.[1]
-
-
Hydrolysis of the Oxime Bond:
-
While generally stable, the oxime linkage can be susceptible to hydrolysis under strongly acidic conditions. Ensure that subsequent processing steps are compatible with the stability of the oxime bond.
-
Conclusion
6-Aminooxy-hexanoic acid hydrobromide is a powerful and versatile tool for the functionalization of surfaces. The oxime ligation chemistry it employs offers high selectivity, stability, and compatibility with a wide range of applications in biotechnology, diagnostics, and drug delivery. By following the detailed protocols and employing appropriate characterization techniques outlined in this guide, researchers can confidently and reproducibly modify surfaces to create tailored interfaces for their specific needs.
References
-
Kalia, J., & Raines, R. T. (2011). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Accounts of chemical research, 44(10), 829–839. [Link]
-
Dirksen, A., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone–Oxime Exchange Suitable for Bioconjugation. Bioconjugate Chemistry, 24(10), 1643–1649. [Link]
-
Dirksen, A., & Dawson, P. E. (2008). Kinetic Analysis of Oxime Ligation Reactions between the Aldehyde, Citral, and 1 with Different Catalysts. ResearchGate. [Link]
-
Ouyang, Z., & Cooks, R. G. (2009). Analysis and modification of surfaces using molecular ions in the ambient environment. Philosophical transactions. Series A, Mathematical, physical, and engineering sciences, 367(1904), 3623–3638. [Link]
-
Bissell, P., et al. (2014). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. Bioconjugate Chemistry, 25(4), 642–647. [Link]
-
Pharmaffiliates. CAS No : 448954-98-1 | Product Name : 6-(Aminooxy)hexanoic acid hydrobromide. [Link]
-
Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry, 19(12), 2543–2548. [Link]
-
Miyoshi, K. (2002). Surface Characterization Techniques: An Overview. NASA Technical Reports Server. [Link]
-
Pires, D. A., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications, 58(65), 9100-9103. [Link]
-
Dirksen, A., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. ResearchGate. [Link]
-
Molecular Vista. (2023). Nano Chemical Characterization Uncovers Coating Issues for Monolayer Surface Functionalization. [Link]
-
Thomas, B., et al. (2021). Preparation and Surface Functionalization of Carboxylated Cellulose Nanocrystals. Molecules, 26(21), 6443. [Link]
-
Alghaith, A. F. G. (2015). A Single-step Reaction for Glycosylation of Aminooxy Peptides. KU ScholarWorks. [Link]
-
Wójtowicz-Krawiec, A., & Krawiec, M. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. Molecules, 26(22), 6825. [Link]
-
da Silva, L. M., et al. (2023). Surface Modification, Characterization, and Cytotoxicity of Ti-6Al-4V Alloy Enriched by EDM Process. Materials, 16(13), 4721. [Link]
-
Organic Chemistry Portal. Oxime synthesis by condensation or oxidation. [Link]
-
Hetemi, D., et al. (2016). Surface Functionalization of Metals by Alkyl Chains Through a Radical Crossover Reaction. Langmuir, 32(25), 6335–6342. [Link]
-
Khalfaoui, F. (2016). Looking for protocols to functionalize glass surface? ResearchGate. [Link]
-
Holly, F. J., & Refojo, M. F. (1997). Modification of contact lens surfaces: chemistry and characterization. Polymer Surfaces and Interfaces: Characterization, Modification and Application. [Link]
-
Królikowska, A., et al. (2020). The Impact of Surface Functionalization on the Biophysical Properties of Silver Nanoparticles. International Journal of Molecular Sciences, 21(3), 850. [Link]
-
PubChem. 6-(6-Aminohexanamido)hexanoic acid. [Link]
-
Wikipedia. Caproic acid. [Link]
-
R&D Chemicals. 6-Aminooxy-hexanoic acid hydrobromide, suppliers and manufacturers. [Link]
Sources
- 1. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. biotium.com [biotium.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. CAS 448954-98-1 | 4121-9-02 | MDL MFCD09743539 | 6-Aminooxy-hexanoic acid hydrobromide | SynQuest Laboratories [synquestlabs.com]
- 12. ntrs.nasa.gov [ntrs.nasa.gov]
- 13. Surface Modification, Characterization, and Cytotoxicity of Ti-6Al-4V Alloy Enriched by EDM Process | MDPI [mdpi.com]
- 14. Nano Chemical Characterization Uncovers Coating Issues for Monolayer Surface Functionalization | Molecular Vista [molecularvista.com]
Application Note & Protocol: Peptide Bioconjugation via Oxime Ligation with 6-Aminooxy-hexanoic Acid
Introduction: The Power of Chemoselective Ligation in Peptide Science
In the landscape of modern therapeutics and diagnostics, peptides offer unparalleled specificity and biological activity. However, their utility is often enhanced by conjugation to other moieties, such as small molecule drugs, imaging agents, or polymers like PEG. Bioconjugation techniques have become powerful tools for enhancing the stability and targeting efficiency of protein and peptide therapeutics. Among the array of chemical tools available, oxime ligation stands out as a robust and bioorthogonal "click" chemistry approach[1][2].
This application note provides a comprehensive guide to the bioconjugation of peptides using 6-Aminooxy-hexanoic acid. This technique leverages the highly efficient and chemoselective reaction between an aminooxy group and a carbonyl (aldehyde or ketone) to form a stable oxime bond[3][4]. The inclusion of the six-carbon hexanoic acid chain provides a flexible and hydrophilic spacer, which can be critical for maintaining the biological activity of the parent peptide by minimizing steric hindrance[5][6].
The methodology is prized for its mild reaction conditions, typically proceeding in aqueous media over a slightly acidic pH range, and the exceptional stability of the resulting conjugate[3][7]. These features make it an ideal strategy for a wide range of applications, from the development of peptide-drug conjugates (PDCs) to the surface immobilization of peptides for interaction studies[8][9].
The Underpinning Chemistry: Mechanism of Oxime Ligation
The foundation of this conjugation strategy is the reaction between a nucleophilic aminooxy group (R-O-NH₂) and an electrophilic carbonyl group, such as an aldehyde or ketone[3][4]. The reaction proceeds through a two-step mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen of the aminooxy group attacks the electrophilic carbon of the carbonyl.
-
Dehydration: This forms a tetrahedral intermediate which subsequently undergoes dehydration (loss of a water molecule) to yield the final, stable oxime linkage (C=N-O).
The reaction rate is pH-dependent, with an optimal range typically between pH 4 and 5. This acidic environment facilitates the dehydration step without significantly protonating the aminooxy nucleophile, which would render it non-reactive. In many applications, the reaction can be accelerated by the use of a nucleophilic catalyst, such as aniline or its derivatives[3][7]. The catalyst functions by forming a more reactive Schiff base intermediate with the carbonyl, which is then rapidly attacked by the aminooxy compound[3].
Caption: Mechanism of oxime bond formation between a peptide-aldehyde and 6-Aminooxy-hexanoic acid.
Experimental Design: Incorporating the Reactive Handles
A successful oxime ligation strategy requires the specific incorporation of the two reactive partners: the aminooxy group and the carbonyl group.
A. Synthesis of the Aminooxy-Peptide Precursor
The aminooxy functionality is typically introduced onto the peptide during solid-phase peptide synthesis (SPPS). Orthogonally protected aminooxy derivatives, such as Fmoc- or Boc-protected aminooxy acetic acid, are commercially available and compatible with standard SPPS protocols[3]. While 6-Aminooxy-hexanoic acid itself can be coupled, specialized protected versions are often used to prevent side reactions. An improved procedure for solid-phase coupling of Boc-aminooxyacetic acid to peptides involves avoiding base-containing activation mixtures which can cause over-acylation, leading to near-quantitative yields of aminooxy-peptides[9].
B. Synthesis of the Carbonyl-Containing Moiety
The counterpart to the aminooxy group, an aldehyde or ketone, must be present on the molecule to be conjugated to the peptide. For peptide modification, this often involves either incorporating an amino acid with a ketone-containing side chain during SPPS or post-synthesis modification of a specific residue (e.g., oxidation of an N-terminal serine). A straightforward method to install N-terminal ketones during standard solid-phase peptide synthesis has been reported, facilitating subsequent ligation[10][11].
Detailed Protocol: Peptide Conjugation with 6-Aminooxy-hexanoic acid
This protocol describes the conjugation of a peptide containing an N-terminal ketone to a small molecule functionalized with 6-Aminooxy-hexanoic acid.
Materials & Reagents
-
Ketone-modified Peptide (e.g., 5 mg)
-
6-Aminooxy-hexanoic acid hydrobromide
-
Reaction Buffer: 0.1 M Sodium Acetate, pH 4.7
-
Aniline (optional catalyst)
-
Solvents: Acetonitrile (ACN), Dimethylformamide (DMF), Deionized Water (ddH₂O)
-
Trifluoroacetic acid (TFA)
-
RP-HPLC system for purification and analysis
-
Mass Spectrometer (e.g., ESI-MS)
Step-by-Step Conjugation Workflow
-
Peptide Dissolution:
-
Dissolve the ketone-modified peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL. A small amount of a co-solvent like DMF or ACN may be used if solubility is an issue.
-
Scientist's Note: Ensure the peptide is fully dissolved before proceeding. Sonication can aid dissolution, but avoid excessive heating which could degrade the peptide.
-
-
Linker Preparation:
-
Prepare a stock solution of 6-Aminooxy-hexanoic acid hydrobromide in ddH₂O (e.g., 100 mM).
-
Causality Insight: The hydrobromide salt is acidic. While the buffer has capacity, for large additions, the pH should be checked and adjusted back to 4.7 if necessary.
-
-
The Ligation Reaction:
-
To the dissolved peptide solution, add a 10- to 50-fold molar excess of the 6-Aminooxy-hexanoic acid solution.
-
Expert Tip: A molar excess of the smaller molecule drives the reaction to completion. The optimal excess should be determined empirically but starting with 20 equivalents is a robust choice.
-
(Optional) If reaction kinetics are slow, add aniline to a final concentration of 10-20 mM.
-
Incubate the reaction mixture at room temperature (20-25°C) or 37°C for 2-16 hours.
-
-
Reaction Monitoring (Self-Validation):
-
The reaction progress should be monitored to determine the endpoint.
-
At time points (e.g., 0, 2, 4, and 16 hours), take a small aliquot (5-10 µL) of the reaction mixture.
-
Quench the reaction by diluting the aliquot into 100 µL of 0.1% TFA in water.
-
Analyze the sample by LC-MS. Successful conjugation will be indicated by the appearance of a new peak with the expected mass of the conjugate and the corresponding decrease of the starting peptide peak.
-
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| Low Conjugation Yield | Insufficient molar excess of linker; Inactive peptide (oxidized or degraded); Incorrect pH. | Increase molar excess of the aminooxy linker. Add aniline catalyst. Verify the pH of the reaction buffer. Confirm peptide integrity via MS. |
| Multiple Product Peaks | Side reactions; Peptide instability at acidic pH. | Reduce reaction time or temperature. Ensure starting peptide is of high purity. |
| No Reaction | Hydrolysis of the carbonyl group; Inactive aminooxy linker. | Use freshly prepared peptide and linker solutions. Confirm the mass of both starting materials before beginning the reaction. |
Purification and Characterization of the Conjugate
Post-reaction workup is critical to ensure the final product is pure and well-characterized, a necessity for any downstream application, especially in drug development[12].
A. Purification by RP-HPLC
The most common method for purifying peptide conjugates is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)[13].
-
System: A preparative or semi-preparative RP-HPLC system with a C18 column.
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: A linear gradient from ~5% B to 70% B over 30-40 minutes is a good starting point. The conjugate will typically be more hydrophobic than the starting peptide and thus elute later.
-
Detection: Monitor the elution profile at 220 nm and 280 nm.
-
Fraction Collection: Collect fractions corresponding to the target product peak.
-
Post-Purification: Pool the pure fractions, freeze, and lyophilize to obtain the purified conjugate as a fluffy white powder.
B. Analytical Characterization
Thorough characterization is essential to confirm the identity, purity, and integrity of the final product[14].
| Technique | Purpose | Expected Outcome |
| Analytical RP-HPLC | Assess final purity. | A single, sharp peak representing >95% purity. |
| Mass Spectrometry (ESI-MS or MALDI-TOF) | Confirm molecular weight.[15][16] | The observed mass should match the calculated mass of the peptide + linker - H₂O. |
| NMR Spectroscopy | (Optional) Detailed structural confirmation. | Provides atomic-level information about the conjugate's structure.[15][16] |
graph "Experimental_Workflow" { layout=dot; rankdir=TB; graph [splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];// Nodes Start [label="Start:\nKetone-Peptide & Aminooxy-Linker"]; Dissolve [label="1. Dissolve Peptide\nin pH 4.7 Acetate Buffer"]; AddLinker [label="2. Add Molar Excess\nof Aminooxy Linker"]; Incubate [label="3. Incubate Reaction\n(2-16h, RT or 37°C)"]; Monitor [label="4. Monitor Progress\nvia LC-MS", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Purify [label="5. Purify Conjugate\nvia Preparative RP-HPLC"]; Characterize [label="6. Characterize Product\n(Analytical HPLC, MS)"]; Final [label="Final Product:\nPure Peptide Conjugate", shape=ellipse, fillcolor="#34A853"];
// Edges Start -> Dissolve; Dissolve -> AddLinker; AddLinker -> Incubate; Incubate -> Monitor; Monitor -> Purify [label="Reaction Complete"]; Monitor -> Incubate [label="Incomplete", style=dashed]; Purify -> Characterize; Characterize -> Final; }
Caption: Complete workflow for peptide bioconjugation using 6-Aminooxy-hexanoic acid.
References
- Bioorthogonal Peptide Macrocyclization using Oxime Ligation. Open Research Repository.
- Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. National Institutes of Health (PMC).
- Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions. Molecules.
- Bioorthogonal Peptide Macrocyclization Using Oxime Ligation. American Chemical Society.
- Oxime Ligation. American Peptide Society.
- (a) General scheme of oxime-based c&r purification of peptides. (b)... ResearchGate.
- Control Strategies and Analytical Test Methods for Peptide-Conjugates. USP.
- Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics. PubMed.
- Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive.
- Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate.
- Applications and Limitations of Oxime-Linked “Split PROTACs”. National Institutes of Health (PMC).
- Modern Peptide Drug Analysis: Mass Spec, HOS, and More. BioPharmaSpec.
- Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Zu u:scholar.
- Oxime-Linked Peptide–Daunomycin Conjugates as Good Tools for Selection of Suitable Homing Devices in Targeted Tumor Therapy: An Overview. MDPI.
- Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications (RSC Publishing).
- The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. MDPI.
- Single-Step Grafting of Aminooxy-Peptides to Hyaluronan: A Simple Approach to Multifunctional Therapeutics for Experimental Autoimmune Encephalomyelitis. National Institutes of Health.
- Peptides with 6-Aminohexanoic Acid: Synthesis and Evaluation as Plasmin Inhibitors. National Institutes of Health.
- Optimized synthesis of aminooxy-peptides as glycoprobe precursors for surface-based sugar–protein interaction studies. PubMed Central.
- The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. MDPI.
Sources
- 1. Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions [mdpi.com]
- 2. americanpeptidesociety.org [americanpeptidesociety.org]
- 3. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uscholar.univie.ac.at [uscholar.univie.ac.at]
- 5. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Optimized synthesis of aminooxy-peptides as glycoprobe precursors for surface-based sugar–protein interaction studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 11. pubs.acs.org [pubs.acs.org]
- 12. usp.org [usp.org]
- 13. researchgate.net [researchgate.net]
- 14. biopharmaspec.com [biopharmaspec.com]
- 15. ijsra.net [ijsra.net]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Oxime Ligation with 6-Aminooxy-hexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power and Precision of Oxime Ligation
In the landscape of bioconjugation and drug development, the ability to selectively and stably link molecules is paramount. Oxime ligation, a chemoselective reaction between an aminooxy-functionalized compound and a carbonyl (aldehyde or ketone), has emerged as a powerful tool for creating robust covalent bonds under mild, aqueous conditions.[1][2] This remarkable reliability and the stability of the resulting oxime bond make it an invaluable strategy for a wide array of applications, from the synthesis of antibody-drug conjugates (ADCs) and peptide modifications to the development of targeted drug delivery systems and diagnostic probes.
This comprehensive guide focuses on the practical application of oxime ligation utilizing 6-aminooxy-hexanoic acid, a versatile linker that provides a flexible spacer arm, enhancing the accessibility and functionality of the conjugated molecules. As your Senior Application Scientist, I will not only provide detailed, step-by-step protocols but also delve into the underlying chemical principles that govern this elegant ligation chemistry. Our aim is to equip you with the expertise to not only successfully execute these reactions but also to troubleshoot and optimize them for your specific research needs.
The Underpinnings of Oxime Ligation: A Mechanistic Overview
The formation of an oxime is a condensation reaction that proceeds through a tetrahedral intermediate.[3] The reaction is characterized by its high chemoselectivity, as the aminooxy group exhibits exceptional nucleophilicity towards aldehydes and ketones, even in the presence of other functional groups commonly found in biological systems.[1]
The reaction rate is significantly influenced by the pH of the medium. While the reaction can proceed at neutral pH, it is generally faster under slightly acidic conditions (pH 4-5). This is because the acidic environment facilitates the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the aminooxy group. However, many biomolecules are sensitive to acidic conditions, necessitating the use of catalysts to enhance reaction rates at or near physiological pH.[4]
The Role of Aniline and its Derivatives as Nucleophilic Catalysts
Aniline and its derivatives, such as m-phenylenediamine (mPDA) and p-phenylenediamine (pPDA), have been shown to be highly effective nucleophilic catalysts for oxime ligation, particularly at neutral pH.[5][6] These catalysts accelerate the reaction by forming a more reactive Schiff base intermediate with the carbonyl compound. This intermediate is more readily attacked by the aminooxy nucleophile, leading to the formation of the oxime and regeneration of the catalyst.[4]
The catalytic efficiency of these aromatic amines can be substantial, with some studies reporting rate enhancements of over 100-fold compared to the uncatalyzed reaction at neutral pH.[6] The choice of catalyst can be critical, with substituted anilines sometimes offering improved solubility and catalytic activity.
Visualizing the Aniline-Catalyzed Oxime Ligation Mechanism
Caption: Aniline-catalyzed mechanism of oxime ligation.
Experimental Protocols
This section provides a detailed, step-by-step protocol for performing an oxime ligation reaction with 6-aminooxy-hexanoic acid and a generic aldehyde or ketone-containing molecule. It is crucial to note that optimal conditions may vary depending on the specific substrates and should be determined empirically.
Materials and Reagents
-
Aldehyde or Ketone-functionalized molecule: (e.g., protein, peptide, small molecule)
-
6-Aminooxy-hexanoic acid: (or a suitable salt, e.g., hydrochloride)
-
Reaction Buffer: Phosphate-buffered saline (PBS) pH 7.4, or Sodium Acetate buffer pH 4.5-5.5
-
Catalyst (optional but recommended for neutral pH):
-
Aniline
-
m-Phenylenediamine (mPDA)
-
p-Phenylenediamine (pPDA)
-
-
Organic Co-solvent (if needed): Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) for dissolving hydrophobic substrates.
-
Quenching Reagent (optional): Acetone or another reactive carbonyl compound to consume excess aminooxy reagent.
-
Purification System: High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18 for small molecules and peptides) or Size-Exclusion Chromatography (SEC) for larger biomolecules.
Preparation of Stock Solutions
-
Aldehyde/Ketone Stock Solution: Prepare a concentrated stock solution of your carbonyl-containing molecule in the reaction buffer or an appropriate organic co-solvent. The final concentration in the reaction mixture will typically be in the µM to low mM range.
-
6-Aminooxy-hexanoic Acid Stock Solution: Prepare a stock solution of 6-aminooxy-hexanoic acid in the reaction buffer. A 5- to 20-fold molar excess over the carbonyl compound is generally recommended to drive the reaction to completion.[7]
-
Catalyst Stock Solution: Prepare a stock solution of the chosen aniline catalyst (e.g., 100 mM aniline in reaction buffer). The final concentration in the reaction mixture is typically between 10-100 mM.[7] Note that the solubility of aniline in aqueous buffers can be limited.
General Oxime Ligation Protocol (Catalyzed at Neutral pH)
This protocol is optimized for reactions at or near physiological pH, which is often necessary for sensitive biomolecules.
-
Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
Reaction Buffer (to bring the final volume to the desired amount)
-
Aldehyde or ketone-functionalized molecule to the desired final concentration.
-
Catalyst stock solution to a final concentration of 10-100 mM.
-
-
Initiation of Reaction: Add the 6-aminooxy-hexanoic acid stock solution to the reaction mixture to achieve the desired molar excess.
-
Incubation: Incubate the reaction mixture at room temperature (or 37°C for slower reactions) with gentle agitation for 2-24 hours. The reaction progress can be monitored over time.
-
Monitoring the Reaction: The progress of the ligation can be monitored by analytical HPLC, observing the depletion of the starting materials and the appearance of the product peak. Mass spectrometry can be used to confirm the identity of the product.[8]
-
Quenching (Optional): If a large excess of the aminooxy reagent was used, the reaction can be quenched by adding a small amount of acetone to consume the unreacted aminooxy groups.
-
Purification: Purify the oxime-linked product from unreacted starting materials, catalyst, and byproducts using an appropriate chromatographic technique (e.g., RP-HPLC or SEC).[1][9]
Visualizing the Experimental Workflow
Caption: General experimental workflow for oxime ligation.
Optimizing Reaction Conditions: A Data-Driven Approach
The efficiency of oxime ligation is dependent on several key parameters. The following table summarizes these factors and provides guidance for optimizing your reaction.
| Parameter | Recommended Range | Rationale and Expert Insights |
| pH | 4.5 - 7.4 | While optimal rates are often observed at pH 4.5-5.5, many biomolecules require neutral pH (7.0-7.4) for stability.[6] The choice of pH is a critical balance between reaction kinetics and the integrity of your starting materials. |
| Catalyst | Aniline, mPDA, pPDA | For reactions at neutral pH, a catalyst is highly recommended. mPDA and pPDA have shown superior catalytic activity compared to aniline in some systems.[10] Catalyst concentration typically ranges from 10-100 mM.[7] |
| Temperature | Room Temperature (20-25°C) to 37°C | Most oxime ligations proceed efficiently at room temperature. For particularly slow reactions, increasing the temperature to 37°C can enhance the rate. |
| Reactant Ratio | 5-20 fold molar excess of aminooxy reagent | A molar excess of the less valuable or more stable reactant (often the aminooxy compound) is used to drive the reaction to completion.[7] |
| Reaction Time | 2 - 24 hours | The required reaction time is dependent on the reactivity of the carbonyl substrate (aldehydes are generally more reactive than ketones), reactant concentrations, and the presence of a catalyst.[7] |
| Solvent | Aqueous buffer (e.g., PBS) | For hydrophobic substrates, the addition of a water-miscible organic co-solvent such as DMSO or DMF may be necessary to ensure solubility. |
Troubleshooting Common Issues in Oxime Ligation
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Inactive carbonyl or aminooxy reagent- Incorrect pH- Insufficient reaction time or temperature- Low reactant concentrations | - Verify the integrity of starting materials.- Optimize the reaction pH.- Increase incubation time and/or temperature.- Increase the concentration of one or both reactants. |
| Slow Reaction Rate | - Reaction at neutral pH without a catalyst- Ketone substrate (less reactive than aldehydes)- Steric hindrance around the carbonyl group | - Add a nucleophilic catalyst (e.g., aniline, mPDA, pPDA).- Increase the reaction temperature and/or time.- If possible, consider a more reactive aldehyde substrate. |
| Side Reactions or Product Degradation | - Instability of biomolecule at the chosen pH- Oxidation of catalyst (e.g., phenylenediamines) | - Perform the reaction at a pH where the biomolecule is stable.- Prepare catalyst solutions fresh and consider performing the reaction under an inert atmosphere if catalyst oxidation is suspected. |
| Difficulty in Purification | - Co-elution of product with starting materials or catalyst- Low product yield | - Optimize the chromatographic separation method (e.g., gradient, column type).- Consider a different purification strategy (e.g., SEC if size difference is significant).- Optimize the reaction to improve yield before purification. |
Conclusion: A Versatile Tool for Innovation
Oxime ligation with 6-aminooxy-hexanoic acid offers a robust and versatile method for the precise construction of complex biomolecular architectures. By understanding the underlying chemical principles and carefully optimizing the reaction conditions, researchers can harness the power of this chemoselective ligation to advance their work in drug discovery, diagnostics, and materials science. The protocols and insights provided in this guide serve as a comprehensive resource to empower you in the successful application of this invaluable bioconjugation technique.
References
-
Kalia, J. & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. [Link]
-
Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry, 19(12), 2543–2548. [Link]
-
Rashidian, M., Mahmoodi, M. M., Shah, R., Dozier, J. K., Wagner, C. R., & Distefano, M. D. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone–Oxime Exchange Suitable for Bioconjugation. Bioconjugate Chemistry, 24(3), 333–342. [Link]
-
Yi, L., et al. (2013). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. Bioconjugate Chemistry, 24(8), 1289-1295. [Link]
-
Crisalli, P., & Kool, E. T. (2013). Oxime and hydrazone formation at neutral pH in aqueous solution. The Journal of Organic Chemistry, 78(3), 1184–1189. [Link]
-
de la Torre, B. G., & Albericio, F. (2020). One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. RSC Advances, 10(30), 17871–17875. [Link]
-
Muttenthaler, M., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications, 58(65), 9100-9103. [Link]
-
Proulx, C., et al. (2019). Ketoxime peptide ligations: oxidative couplings of alkoxyamines to N-aryl peptides. Chemical Science, 10(37), 8565-8571. [Link]
-
Chem LibreTexts. (2023). 19.5: Reactions of Aldehydes and Ketones with Ammonia and its Derivatives. [Link]
-
Burke, T. R., et al. (2020). Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions. Molecules, 25(12), 2849. [Link]
-
Rashidian, M., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. Bioconjugate Chemistry, 24(3), 333-342. [Link]
-
Muttenthaler, M., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications, 58(65), 9100-9103. [Link]
-
Celik, C., et al. (2009). Spectroscopic Characterization of Oxime Ligands and Their Complexes. Spectroscopy Letters, 42(2), 94-101. [Link]
-
Zhang, Y., et al. (2023). Synthesis and Nuclear Magnetic Resonance Structural Evaluation of Oxime-Linked Oligosialic Acid-Based Glycodendrimers. Bioconjugate Chemistry, 34(5), 896-907. [Link]
-
Singh, Y., et al. (2021). Structural Elucidation of Major Degradation Products of Milbemycin Oxime Drug Substance using LC-MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 198, 114013. [Link]
-
Rashidian, M., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone–Oxime Exchange Suitable for Bioconjugation. ACS Publications. [Link]
Sources
- 1. One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uscholar.univie.ac.at [uscholar.univie.ac.at]
- 3. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Purification of 6-Aminooxy-hexanoic Acid Hydrobromide Conjugates
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Critical Role of Purity in Aminooxy Conjugates
6-Aminooxy-hexanoic acid hydrobromide serves as a versatile bifunctional linker, enabling the conjugation of molecules through a stable oxime linkage. This chemistry is a cornerstone of modern bioconjugation, used in applications ranging from the development of antibody-drug conjugates (ADCs) and targeted imaging agents to the immobilization of biomolecules on surfaces.[1][2][3] The formation of an oxime bond between an aminooxy group and an aldehyde or ketone is highly specific and proceeds under mild conditions, making it ideal for use with sensitive biological molecules.[3][4]
However, the successful synthesis of a 6-Aminooxy-hexanoic acid conjugate is only half the battle. The crude reaction mixture will invariably contain unreacted starting materials, excess reagents, and potential side products. Achieving the high degree of purity required for downstream applications, particularly in therapeutic and diagnostic development, necessitates robust and optimized purification strategies. This guide provides a detailed examination of the principles and protocols for the purification of these important conjugates, empowering researchers to achieve the purity and homogeneity essential for reliable and reproducible results.
Understanding the Chemistry: Properties Influencing Purification
The purification strategy for a 6-Aminooxy-hexanoic acid conjugate is dictated by the physicochemical properties of the final product, the starting materials, and any byproducts. Key considerations include:
-
The Oxime Linkage: Oxime linkages are generally stable, especially when compared to hydrazones.[5][6][7] However, they can be susceptible to hydrolysis under acidic conditions.[3][5] Purification methods should ideally be conducted at or near neutral pH to maintain the integrity of the conjugate.
-
The Conjugated Molecule: The properties of the molecule conjugated to the 6-Aminooxy-hexanoic acid linker (e.g., a protein, peptide, small molecule, or fluorescent dye) will significantly influence the overall polarity, solubility, and charge of the conjugate. This, in turn, will determine the most suitable purification technique.
-
The Linker Itself: 6-Aminooxy-hexanoic acid provides a flexible, hydrophobic spacer.[8] This hydrophobicity can be exploited in purification methods like reversed-phase chromatography.
A thorough understanding of these factors is paramount in selecting and optimizing a purification workflow that maximizes yield and purity.
Core Purification Strategies: A Comparative Overview
Two primary chromatographic techniques are widely employed for the purification of 6-Aminooxy-hexanoic acid conjugates: High-Performance Liquid Chromatography (HPLC) and Solid-Phase Extraction (SPE). The choice between these methods depends on the scale of the purification, the required purity level, and the nature of the conjugate.
| Technique | Principle | Primary Application | Advantages | Disadvantages |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity.[9] | High-resolution purification for analytical and preparative scales. | High resolving power, excellent for separating closely related species.[10][11] | Requires specialized equipment, can be time-consuming for large samples. |
| Solid-Phase Extraction (SPE) | Selective adsorption and elution of the target molecule or impurities.[12][13][14] | Rapid cleanup and enrichment of samples.[13][15] | Fast, simple, and can handle larger sample volumes.[16] | Lower resolution compared to HPLC, may not be suitable for separating complex mixtures. |
Detailed Protocol 1: High-Resolution Purification by Reversed-Phase HPLC
RP-HPLC is the gold standard for achieving high-purity 6-Aminooxy-hexanoic acid conjugates, particularly for applications demanding well-characterized and homogenous material.[10][11]
Causality Behind the Method
RP-HPLC separates molecules based on their hydrophobic interactions with a nonpolar stationary phase. The 6-Aminooxy-hexanoic acid linker and many conjugated molecules introduce hydrophobicity, allowing for strong retention on the column. A polar mobile phase is used to elute the molecules, with a gradient of increasing organic solvent strength. Less hydrophobic components (like excess hydrobromide salt) will elute early, while the more hydrophobic conjugate and unreacted starting materials will elute later, allowing for their separation.
Experimental Workflow: RP-HPLC Purification
Caption: Workflow for RP-HPLC purification of 6-Aminooxy-hexanoic acid conjugates.
Step-by-Step Methodology
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Rationale: TFA acts as an ion-pairing agent, improving peak shape for peptides and other charged molecules.[11] Acetonitrile is a common organic modifier for RP-HPLC.
-
-
Column Selection:
-
A C18 stationary phase is a good starting point for most applications. The particle size and column dimensions will depend on the scale of the purification (analytical vs. preparative).
-
-
Gradient Optimization:
-
A typical starting gradient is a linear increase from 5% to 95% Mobile Phase B over 30-60 minutes.
-
The gradient should be optimized to achieve baseline separation between the desired conjugate and major impurities.
-
-
Sample Injection and Fraction Collection:
-
Inject the filtered crude reaction mixture onto the equilibrated column.
-
Collect fractions corresponding to the peak of interest, which can be identified by its expected retention time and confirmed by mass spectrometry.
-
-
Post-Purification Processing:
-
Analyze the purity of the collected fractions using analytical RP-HPLC and mass spectrometry to confirm the identity of the conjugate.
-
Pool the pure fractions and remove the organic solvent, typically by lyophilization or rotary evaporation.
-
Detailed Protocol 2: Rapid Cleanup with Solid-Phase Extraction (SPE)
SPE is an excellent choice for rapid sample cleanup, desalting, or for applications where ultra-high purity is not the primary concern.[12][13]
Causality Behind the Method
Similar to RP-HPLC, SPE often utilizes a reversed-phase sorbent (e.g., C18). The principle is a simplified "bind-and-elute" or "interference removal" strategy.[15] In a bind-and-elute approach, the sample is loaded under conditions that promote the binding of the hydrophobic conjugate to the sorbent. Hydrophilic impurities are washed away, and the purified conjugate is then eluted with a stronger, more organic solvent.
Experimental Workflow: SPE Purification (Bind-and-Elute)
Caption: Bind-and-elute workflow for SPE purification.
Step-by-Step Methodology
-
Cartridge Selection:
-
Choose a reversed-phase (e.g., C18) SPE cartridge with a bed mass appropriate for the amount of sample.
-
-
Conditioning and Equilibration:
-
Conditioning: Pass 1-2 cartridge volumes of a water-miscible organic solvent (e.g., methanol or acetonitrile) through the cartridge. This solvates the stationary phase.[16]
-
Equilibration: Pass 1-2 cartridge volumes of deionized water or the sample loading buffer through the cartridge to prepare it for the aqueous sample.[16] Do not let the sorbent go dry.
-
-
Sample Loading:
-
Load the crude reaction mixture onto the conditioned and equilibrated cartridge. The flow rate should be slow enough to allow for efficient binding of the conjugate to the sorbent.
-
-
Washing:
-
Wash the cartridge with 1-3 cartridge volumes of a weak solvent (e.g., 5% acetonitrile in water) to elute salts and other hydrophilic impurities while the conjugate remains bound.
-
-
Elution:
-
Elute the purified conjugate with 1-2 cartridge volumes of a strong solvent (e.g., 50-100% acetonitrile in water).
-
Troubleshooting Purification Challenges
| Problem | Potential Cause | Suggested Solution |
| Poor recovery from HPLC/SPE | - Conjugate is too hydrophilic or too hydrophobic for the chosen conditions.- Incomplete elution. | - Adjust the starting percentage of organic solvent in the gradient (for HPLC).- Use a stronger elution solvent for SPE.- Consider a different stationary phase (e.g., C4 for very hydrophobic conjugates). |
| Co-elution of impurities | - Insufficient resolution. | - Optimize the HPLC gradient (make it shallower).- Change the mobile phase additives (e.g., use formic acid instead of TFA).- For SPE, add an intermediate wash step with a slightly stronger solvent. |
| Degradation of the conjugate | - Hydrolysis of the oxime bond due to acidic conditions. | - Buffer the mobile phases to a higher pH (e.g., pH 5-6), ensuring compatibility with the silica-based column.- Minimize the time the conjugate is exposed to low pH conditions. |
Characterization of Purified Conjugates
After purification, it is essential to verify the purity and identity of the 6-Aminooxy-hexanoic acid conjugate. Common analytical techniques include:
-
Analytical RP-HPLC: To assess the purity of the final product.
-
Mass Spectrometry (e.g., ESI-MS, MALDI-TOF): To confirm the molecular weight of the conjugate.[2]
-
NMR Spectroscopy: For detailed structural characterization, particularly for small molecule conjugates.[17]
-
UV-Vis Spectroscopy: To quantify the concentration of the conjugate, especially if it contains a chromophore.
Conclusion
The purification of 6-Aminooxy-hexanoic acid hydrobromide conjugates is a critical step in their successful application. By understanding the underlying chemical principles and leveraging powerful separation techniques like RP-HPLC and SPE, researchers can achieve the high levels of purity required for reliable and impactful scientific outcomes. The protocols and insights provided in this guide serve as a comprehensive resource for developing and optimizing purification strategies for this important class of bioconjugates.
References
-
Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. [Link]
-
Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. PMC - NIH. [Link]
-
Amerigo Scientific. Solid Phase Extraction. [Link]
-
ResearchGate. Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid | Request PDF. [Link]
- Google Patents.
-
Royal Society of Chemistry. Organic & Biomolecular Chemistry. [Link]
-
ACS Publications. Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. [Link]
-
The Royal Society of Chemistry. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. [Link]
-
ResearchGate. TLC Analysis of Intermediates Arising During the Preparation of Oxime HI-6 Dimethanesulfonate. [Link]
- Google Patents. TWI591045B - Method for making 6-aminocaproic acid as active pharmaceutical ingredient.
-
Raines Lab. BIOCONJUGATION: LINKAGE STABILITY AND NOVEL METHODS by Jeet Kalia. [Link]
-
AxisPharm. ADC Conjugation Technologies. [Link]
-
LookChem. Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid. [Link]
-
PMC - NIH. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. [Link]
-
ResearchGate. The cleaning and regeneration of HPLC reversed-phase HPLC columns. [Link]
-
Semantic Scholar. Synthesis, characterization and antioxidant activities of some novel oxime derivatives. [Link]
-
Chromatography Online. The cleaning and regeneration of reversed-phase HPLC columns. [Link]
-
MDPI. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. [Link]
-
DiVA portal. Insights into dynamic covalent chemistry for bioconjugation applications. [Link]
-
Chemistry LibreTexts. Solid-Phase Extraction. [Link]
-
PubMed. Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. [Link]
-
AxisPharm. Oxime and Hydrazone Reactions in Bioconjugation. [Link]
-
Agilent. Oligonucleotide Purification using Ion Pair Reversed-Phase Liquid Chromatography. [Link]
-
YouTube. Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. lookchem.com [lookchem.com]
- 3. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
- 4. biotium.com [biotium.com]
- 5. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. raineslab.com [raineslab.com]
- 7. ADC Conjugation Technologies | AxisPharm [axispharm.com]
- 8. mdpi.com [mdpi.com]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. rsc.org [rsc.org]
- 12. Solid Phase Extraction - Amerigo Scientific [amerigoscientific.com]
- 13. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 14. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. youtube.com [youtube.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: 6-Aminooxy-hexanoic acid; hydrobromide Conjugation
Welcome to the technical support center for bioconjugation applications involving 6-Aminooxy-hexanoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize oxime ligation reactions, specifically addressing the common challenge of low conjugation yield. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to help you navigate the intricacies of this powerful bioconjugation technique.
Troubleshooting Guide: Low Conjugation Yield
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments. We delve into the "why" behind each experimental parameter to empower you with the foundational knowledge for effective troubleshooting.
Section 1: Reaction Conditions & Kinetics
Q1: What is the optimal pH for oxime ligation, and why is it so critical for my yield?
The pH of the reaction medium is arguably the most critical factor governing the rate and yield of an oxime ligation. The reaction mechanism involves a rate-determining step: the acid-catalyzed dehydration of a tetrahedral intermediate formed from the nucleophilic attack of the aminooxy group on the carbonyl.[1]
-
Acidic Conditions (pH 4-5): This range is generally considered optimal for uncatalyzed reactions.[1][2] At this pH, there is a sufficient concentration of protonated carbonyl groups, which are more electrophilic and reactive. Furthermore, the dehydration of the intermediate is efficiently catalyzed by acid.
-
Neutral/Physiological Conditions (pH 7.0-7.4): At neutral pH, the reaction rate slows down significantly.[1][2] This is because the concentration of the protonated carbonyl species is much lower, and the acid-catalyzed dehydration step is less efficient.[1] This slow kinetics is a major reason for low yields when working with sensitive biomolecules that require physiological pH.[1][2]
The hydrobromide salt of 6-Aminooxy-hexanoic acid will make the initial solution acidic upon dissolution, but the final reaction pH must be carefully controlled and buffered for optimal results.
Q2: My protein/biomolecule is unstable at acidic pH. How can I achieve a high yield at neutral pH?
This is a common challenge in bioconjugation. Forcing the reaction at a suboptimal neutral pH without adjustments will lead to very slow kinetics and low conversion. The solution is to use a nucleophilic catalyst.
Aniline and its derivatives (e.g., p-phenylenediamine) are highly effective catalysts that significantly accelerate oxime ligation at neutral pH.[1][2][3][4]
-
Mechanism of Catalysis: Aniline reacts with the carbonyl compound to form a protonated Schiff base intermediate. This intermediate is much more reactive towards the aminooxy nucleophile than the original carbonyl group, leading to a dramatically increased rate of transimination to form the desired oxime product.[4] This catalytic cycle allows the reaction to proceed efficiently even at pH 7.[2]
-
Practical Application: Adding aniline (typically 10-100 mM) or a more potent catalyst like p-phenylenediamine (as low as 2 mM) can increase the reaction rate by up to 40-fold at neutral pH.[1][2] This allows for efficient conjugation under biocompatible conditions, preserving the integrity of sensitive biomolecules.[2][5]
Q3: What are the recommended starting concentrations and molar ratios for the reactants?
Oxime ligation follows second-order reaction kinetics, meaning the rate is dependent on the concentration of both the aminooxy and the carbonyl reactants.[1]
-
Concentration: Low reactant concentrations (e.g., low micromolar) can lead to extremely slow reaction rates, even with a catalyst.[2] Whenever possible, aim to work with concentrations in the high micromolar to millimolar range to drive the reaction forward.
-
Molar Ratio: It is common practice to use a slight excess (e.g., 1.5 to 5 equivalents) of one reagent to push the reaction to completion, especially if one component is particularly precious or difficult to purify away. If 6-Aminooxy-hexanoic acid is your more accessible reagent, using it in excess relative to your aldehyde- or ketone-modified biomolecule is a sound strategy. However, when working with complex mixtures like conjugating to sugars, a large excess (e.g., 100 equivalents) of the sugar may be needed to overcome unfavorable equilibria, such as the preference for the unreactive cyclic sugar conformation.[3][6]
Q4: How do temperature and reaction time influence the conjugation yield?
-
Temperature: Most oxime ligations are performed at room temperature. However, gently heating the reaction (e.g., to 37-40°C) can increase the reaction rate and improve the final yield, particularly for slow or challenging conjugations.[7] In some rapid protocols, temperatures as high as 75°C have been used for very short reaction times (5 minutes).[3][6]
-
Reaction Time: Reaction times can vary from a few hours to overnight (12-24 hours).[8] It is crucial to monitor the reaction's progress to determine the optimal time point for quenching or purification. Letting a reaction run for an unnecessarily long time can increase the risk of sample degradation or side reactions.
Section 2: Reagent Quality, Handling, & Side Reactions
Q5: How should I properly store and handle 6-Aminooxy-hexanoic acid; hydrobromide?
Proper storage is essential for maintaining the reactivity of your aminooxy linker.
-
Storage: Store the solid reagent under the conditions recommended by the supplier, typically at room temperature or refrigerated, and protected from moisture.[9]
-
Solution Stability: Prepare stock solutions of the aminooxy linker fresh in an appropriate buffer or solvent. Avoid long-term storage of aqueous solutions, as the aminooxy group can degrade over time.
-
Contamination: The aminooxy group is highly reactive towards aldehydes and ketones.[3][6] A critical and often overlooked source of contamination is acetone, a common laboratory solvent. Ensure all glassware is thoroughly rinsed and free of acetone before use.
Q6: Are there any buffers or additives I should avoid in my reaction mixture?
Yes. The choice of buffer is critical.
-
Avoid Primary Amine Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), are incompatible with some conjugation chemistries and can potentially compete in side reactions.
-
Recommended Buffers: Use non-nucleophilic buffers such as phosphate (PBS), HEPES, or acetate (for acidic pH reactions) to maintain the desired pH without interference.
-
Other Nucleophiles: Be aware of other nucleophiles in your sample preparation. For example, high concentrations of azide or thiols could potentially lead to side reactions, although the chemoselectivity of the aminooxy-carbonyl ligation is generally very high.[5]
Q7: My carbonyl compound is an aldehyde. Are there specific side reactions I should be concerned about?
While aldehydes are generally more reactive than ketones in oxime ligation, they can also be more susceptible to oxidation.
-
Oxidation to Carboxylic Acid: Aldehydes can be oxidized to non-reactive carboxylic acids, especially if the sample is exposed to air for extended periods or if oxidizing contaminants are present.[10] This effectively quenches the aldehyde and reduces the concentration of the active reaction partner. It is advisable to use aldehyde-containing molecules that are fresh or have been stored under an inert atmosphere.
Q8: I am conjugating to a reducing sugar. Why is my yield unexpectedly low?
Conjugating to reducing sugars presents a unique challenge due to chemical equilibrium.
-
Cyclic vs. Open-Chain Form: In solution, reducing sugars exist in equilibrium between their cyclic hemiacetal/hemiketal forms and the open-chain aldehyde/ketone form. The cyclic form, which is unreactive in oxime ligation, is heavily favored.[3][6]
-
Overcoming Equilibrium: Only the small fraction of the sugar in the open-chain form is available to react. To drive the reaction forward, you often need to use a large excess of the sugar and/or gently heat the reaction mixture.[3][6][11]
Section 3: Analysis and Purification
Q9: How can I effectively monitor the progress of my reaction?
Monitoring the reaction is essential to optimize reaction time and confirm product formation. Simply letting the reaction run for a fixed time and hoping for the best is a common cause of low or variable yields.
-
Reverse-Phase HPLC (RP-HPLC): This is one of the most effective methods.[12] By taking small aliquots over time, you can monitor the disappearance of the starting materials and the appearance of the new, more hydrophobic conjugate peak.
-
Mass Spectrometry (MS): Techniques like LC-MS are invaluable for confirming the identity of the product peak by verifying its molecular weight.[12][13] This confirms that the reaction is forming the desired oxime bond and not an unexpected side product.
-
UV-Vis Spectroscopy: If one of your components has a unique chromophore, you can monitor the reaction by observing the change in the UV-Vis spectrum as the conjugate is formed.[13]
Q10: What are the best practices for purifying the final conjugate?
Purification is necessary to remove unreacted starting materials, catalyst, and any side products. The choice of method depends on the properties of your final conjugate.
-
RP-HPLC: For peptides, oligonucleotides, and small molecule conjugates, preparative RP-HPLC is often the method of choice for achieving high purity.[3][6]
-
Size Exclusion Chromatography (SEC): This is ideal for purifying protein conjugates, as it effectively separates the large protein conjugate from smaller molecules like the unreacted aminooxy linker and catalyst.
-
Dialysis/Ultrafiltration: Also suitable for protein conjugates, this method removes small molecule impurities by exchanging the buffer.
| Parameter | Recommendation for Low Yield | Rationale |
| pH | 4.0 - 5.0 (if tolerated) | Optimal for the rate-determining acid-catalyzed dehydration step.[1] |
| 6.5 - 7.4 with catalyst | Use aniline (10-100 mM) or p-phenylenediamine (2-10 mM) for pH-sensitive molecules.[1][2] | |
| Catalyst | Add Aniline or derivative | Overcomes slow kinetics at neutral pH by creating a more reactive intermediate.[2][4] |
| Concentration | Increase reactant concentrations | Second-order kinetics means the rate is highly dependent on concentration.[1] |
| Molar Ratio | Use 1.5-5x excess of one reagent | Drives the reaction equilibrium towards the product. |
| Temperature | Room Temp to 37°C | Mild heating can increase reaction rates without degrading most biomolecules.[7] |
| Solvent | Avoid acetone contamination | Acetone will react with the aminooxy group, quenching the reagent.[3][6] |
| Buffer | Use non-nucleophilic buffers (Phosphate, Acetate, HEPES) | Buffers with primary amines (e.g., Tris) can cause side reactions.[14] |
| Monitoring | Use RP-HPLC or LC-MS | Allows for optimization of reaction time and confirms product formation.[12][13] |
Frequently Asked Questions (FAQs)
Q: Why is my oxime ligation so slow at pH 7? A: The reaction's rate-limiting step, the dehydration of a key intermediate, is acid-catalyzed. At neutral pH, this step is very slow. Using a catalyst like aniline is essential to achieve reasonable reaction times at this pH.[1][2]
Q: Can I use Tris buffer for my conjugation? A: It is strongly discouraged. Tris contains a primary amine, which can potentially participate in side reactions. Use a non-nucleophilic buffer like PBS, HEPES, or MES instead.[14]
Q: How does the hydrobromide salt affect my reaction? A: Dissolving this compound in an unbuffered solution will create an acidic environment. You must use a suitable buffer to control the final pH of the reaction within the optimal range.
Q: Is the oxime bond stable? A: Yes, the oxime bond is considered highly stable under typical physiological conditions, which is a key advantage of this ligation chemistry.[3][5] It is more stable than corresponding imine or hydrazone linkages.[4][7]
Visualizing the Process
Oxime Ligation Mechanism & Troubleshooting
The following diagram illustrates the core reaction mechanism and key points for intervention when troubleshooting low yields.
Caption: Troubleshooting workflow for oxime ligation.
Experimental Protocols
Protocol 1: General Oxime Ligation (Acidic Conditions)
This protocol is suitable for molecules that are stable at acidic pH.
-
Prepare Carbonyl Solution: Dissolve your aldehyde- or ketone-containing molecule in 0.1 M sodium acetate buffer, pH 4.5, to a final concentration of 1-5 mM.
-
Prepare Aminooxy Solution: Immediately before use, dissolve this compound in the same acetate buffer to a concentration 1.5 to 3 times that of the carbonyl solution.
-
Initiate Reaction: Add the aminooxy solution to the carbonyl solution.
-
Incubate: Allow the reaction to proceed at room temperature for 4 to 16 hours. Protect from light if any components are light-sensitive.
-
Monitor (Optional but Recommended): At various time points (e.g., 2, 4, 8, 16 hours), take a small aliquot of the reaction mixture for analysis by RP-HPLC or LC-MS to determine the extent of conversion.
-
Purification: Once the reaction has reached the desired conversion, purify the conjugate from excess reagents using an appropriate method (e.g., HPLC, SEC).
Protocol 2: Aniline-Catalyzed Ligation (Neutral Conditions)
This protocol is designed for pH-sensitive biomolecules like proteins.
-
Prepare Biomolecule Solution: Exchange your aldehyde- or ketone-modified biomolecule into a non-amine buffer, such as 100 mM phosphate buffer, pH 7.2. Adjust the concentration to 1-10 mg/mL (or ~50-500 µM).
-
Prepare Catalyst Stock: Prepare a 1 M stock solution of aniline in a water-miscible organic solvent like DMSO or DMF.
-
Prepare Aminooxy Stock: Prepare a 100 mM stock solution of this compound in the same phosphate buffer.
-
Initiate Reaction: a. To the biomolecule solution, add the aniline stock to a final concentration of 20-50 mM. Mix gently. b. Add the aminooxy stock solution to achieve a final concentration of 1-5 mM (ensure a molar excess over the biomolecule).
-
Incubate: Incubate at room temperature or 37°C for 4 to 16 hours.
-
Monitor: Analyze reaction progress via SDS-PAGE (observing a mass shift), LC-MS, or HPLC.
-
Purification: Remove excess linker and catalyst using size exclusion chromatography (desalting column) or dialysis/ultrafiltration.
References
-
Kalia, J., & Raines, R. T. (2011). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. PMC, NIH. [Link]
-
van der Walle, C. F., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. PMC, NIH. [Link]
-
Burke, T. R., et al. (2020). Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions. MDPI. [Link]
-
Burke, T. R., et al. (2013). Oxime-based linker libraries as a general approach for the rapid generation and screening of multidentate inhibitors. NIH. [Link]
-
ResearchGate. (n.d.). Schematic representation of oxime ligation and click reaction. ResearchGate. [Link]
-
O'Reilly, R. K., et al. (2016). The Emergence of Oxime Click Chemistry and its Utility in Polymer Science. RSC Publishing. [Link]
-
Deiters, A., & Francis, M. B. (2013). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. ACS Publications. [Link]
- European Patent Office. (2002). Purification method of cyclohexanone-oxime.
-
van der Walle, C. F., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. RSC Publishing. [Link]
-
ResearchGate. (2014). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. ResearchGate. [Link]
-
AxisPharm. (2024). ADC Conjugation Technologies. AxisPharm. [Link]
- Google Patents. (n.d.). Process for preparation of oximes and resulting products.
-
Flitsch, S. L., et al. (2016). Enzymatic elaboration of oxime-linked glycoconjugates in solution and on liposomes. PMC, NIH. [Link]
-
Pharmaffiliates. (n.d.). 6-(Aminooxy)hexanoic acid hydrobromide. Pharmaffiliates. [Link]
-
Glen Research. (n.d.). New Product – 5'-AminoOxy-Modifier 11. Glen Research. [Link]
-
Seeberger, P. H., et al. (2012). Synthesis of Hydrophilic Aminooxy Linkers and Multivalent Cores for Chemoselective Aldehyde/Ketone Conjugation. NIH. [Link]
-
Alghaith, A. F. G. (2014). A Single-step Reaction for Glycosylation of Aminooxy Peptides. KU ScholarWorks. [Link]
- Google Patents. (n.d.). Process for the preparation of oximes.
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Organic Syntheses. [Link]
-
ResearchGate. (2007). Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid. ResearchGate. [Link]
-
ResearchGate. (2013). Influence of salts, including amino acids, on the rate and outcome of the in-water prebiotic reactions. ResearchGate. [Link]
-
LibreTexts. (2021). 19.13 Conjugate Nucleophilic Addition to α,β-Unsaturated Aldehydes and Ketones. LibreTexts. [Link]
-
Chemistry Steps. (n.d.). Aldehydes and Ketones to Carboxylic Acids. Chemistry Steps. [Link]
-
YouTube. (2020). Conjugate Addition in Alpha Beta Unsaturated Ketones Aldehydes and Carboxylic Acid Derivatives. YouTube. [Link]
-
LibreTexts. (2021). 16.10: Preparative Methods for Aldehydes and Ketones. LibreTexts. [Link]
Sources
- 1. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Synthesis of Hydrophilic Aminooxy Linkers and Multivalent Cores for Chemoselective Aldehyde/Ketone Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxime-based linker libraries as a general approach for the rapid generation and screening of multidentate inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Aldehydes and Ketones to Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 11. Enzymatic elaboration of oxime-linked glycoconjugates in solution and on liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 6-Aminooxy-hexanoic acid; hydrobromide in Bioconjugation
Welcome to the technical support center for 6-Aminooxy-hexanoic acid; hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for its use in bioconjugation via oxime ligation. Here, we synthesize technical accuracy with field-proven insights to help you navigate the nuances of your experiments and achieve robust and reproducible results.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during your bioconjugation experiments with this compound.
Question 1: Why is my conjugation yield unexpectedly low?
Answer: Low conjugation yield is a common issue that can stem from several factors related to the reactants, reaction conditions, and the stability of the formed oxime bond.
-
Suboptimal pH: The formation of an oxime bond is pH-dependent. The optimal pH for oxime ligation is typically between 4 and 5; however, many biomolecules require neutral pH conditions (pH 7.0-7.5) for stability.[1][2][3] At neutral pH, the reaction rate can be significantly slower.[1][2][4]
-
Troubleshooting Steps:
-
pH Optimization: If your biomolecule is stable at acidic pH, consider running the reaction at pH 4.5 for a significant rate enhancement.[4]
-
Catalyst Addition: At neutral pH, the use of a nucleophilic catalyst is highly recommended. Aniline and its derivatives are commonly used to accelerate the reaction.[4][5]
-
-
-
Inefficient Catalysis: While aniline is a common catalyst, more efficient alternatives are available.
-
Troubleshooting Steps:
-
Catalyst Screening: Consider using substituted anilines like p-phenylenediamine or m-phenylenediamine, which have been shown to be more effective catalysts than aniline at neutral pH.[1][6] p-Phenylenediamine, even at low millimolar concentrations, can significantly increase the rate of oxime formation.[1][2][3]
-
Catalyst Concentration: Ensure you are using the optimal catalyst concentration. For instance, m-phenylenediamine can be used at higher concentrations than aniline due to its greater aqueous solubility, leading to more efficient catalysis.[6][7][8] However, be aware that at high catalyst-to-aminooxy ratios, Schiff base formation between the catalyst and the carbonyl compound can become a competitive side reaction.[7]
-
-
-
Reagent Quality and Stoichiometry: The purity of this compound and the molar ratio of reactants are critical.
-
Troubleshooting Steps:
-
Reagent Purity: Ensure the this compound is of high purity and has been stored correctly to prevent degradation.
-
Molar Ratio: While a 1:1 stoichiometry is the theoretical ideal, in practice, using a slight excess (1.5-3 fold) of the smaller, less precious binding partner (often the aminooxy-containing molecule) can drive the reaction to completion.
-
-
-
Hydrolysis of the Oxime Bond: Although oxime bonds are generally stable, they can undergo hydrolysis, especially under acidic conditions.[9][10] This reverse reaction can reduce the net yield of your conjugate.
-
Troubleshooting Steps:
-
pH of Storage: After conjugation, store your product in a neutral or slightly basic buffer to minimize hydrolysis.
-
Reaction Monitoring: Monitor the reaction progress over time using an appropriate analytical technique (e.g., HPLC, SDS-PAGE) to determine the optimal reaction time before significant hydrolysis occurs.
-
-
Question 2: My purified conjugate appears to be degrading over time. What could be the cause?
Answer: The instability of the final conjugate is often due to the hydrolysis of the oxime bond.
-
Acid-Catalyzed Hydrolysis: The oxime linkage is susceptible to acid-catalyzed hydrolysis.[9][10][11] If your purification or storage buffers are acidic, this can lead to the gradual cleavage of your conjugate.
-
Troubleshooting Steps:
-
Buffer Selection: Use purification and storage buffers with a neutral or slightly alkaline pH (pH 7.0-8.5).
-
Avoid Acidic Additives: Be mindful of additives in your buffers that could lower the pH.
-
-
-
Presence of Catalysts in the Final Product: Residual catalyst from the conjugation reaction could potentially contribute to instability, although this is less common than pH-related issues.
-
Troubleshooting Steps:
-
Thorough Purification: Ensure the complete removal of the catalyst during the purification process. Size exclusion chromatography or dialysis are effective methods for removing small molecules like aniline derivatives from protein conjugates.
-
-
Question 3: I am observing unexpected side products in my reaction mixture. What are they and how can I minimize them?
Answer: Side products in oxime ligation can arise from reactions with the catalyst, impurities in the starting materials, or inherent reactivity of the biomolecule.
-
Catalyst-Related Side Products: Aniline and its derivatives can form Schiff bases with the carbonyl group on your biomolecule.[7] This is a reversible reaction, but the Schiff base may be detectable as an intermediate or a side product.
-
Troubleshooting Steps:
-
Optimize Catalyst Concentration: Use the lowest effective concentration of the catalyst to minimize the formation of the catalyst-Schiff base adduct.[7]
-
Reaction Time: As the oxime ligation proceeds, the equilibrium should shift away from the Schiff base intermediate. Monitor the reaction to determine the point of maximum conjugate formation.
-
-
-
Reactions with Biomolecule Functional Groups: While oxime ligation is highly chemoselective, other functional groups on a biomolecule can sometimes react under certain conditions. For example, the amino group of 6-aminohexanoic acid could potentially react if not properly managed, though this is unlikely under typical oxime ligation conditions where the aminooxy group is significantly more nucleophilic.
-
Troubleshooting Steps:
-
Protecting Groups: In complex syntheses, protecting the amino group of 6-aminohexanoic acid might be considered, although for most bioconjugations this is not necessary.
-
-
-
Impurity-Related Side Products: Impurities in the this compound or the biomolecule can lead to a variety of side products.
-
Troubleshooting Steps:
-
High-Purity Reagents: Always use high-purity reagents from reputable suppliers.
-
Characterize Starting Materials: If you suspect impurities, characterize your starting materials using techniques like NMR or mass spectrometry.
-
-
II. Frequently Asked Questions (FAQs)
Q1: What is the role of the hydrobromide salt in this compound?
A1: The hydrobromide salt improves the stability and handling of the aminooxy compound. The aminooxy group is a strong nucleophile and can be prone to oxidation. The salt form helps to protect it from degradation during storage. When dissolved in an aqueous buffer for the conjugation reaction, the salt will dissociate.
Q2: What is the optimal pH for oxime ligation with this compound?
A2: The optimal pH for oxime formation is generally in the range of 4-5.[2][3] However, for many biological applications where protein stability is a concern, the reaction is performed at a neutral pH (around 7).[4] At this pH, the use of a catalyst is highly recommended to achieve a reasonable reaction rate.[4][5]
Q3: Do I need to use a catalyst for my conjugation reaction?
A3: While the reaction can proceed without a catalyst, the rate at neutral pH is often very slow.[1][2][4] For efficient conjugation, especially with low concentrations of reactants, a nucleophilic catalyst like aniline or its derivatives is strongly recommended.[4][5] Catalysts can increase the reaction rate by several orders of magnitude.[1][2][3]
Q4: How should I store this compound?
A4: It should be stored as a solid in a cool, dry place, protected from light and moisture. As with many amine salts, it can be hygroscopic. For long-term storage, keeping it at -20°C is recommended.
Q5: How can I purify my final bioconjugate?
A5: The choice of purification method depends on the nature of your biomolecule.
-
For proteins and other large biomolecules: Size exclusion chromatography (SEC) or dialysis are effective for removing unreacted 6-Aminooxy-hexanoic acid, catalyst, and other small molecule impurities.
-
For smaller molecules: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common and effective method for purification.
-
Ion-exchange chromatography can also be used if there is a sufficient charge difference between the starting materials and the final conjugate.[12][13]
III. Scientific Principles and Mechanisms
The Oxime Ligation Reaction
The reaction between an aminooxy group (from 6-Aminooxy-hexanoic acid) and a carbonyl group (an aldehyde or ketone on your biomolecule) proceeds via a nucleophilic addition-elimination mechanism to form a stable oxime bond.
Caption: Catalytic Mechanism of Aniline in Oxime Ligation.
Potential Side Reaction: Oxime Hydrolysis
The primary side reaction of concern is the hydrolysis of the oxime bond, which is the reverse of the formation reaction and is catalyzed by acid.
Caption: Acid-Catalyzed Hydrolysis of an Oxime Bond.
IV. Data Summary and Protocols
Table 1: Recommended Reaction Conditions for Oxime Ligation
| Parameter | Recommended Range | Notes |
| pH | 4.0 - 5.0 (Optimal) | For biomolecules sensitive to acid, use pH 7.0-7.5 with a catalyst. [1][2][3] |
| 7.0 - 7.5 (For sensitive biomolecules) | ||
| Catalyst | Aniline, p-phenylenediamine, m-phenylenediamine | p- and m-phenylenediamine are generally more efficient than aniline at neutral pH. [1][6] |
| Catalyst Concentration | 2 - 100 mM | Higher concentrations of m-phenylenediamine can be used due to better solubility. [6][7] |
| Temperature | Room Temperature (20-25 °C) | Higher temperatures (e.g., 37 °C) can increase the reaction rate but may affect biomolecule stability. [5] |
| Reactant Concentration | Low µM to mM | Reaction rate is dependent on reactant concentrations. [4] |
Experimental Protocol: General Procedure for Protein Conjugation
This protocol provides a general guideline. Optimization will be required for specific applications.
-
Prepare Buffers:
-
Reaction Buffer: Phosphate buffer (100 mM, pH 7.3) or acetate buffer (100 mM, pH 4.5).
-
Stock Solutions:
-
Prepare a 1 M stock solution of the catalyst (e.g., m-phenylenediamine) in water or an organic co-solvent like DMSO if solubility is an issue.
-
Prepare a stock solution of this compound in the reaction buffer.
-
-
-
Prepare Protein:
-
If the protein is stored in a buffer containing primary amines (e.g., Tris), exchange it into the reaction buffer using dialysis or a desalting column.
-
Adjust the protein concentration to the desired level (e.g., 10-100 µM).
-
-
Conjugation Reaction:
-
To the protein solution, add the catalyst stock solution to the desired final concentration (e.g., 50 mM m-phenylenediamine).
-
Add the this compound stock solution to the desired final concentration (e.g., 100-500 µM).
-
Incubate the reaction at room temperature with gentle mixing.
-
-
Monitor Reaction Progress:
-
At various time points, take aliquots of the reaction mixture and analyze by SDS-PAGE, HPLC, or mass spectrometry to determine the extent of conjugation.
-
-
Purification:
-
Once the desired level of conjugation is achieved, purify the conjugate from excess reagents and catalyst using size exclusion chromatography, dialysis, or another suitable method.
-
-
Characterization and Storage:
-
Characterize the final conjugate using appropriate analytical techniques (e.g., mass spectrometry to confirm the mass of the conjugate).
-
Store the purified conjugate in a suitable buffer (pH 7.0-8.0) at 4°C for short-term storage or -80°C for long-term storage.
-
V. References
-
Rashidian, M., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. Bioconjugate Chemistry, 24(3), 333-343. [Link]
-
Dirksen, A., et al. (2013). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. Bioconjugate Chemistry, 24(1), 20-24. [Link]
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. [Link]
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. SciSpace. [Link]
-
Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. [Link]
-
Dirksen, A., et al. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry, 19(12), 2543–2548. [Link]
-
Dirksen, A., et al. (2014). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. PubMed. [Link]
-
Request PDF. (n.d.). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. [Link]
-
ResearchGate. (n.d.). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. [Link]
-
Rashidian, M., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. PMC. [Link]
-
MDPI. (2018). Native Chemical Ligation: A Boon to Peptide Chemistry. [Link]
-
Google Patents. (n.d.). EP1270548A1 - Purification method of cyclohexanone-oxime.
-
Google Patents. (n.d.). US6784316B2 - Purification method of Cyclohexanone-oxime.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enhanced catalysis of oxime-based bioconjugations by substituted anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. EP1270548A1 - Purification method of cyclohexanone-oxime - Google Patents [patents.google.com]
- 13. US6784316B2 - Purification method of Cyclohexanone-oxime - Google Patents [patents.google.com]
Technical Support Center: Improving the Solubility of 6-Aminooxy-hexanoic acid; hydrobromide Conjugates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding solubility issues encountered when working with 6-Aminooxy-hexanoic acid; hydrobromide and its bioconjugates. Our goal is to provide you with the scientific principles and practical steps needed to overcome these common challenges.
I. Frequently Asked Questions (FAQs)
This section addresses common questions about the solubility of this compound and its conjugates.
Q1: My this compound solution is cloudy. What is causing this and how can I fix it?
A1: Cloudiness in your this compound solution is often due to the hydrobromide salt form having limited solubility in certain buffers, especially at neutral or higher pH. The aminooxy group's protonation state is pH-dependent. At acidic pH, the positively charged ammonium group enhances water solubility. As the pH increases towards and beyond its pKa, the free base form, which is less soluble, becomes more prevalent.
To resolve this, ensure your stock solution is prepared in a slightly acidic buffer (e.g., pH 4.5-5.5) or in water, and then adjust the pH of the final reaction mixture. Gentle warming can also aid in initial dissolution.
Q2: Why is my bioconjugate precipitating out of solution after the conjugation reaction?
A2: Precipitation of the final conjugate is a common issue and can be attributed to several factors that alter the overall physicochemical properties of the biomolecule.[1] Key causes include:
-
Increased Hydrophobicity: The 6-carbon alkyl chain of the linker and the conjugated molecule (e.g., a hydrophobic drug) can significantly increase the overall hydrophobicity of the final product, leading to aggregation in aqueous buffers.[]
-
Alteration of Surface Charge: The conjugation reaction consumes a charged aminooxy group and may modify charged residues on the biomolecule, altering its isoelectric point (pI) and reducing its solubility.[1]
-
Over-labeling: Attaching too many linker-payload molecules to the biomolecule can exacerbate hydrophobicity and charge-related solubility issues.[1]
-
Buffer Incompatibility: The final conjugate may have different optimal buffer conditions (pH, ionic strength) for solubility compared to the starting biomolecule.
Q3: What is the optimal pH for an oxime ligation reaction using this compound?
A3: The oxime ligation reaction, which forms a stable oxime bond between an aminooxy group and an aldehyde or ketone, is most efficient in a slightly acidic environment, typically between pH 4 and 5.[3][4] This pH range represents a compromise: it's low enough to facilitate the dehydration step of the reaction mechanism but not so low as to excessively protonate the aminooxy nucleophile, which would render it unreactive. While the reaction can proceed at neutral pH, the rate is often significantly slower.[4][5]
Q4: Can I use additives to improve the solubility of my final conjugate?
A4: Yes, several additives can be used to improve the solubility of bioconjugates.[6] These include:
-
Cosolvents: Organic solvents like DMSO or DMF can be used in small percentages to help solubilize hydrophobic components, though care must be taken as they can affect protein stability.
-
Solubilizing Excipients: Sugars (e.g., sucrose, trehalose), polyols (e.g., glycerol), and certain amino acids (e.g., arginine, glutamic acid) can help prevent aggregation.[7]
-
Non-denaturing Detergents: Low concentrations of non-ionic or zwitterionic detergents (e.g., Tween-20, CHAPS) can help solubilize aggregates that form via hydrophobic interactions.[6][7]
II. In-depth Troubleshooting Guide
This guide provides a structured approach to diagnosing and solving solubility problems during your conjugation workflow.
Problem 1: The this compound reagent will not fully dissolve in the reaction buffer.
Diagnostic Workflow
Caption: Troubleshooting workflow for reagent dissolution.
Corrective Actions & Scientific Rationale
-
Adjust the pH: The primary reason for poor solubility of this compound is the pH of the solution.[8][9] The aminooxy group is basic and will be protonated at acidic pH, forming a more soluble ammonium salt.
-
Protocol: Prepare a stock solution of the reagent in water or a buffer at pH 4.5. Use this stock to add to your reaction mixture. If you must dissolve it directly in your reaction buffer, temporarily lower the pH to aid dissolution and then carefully readjust it to the desired reaction pH.
-
-
Use a Co-solvent: If pH adjustment is insufficient, a small percentage of an organic co-solvent can be introduced.
-
Protocol: Prepare a concentrated stock solution of the reagent in DMSO. Add this stock to the reaction buffer dropwise while vortexing. Ensure the final concentration of the co-solvent is low (typically <5-10%) to avoid denaturing your biomolecule.
-
-
Consider Temperature: For many solids, solubility increases with temperature.[10][11][12]
-
Protocol: Gently warm the solution to 30-37°C to aid in dissolving the reagent. Do not overheat, especially if your biomolecule is temperature-sensitive.
-
Problem 2: The bioconjugate precipitates during or after the reaction.
Diagnostic Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 3. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 8. ibisscientific.com [ibisscientific.com]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 12. ijnrd.org [ijnrd.org]
stability issues with oxime linkage from 6-Aminooxy-hexanoic acid
A Guide for Researchers Utilizing 6-Aminooxy-hexanoic Acid
Welcome to the technical support center for oxime ligation chemistry. As Senior Application Scientists, we understand that the success of your bioconjugation, drug delivery, and diagnostic development projects hinges on the stability and reliability of your chosen chemical linkages. This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of oxime linkages derived from 6-Aminooxy-hexanoic acid. We will explore the causality behind experimental choices, provide validated protocols, and ground our recommendations in authoritative scientific literature.
Troubleshooting Guide: Addressing Common Experimental Issues
This section is formatted to help you quickly diagnose and solve problems you may encounter during your experiments.
Issue 1: Low or No Yield of the Oxime Conjugate
You've performed the ligation reaction between your aldehyde- or ketone-containing biomolecule and 6-Aminooxy-hexanoic acid, but analysis (e.g., by HPLC, MS, or SDS-PAGE) shows minimal to no product formation.
Potential Cause A: Suboptimal Reaction pH
-
Scientific Rationale: The formation of an oxime bond is a pH-dependent, two-step process involving a nucleophilic attack followed by acid-catalyzed dehydration.[1] The overall reaction rate is typically fastest in a slightly acidic environment, around pH 4.5.[2][3] If the pH is too high (neutral or basic), the dehydration step is slow. If the pH is too low, the aminooxy nucleophile becomes protonated, reducing its reactivity.
-
Solution:
-
Ensure your reaction buffer is maintained in the optimal pH range of 4.5-5.5.[3][4] Acetate or MES buffers are common choices.
-
Verify the pH of your final reaction mixture after all components have been added, as the biomolecule solution itself may alter the buffer's pH.
-
If your biomolecule is unstable at acidic pH, consider performing the reaction at a neutral pH (6.5-7.4) but include a nucleophilic catalyst.
-
Potential Cause B: Lack of an Effective Catalyst at Neutral pH
-
Scientific Rationale: While the reaction can proceed at neutral pH, the rate is often slow, especially at the low concentrations typical in bioconjugation.[3] Catalysts like aniline and its derivatives accelerate the reaction by forming a more reactive protonated Schiff base intermediate, which significantly speeds up the rate-limiting dehydration step.[5] Aniline has been shown to increase the rate of oxime formation by up to 400-fold under acidic conditions and 40-fold at neutral pH.[5]
-
Solution:
-
For reactions at or near neutral pH, add 10-100 mM aniline or a water-soluble aniline derivative (e.g., p-phenylenediamine) to the reaction mixture.[6]
-
Always perform a small-scale pilot reaction to determine the optimal catalyst concentration for your specific system, as high concentrations can sometimes lead to side reactions or protein precipitation.
-
Potential Cause C: Degradation of 6-Aminooxy-hexanoic Acid Reagent
-
Scientific Rationale: The aminooxy group is a potent nucleophile and is highly reactive towards aldehydes and ketones.[2][6] Improper storage, particularly exposure to solvents like acetone (often used for cleaning glassware), can quench the reagent before it is used in the intended reaction.[6]
-
Solution:
-
Store 6-Aminooxy-hexanoic acid and its stock solutions protected from light and moisture, under an inert atmosphere if possible.[7]
-
Never use acetone to clean glassware or reaction vessels immediately prior to an oxime ligation experiment.
-
Prepare fresh stock solutions of the aminooxy linker in a high-purity, carbonyl-free solvent (e.g., DMSO, DMF, or water).
-
Issue 2: The Oxime-Linked Conjugate is Unstable (Unexpected Cleavage)
You've successfully formed and purified your conjugate, but it appears to be degrading during subsequent experimental steps or upon storage.
Potential Cause A: Exposure to Harsh Acidic Conditions
-
Scientific Rationale: The stability of the oxime linkage is pH-dependent, and the bond is susceptible to acid-catalyzed hydrolysis.[2][8][9] While generally stable across a broad pH range of 2 to 9, the rate of hydrolysis increases significantly under strongly acidic conditions (e.g., pH < 2).[4][5] The hydrolysis mechanism is the reverse of the formation reaction and is initiated by protonation of the oxime nitrogen.[2][10]
-
Solution:
-
Avoid exposing the conjugate to buffers or solutions with a pH below 4 for extended periods.
-
If a low pH step is required (e.g., in HPLC purification), neutralize the fractions containing your conjugate as soon as possible.
-
For long-term storage, use a buffer in the pH range of 6.0-7.5.
-
Potential Cause B: Elevated Temperature
-
Scientific Rationale: Like most chemical reactions, the rate of oxime bond hydrolysis is accelerated by increased temperature.[2][11] Storing conjugates at room temperature or higher for prolonged periods can lead to measurable degradation.
-
Solution:
-
Store purified conjugates at 4°C for short-term use (days to weeks).
-
For long-term stability, store aliquots of the conjugate at -20°C or -80°C in a suitable storage buffer containing a cryoprotectant like glycerol if necessary.[7]
-
Potential Cause C: Presence of Specific Cleavage Reagents
-
Scientific Rationale: While not common in typical biological buffers, certain chemical conditions can promote the cleavage of oxime ethers. These often involve radical-mediated processes or strong reducing/oxidizing agents not typically encountered in bioconjugation workflows.[12][13][14] Additionally, transoximination can occur, where the oxime bond is cleaved in the presence of a large excess of another aminooxy compound or a highly reactive carbonyl.[5]
-
Solution:
-
Review all downstream reagents for compatibility. Ensure no strong reducing agents or radical initiators are present unless cleavage is the intended outcome.
-
After purification, ensure all excess 6-Aminooxy-hexanoic acid and unreacted carbonyl compounds are removed to prevent potential re-equilibration or transoximination reactions.
-
Frequently Asked Questions (FAQs)
Q1: How stable is the oxime linkage compared to other common bioconjugation linkages?
The oxime linkage is known for its high stability, particularly when compared to other C=N double bond-based linkages like imines and hydrazones.[1] This stability is attributed to the negative inductive effect of the oxygen atom, which reduces the basicity of the imine nitrogen and thus disfavors the initial protonation step required for hydrolysis.[2][8]
| Covalent Linkage | Structure | Stability Characteristics |
| Oxime | R-CH=N-O-R' | Highly stable across a broad pH range (2-9).[4] The first-order rate constant for hydrolysis is approximately 600-fold lower than for a simple methylhydrazone at neutral pD.[8] |
| Hydrazone | R-CH=N-NH-R' | Labile to hydrolysis, particularly under acidic conditions (pH 5-6).[15] This property is often exploited for controlled drug release in acidic endosomal compartments.[2] |
| Thioether | R-S-R' | Very stable bond, resistant to hydrolysis and enzymatic cleavage. Commonly formed via maleimide-thiol chemistry. |
| Amide | R-CO-NH-R' | Extremely stable bond, considered non-cleavable under physiological conditions. |
Q2: What is the optimal pH for forming an oxime bond with 6-Aminooxy-hexanoic acid?
The optimal pH for oxime formation is typically around 4.5.[2][3] This provides the best balance between having a sufficiently nucleophilic aminooxy group and providing enough acid catalysis for the dehydration of the carbinolamine intermediate.[1] However, the reaction can be effectively performed at neutral pH (7.0-7.4) with the addition of a catalyst like aniline.[3][5]
Q3: Can I confirm that the oxime bond has formed successfully?
Yes, several analytical techniques can be used to confirm the formation of the oxime bond.[16]
-
Mass Spectrometry (MS): The most direct method. An increase in mass corresponding to the addition of the 6-Aminooxy-hexanoic acid moiety (minus water) is definitive proof of conjugation.
-
HPLC: A shift in retention time compared to the starting materials indicates a new product has formed. A stability-indicating HPLC method can be developed to separate the conjugate from its potential degradation products.[17][18]
-
NMR Spectroscopy: Provides detailed structural information, confirming the C=N bond formation and can even distinguish between E/Z isomers of the oxime.[16]
-
FTIR Spectroscopy: Can show the disappearance of the carbonyl (C=O) peak and the appearance of the characteristic oxime (C=N) stretch.[16]
Q4: Does the structure of the carbonyl partner (aldehyde vs. ketone) affect stability?
Yes. In general, oxime linkages derived from ketones are more sterically hindered and electronically stable than those derived from aldehydes, making them more resistant to hydrolysis.[2] Aromatic aldehydes also tend to form more stable oximes than aliphatic aldehydes due to electronic delocalization.[3]
Visualizations & Diagrams
Oxime Ligation Workflow
Caption: A typical experimental workflow for oxime ligation.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low-yield reactions.
Experimental Protocols
Protocol 1: Standard Oxime Ligation
This protocol describes a general method for conjugating an aldehyde-functionalized protein with 6-Aminooxy-hexanoic acid.
-
Reagent Preparation:
-
Protein Solution: Prepare the aldehyde-containing protein at a concentration of 1-5 mg/mL in 100 mM Sodium Acetate, 150 mM NaCl, pH 5.5.
-
Linker Solution: Prepare a 100 mM stock solution of 6-Aminooxy-hexanoic acid in sterile, nuclease-free water or DMSO.
-
-
Ligation Reaction:
-
To your protein solution, add the 6-Aminooxy-hexanoic acid stock solution to achieve a final molar excess of 50-100 fold over the protein.
-
Optional (for neutral pH): If using a neutral buffer (e.g., PBS, pH 7.4), add aniline from a 1 M stock to a final concentration of 50-100 mM.
-
Gently mix the reaction and incubate at room temperature (20-25°C) for 4-16 hours. For sensitive proteins, the reaction can be performed at 4°C for 24-48 hours.
-
-
Purification:
-
Remove excess, unreacted linker and catalyst using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF) with a buffer appropriate for your downstream application (e.g., PBS, pH 7.4).
-
-
Analysis:
-
Confirm successful conjugation by ESI-MS. Analyze purity and aggregation state by SEC-HPLC.
-
Protocol 2: Assessing Hydrolytic Stability
This protocol uses RP-HPLC to monitor the stability of a purified oxime conjugate over time.
-
Sample Preparation:
-
Dilute the purified conjugate to a final concentration of 0.5-1.0 mg/mL in at least two different buffers (e.g., Buffer A: 100 mM Glycine-HCl, pH 2.5; Buffer B: 100 mM PBS, pH 7.4).
-
-
Incubation:
-
Aliquot the samples for each time point (e.g., T=0, 1h, 4h, 8h, 24h, 48h, 72h).
-
Incubate the aliquots at a controlled temperature (e.g., 37°C).
-
At each time point, remove the corresponding aliquot and immediately freeze it at -80°C to stop the degradation reaction.
-
-
HPLC Analysis:
-
Thaw the samples and analyze them by RP-HPLC.
-
Use a method that resolves the intact conjugate from the cleaved biomolecule and linker.
-
Monitor the peak area of the intact conjugate at each time point.
-
-
Data Analysis:
-
Normalize the peak area of the intact conjugate at each time point to the peak area at T=0.
-
Plot the percentage of intact conjugate versus time for each buffer condition.
-
Calculate the half-life (t½) of the conjugate under each condition by fitting the data to a first-order decay model.
-
References
- Benchchem. (n.d.). A Comparative Guide to the Stability of Oxime and Other Covalent Linkages in Bioconjugation.
-
Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. Available at: [Link]
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition in English, 47(39), 7523–7526. Available at: [Link]
-
AxisPharm. (n.d.). Oxime and Hydrazone Reactions in Bioconjugation. Retrieved from [Link]
-
Nagy, K., et al. (2024). Oxime-Linked Peptide–Daunomycin Conjugates as Good Tools for Selection of Suitable Homing Devices in Targeted Tumor Therapy: An Overview. International Journal of Molecular Sciences, 25(4), 1864. Available at: [Link]
-
Kalia, J. (2008). BIOCONJUGATION: LINKAGE STABILITY AND NOVEL METHODS. Raines Lab, University of Wisconsin-Madison. Retrieved from [Link]
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie, 120(39), 7633-7636. Available at: [Link]
-
ResearchGate. (n.d.). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Request PDF. Retrieved from [Link]
-
American Chemical Society. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews. Available at: [Link]
-
Zhang, Y., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Science, 13(42), 12513–12519. Available at: [Link]
-
Eyer, P., Hagedorn, I., & Ladstetter, B. (1988). Study on the stability of the oxime HI 6 in aqueous solution. Archives of Toxicology, 62(2-3), 224–226. Available at: [Link]
-
DiVA portal. (2017). Insights into dynamic covalent chemistry for bioconjugation applications. Retrieved from [Link]
-
Air Sea Containers. (n.d.). Top 5 Factors Affecting Chemical Stability. Retrieved from [Link]
-
Truong, V. X., & Barner-Kowollik, C. (2016). The Emergence of Oxime Click Chemistry and its Utility in Polymer Science. Polymer Chemistry, 7(24), 3994-4003. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). C–C bond cleavage arylation and alkenylation of cyclobutanone oxime ethers via photoredox/nickel catalysis. Organic Chemistry Frontiers. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The Fundamental Role of Oxime and Oxime Ether Moieties in Improving the Physicochemical and Anticancer Properties of Structurally Diverse Scaffolds. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in Molecule Synthesis Involving C-C Bond Cleavage of Ketoxime Esters. Molecules. Available at: [Link]
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition. Available at: [Link]
-
National Institutes of Health. (2023). Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle. Molecules. Available at: [Link]
-
Fasold, H., et al. (1984). Synthesis of two photoreactive heterobifunctional reagents derived from hexanoic acid. Analytical Biochemistry, 137(1), 121-126. Available at: [Link]
-
ResearchGate. (n.d.). C–C bond cleavage arylation and alkenylation of cyclobutanone oxime ethers via photoredox/nickel catalysis. Retrieved from [Link]
-
Eyer, P., & Lachenmayr, K. (1985). Studies on the decomposition of the oxime HI 6 in aqueous solution. Archives of Toxicology, 57(3), 164–169. Available at: [Link]
-
New England Biolabs. (2018). Quick Tips - Troubleshooting problematic ligation reactions. YouTube. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Hydrolytic stability of hydrazones and oximes. Retrieved from [Link]
-
Buffa, R., et al. (2015). The effect of aminooxy-linkers' structure on the mechanical properties of hyaluronan-oxime hydrogels. Carbohydrate Polymers, 132, 313-321. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid. Request PDF. Retrieved from [Link]
-
Bitesize Bio. (n.d.). Troubleshooting DNA Ligation Problems. Retrieved from [Link]
-
ThinkIR. (n.d.). Aminooxy reagents for synthesis and analysis : expanding the role of oximation. Retrieved from [Link]
-
Tang, F., & Grote, J. (2008). A flexible method for the conjugation of aminooxy ligands to preformed complexes of nucleic acids and lipids. ChemMedChem, 3(8), 1191–1194. Available at: [Link]
-
ResearchGate. (n.d.). Development and Validation of a Stability-Indicating HPLC Method for Assay of Milbemycin Oxime and Estimation of Its Related Compounds. Retrieved from [Link]
-
NeoSynBio. (n.d.). Ligation & Troubleshooting. Retrieved from [Link]
-
LookChem. (n.d.). Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid. Retrieved from [Link]
-
Spectroscopy Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diva-portal.org [diva-portal.org]
- 4. Oxime-Linked Peptide–Daunomycin Conjugates as Good Tools for Selection of Suitable Homing Devices in Targeted Tumor Therapy: An Overview [mdpi.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scispace.com [scispace.com]
- 9. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 12. C–C bond cleavage arylation and alkenylation of cyclobutanone oxime ethers via photoredox/nickel catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing pH for 6-Aminooxy-hexanoic acid; hydrobromide Reactions
Welcome to the technical support guide for 6-Aminooxy-hexanoic acid hydrobromide. As a Senior Application Scientist, my goal is to provide you with the in-depth knowledge and practical advice required to successfully utilize this versatile linker in your research. This guide moves beyond simple protocols to explain the fundamental chemical principles governing its reactivity, empowering you to troubleshoot issues and optimize your experiments effectively.
Section 1: Frequently Asked Questions - The "Why" Behind the Reaction
This section addresses the core principles of using 6-Aminooxy-hexanoic acid, focusing on the chemical rationale that underpins successful experimental design.
Q1: What is the primary reaction of 6-Aminooxy-hexanoic acid and why is it useful?
6-Aminooxy-hexanoic acid reacts with aldehydes or ketones to form a stable oxime bond.[1][2] This reaction, known as oxime ligation, is a cornerstone of bioconjugation for several reasons:
-
Chemoselectivity: The aminooxy group is highly reactive towards aldehydes and ketones, functional groups that are relatively rare in native biological systems, thus minimizing off-target reactions.[3]
-
Stability: The resulting oxime linkage is significantly more stable to hydrolysis than other imine-based linkages, such as hydrazones, ensuring the integrity of your conjugate under physiological conditions.[4]
-
Versatility: The hexanoic acid portion of the molecule provides a flexible, hydrophilic spacer arm, which can be crucial for maintaining the biological activity of the conjugated molecules.[5]
Q2: Why is reaction pH the most critical parameter to optimize?
The rate of oxime ligation is profoundly dependent on pH due to a delicate mechanistic balance. The reaction proceeds in two main steps:
-
Nucleophilic attack of the aminooxy group on the carbonyl carbon to form a carbinolamine intermediate.
-
Acid-catalyzed dehydration of the carbinolamine to form the final oxime product.
The pH creates a classic "Goldilocks" scenario:
-
At high pH (e.g., > 8): The dehydration step is too slow because there are not enough protons (H⁺) to catalyze the removal of the hydroxyl group from the intermediate.
-
At very low pH (e.g., < 3): The aminooxy group (-ONH₂) becomes protonated to form an alkoxyammonium ion (-ONH₃⁺).[3] This protonated form is no longer a nucleophile and cannot initiate the attack on the carbonyl, causing the reaction rate to plummet.[3]
Therefore, the maximum reaction rate is achieved at a moderately acidic pH where there is a sufficient concentration of the free, nucleophilic aminooxy group and enough acid to catalyze the dehydration step.[3]
Q3: What are the key pKa values I need to consider for 6-Aminooxy-hexanoic acid?
Understanding the ionization state of your molecule is fundamental to controlling its reactivity. Two key pKa values are at play:
| Functional Group | Estimated pKa | Implication for Oxime Ligation |
| Aminooxy Group (-ONH₃⁺) | ~4.5 | This is the pKa of the conjugate acid. Below this pH, the aminooxy group is increasingly protonated and non-nucleophilic. The reaction rate is highest near this pKa. |
| Carboxylic Acid (-COOH) | ~4.8 | Above this pH, the carboxylic acid is deprotonated (-COO⁻), increasing the molecule's overall negative charge and water solubility. |
Note: The pKa of the aminooxy group is an estimate based on related alkoxyamines, which have pKa values in the range of 1.5-5.[6] The pKa of the carboxylic acid is based on that of hexanoic acid.
Q4: What is the role of a catalyst like aniline, and when should I use one?
Aniline and its derivatives act as nucleophilic catalysts that significantly accelerate oxime ligation, especially at or near neutral pH (7.0-7.4).[7][8] You should always use a catalyst when performing the reaction at neutral pH or when reacting with less reactive ketones.[8][9]
The mechanism involves the aniline first reacting with the carbonyl compound to form a protonated Schiff base (an iminium ion). This intermediate is much more electrophilic and susceptible to attack by the aminooxy nucleophile than the original carbonyl. The aniline is regenerated upon completion of the reaction.[1][2]
Several aniline derivatives have been shown to be even more effective than aniline itself, often due to higher aqueous solubility or favorable electronic properties.[7][9]
| Catalyst | Typical Concentration | Key Advantages |
| Aniline | 10-100 mM | The classic, well-documented catalyst.[4] |
| m-Phenylenediamine (mPDA) | 100-500 mM | Higher aqueous solubility allows for use at higher concentrations, leading to significantly faster reactions.[8][9] |
| p-Phenylenediamine (pPDA) | 10 mM | Highly efficient across a pH range of 4-7.[7] |
Section 2: Experimental Design & Protocols
This section provides actionable workflows and step-by-step protocols to guide your experimental setup.
Workflow: Selecting the Optimal pH Condition
The primary decision point for your experiment is whether your biomolecule or substrate is stable under acidic conditions. Use the following workflow to decide on your reaction strategy.
Caption: Decision workflow for choosing the appropriate reaction pH.
Protocol 1: Oxime Ligation at Optimal Acidic pH (pH 4.5-5.5)
This protocol is ideal for substrates that are stable in mildly acidic conditions, yielding the fastest reaction rates.
Materials:
-
6-Aminooxy-hexanoic acid hydrobromide
-
Aldehyde or ketone-containing substrate
-
Reaction Buffer: 100 mM Sodium Acetate or MES buffer, pH 4.5
-
(Optional) Aniline or p-Phenylenediamine (pPDA) stock solution
-
Organic co-solvent (e.g., DMSO, DMF) if substrates have low aqueous solubility
Procedure:
-
Prepare Substrate Solutions:
-
Dissolve your aldehyde/ketone substrate in the Reaction Buffer to a final concentration of 1-10 mM. If needed, first dissolve the substrate in a minimal amount of an organic co-solvent before adding the buffer.
-
Dissolve the 6-Aminooxy-hexanoic acid hydrobromide in the Reaction Buffer to achieve a 1.2 to 2-fold molar excess over the substrate.
-
-
Initiate the Reaction:
-
Combine the two substrate solutions. If using a catalyst, add it now to a final concentration of 10-20 mM.
-
Vortex gently to mix.
-
-
Incubation:
-
Allow the reaction to proceed at room temperature for 1-4 hours. Reactions with aldehydes are typically faster than with ketones.
-
-
Monitoring and Quenching:
-
Monitor the reaction progress by analyzing small aliquots via RP-HPLC or LC-MS.[1] Look for the disappearance of starting material and the appearance of the product peak with the expected mass.
-
Once the reaction is complete, it can be quenched by changing the pH or directly purified.
-
Protocol 2: Catalyzed Ligation at Physiological pH (pH 7.0-7.4)
This protocol is essential for pH-sensitive biomolecules like most proteins. A catalyst is required for an efficient reaction.
Materials:
-
6-Aminooxy-hexanoic acid hydrobromide
-
Aldehyde or ketone-containing biomolecule
-
Reaction Buffer: 100 mM Phosphate Buffer (PB) or HEPES, pH 7.2
-
Catalyst: m-Phenylenediamine (mPDA) or Aniline stock solution (prepare fresh)
-
Organic co-solvent (e.g., DMSO)
Procedure:
-
Prepare Reagents:
-
Dissolve the biomolecule in the Reaction Buffer to the desired concentration (often in the µM to low mM range for proteins).
-
Prepare a concentrated stock of the catalyst (e.g., 1 M mPDA or aniline in water or DMSO).
-
Dissolve 6-Aminooxy-hexanoic acid hydrobromide in the Reaction Buffer to achieve a 10 to 50-fold molar excess over the biomolecule.
-
-
Initiate the Reaction:
-
To the biomolecule solution, add the catalyst to a final concentration of 100-500 mM for mPDA or 50-100 mM for aniline.[8]
-
Add the 6-Aminooxy-hexanoic acid solution to initiate the ligation.
-
Mix gently by pipetting or slow inversion.
-
-
Incubation:
-
Incubate at room temperature or 37°C. Reaction times can vary from 2 to 24 hours, depending on concentrations and substrate reactivity.
-
-
Monitoring and Purification:
-
Monitor the reaction using appropriate analytical techniques (e.g., SDS-PAGE for proteins, LC-MS).
-
Once complete, remove the excess reagents and catalyst using size-exclusion chromatography (e.g., NAP-5 column), dialysis, or another suitable purification method.[4]
-
Section 3: Troubleshooting Guide
Even with optimized protocols, challenges can arise. This guide addresses the most common issues encountered during oxime ligation.
Problem: Low or No Product Yield
| Potential Cause | Explanation & Validation | Recommended Solution |
| Incorrect pH | The reaction buffer pH may be outside the optimal 4.0-7.4 range. Verify the pH of your final reaction mixture with a calibrated pH meter. | Adjust the pH of the reaction mixture carefully. For acidic reactions, aim for ~4.5. For neutral reactions, ensure it is ~7.2. |
| Inactive Nucleophile | The aminooxy group may have degraded. This is uncommon but possible with long-term storage under non-ideal conditions. | Use a fresh stock of 6-Aminooxy-hexanoic acid hydrobromide. |
| Insufficient Catalyst (at neutral pH) | At pH 7+, the uncatalyzed reaction is extremely slow.[3][7] | Add an appropriate catalyst (aniline, mPDA) at the recommended concentration (50-500 mM). Ensure the catalyst is fully dissolved. |
| Low Reagent Concentration | Oxime ligation is a second-order reaction, meaning its rate is highly dependent on the concentration of both reactants.[4] | If possible, increase the concentration of one or both reactants. A higher molar excess of the aminooxy linker can also drive the reaction forward. |
Problem: Reaction is Excessively Slow
| Potential Cause | Explanation & Validation | Recommended Solution |
| Reacting a Ketone | Ketones are sterically more hindered and electronically less reactive than aldehydes, resulting in significantly slower ligation kinetics.[8][9] | Be patient; allow for much longer reaction times (up to 48 hours). Increase the temperature to 37°C. Use a more efficient catalyst system like high-concentration mPDA. |
| Low Temperature | Reactions performed at 4°C to protect a sensitive biomolecule will be considerably slower. | Increase the reaction time accordingly. If the molecule can tolerate it, run the reaction at room temperature for a shorter period. |
| Inefficient Catalyst | Aniline may not be sufficient for very challenging ligations at neutral pH. | Switch to a more potent and soluble catalyst like m-phenylenediamine (mPDA).[8][9] |
Problem: Precipitation During Reaction
| Potential Cause | Explanation & Validation | Recommended Solution |
| Poor Substrate Solubility | One of the reaction partners may have limited solubility in the aqueous buffer. | Add a water-miscible organic co-solvent like DMSO or DMF (up to 10-20% v/v), ensuring it doesn't negatively impact your biomolecule. |
| Catalyst Insolubility | Aniline has limited aqueous solubility (~3.6 g/100 mL). High concentrations in a buffered solution can cause it to salt out or precipitate. | Switch to a more water-soluble catalyst like m-phenylenediamine (mPDA). Alternatively, prepare the aniline stock in an organic solvent and add it carefully. |
| Protein Aggregation | High concentrations of reagents or the conjugation process itself can sometimes cause protein aggregation. | Consider adding arginine to the reaction buffer, which has been shown to both catalyze the ligation and act as a protein aggregation inhibitor.[10] |
Visualizing the pH-Reactivity Relationship
The relationship between pH and the observed reaction rate constant (k_obs) for oxime ligation follows a bell-shaped curve, which is a direct consequence of the reaction mechanism.
Caption: The bell-shaped dependency of oxime ligation rate on pH.
References
-
Ataman Kimya. HYDROXYLAMINE. [Link]
-
National Center for Biotechnology Information. Hydroxylamine | NH2OH | CID 787. PubChem. [Link]
-
Wikipedia. Hydroxylamine. [Link]
-
CaRLa. Hydroxylamine. [Link]
-
Lahnsteiner, J., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications, 58(62), 8723-8726. [Link]
-
Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry, 19(12), 2543–2548. [Link]
-
Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. [Link]
-
Simmons, J. K., & Kaan, T. K. (2013). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. ACS Chemical Biology, 8(10), 2136–2141. [Link]
-
Rashidian, M., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone–Oxime Exchange Suitable for Bioconjugation. Bioconjugate Chemistry, 24(3), 333–342. [Link]
-
Rashidian, M., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. PMC - NIH. [Link]
-
Mahmoodi, M. M., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. ResearchGate. [Link]
-
Melnyk, O., et al. (2020). Catalysis of hydrazone and oxime peptide ligation by arginine. ChemRxiv. [Link]
-
Williams, R. pKa Data Compiled by R. Williams. EPFL. [Link]
-
University of Rochester. pKa Values of Common Bases. [Link]
-
Studer, A. (2007). N-Alkoxyamines: Synthesis, Properties, and Applications in Polymer Chemistry, Organic Synthesis, and Materials Science. CHIMIA, 61(4), 194-199. [Link]
-
Studer, A. (2007). N-Alkoxyamines: Synthesis, Properties, and Applications in Polymer Chemistry, Organic Synthesis, and Materials Science. ResearchGate. [Link]
-
Organic Chemistry Data. Bordwell pKa Table. [Link]
-
National Center for Biotechnology Information. Hexanoic Acid | C6H12O2 | CID 8892. PubChem. [Link]
Sources
- 1. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. chimia.ch [chimia.ch]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemrxiv.org [chemrxiv.org]
Technical Support Center: Post-Reaction Purification of 6-Aminooxy-hexanoic acid; hydrobromide
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the removal of excess 6-Aminooxy-hexanoic acid; hydrobromide following oxime ligation reactions. Here, we move beyond simple protocols to explain the underlying principles of purification strategies, empowering you to troubleshoot and optimize your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove excess this compound?
Excess this compound can interfere with downstream applications and analytics. Its reactive aminooxy group can engage in unintended side reactions with other molecules in a sample. Furthermore, its presence can complicate the analysis and quantification of your desired product, particularly in sensitive assays like mass spectrometry where it can cause ion suppression or appear as a contaminant.
Q2: What are the main challenges in removing this specific reagent?
This compound is a small, polar, and water-soluble molecule. These properties can make it difficult to separate from polar bioconjugate products, especially peptides or oligonucleotides, using standard precipitation methods. It also lacks a strong chromophore, making it challenging to detect with UV-Vis spectroscopy without derivatization.[1]
Q3: What is the general principle behind oxime ligation?
Oxime ligation is a highly efficient and chemoselective "click" reaction. It involves the reaction of a nucleophilic aminooxy group (-O-NH2) with an electrophilic aldehyde or ketone to form a stable oxime bond (-O-N=C-).[2][3] This reaction is widely used in bioconjugation due to its biocompatible reaction conditions and the stability of the resulting linkage.[2] Aniline and its derivatives can be used to catalyze and significantly accelerate the reaction rate.[3]
Q4: Can I "quench" the excess aminooxy reagent?
Yes, a common strategy is to add a simple aldehyde or ketone, such as acetone, to the reaction mixture after your desired reaction is complete.[4] This consumes the excess aminooxy reagent, converting it into a small oxime product. While this doesn't remove the molecule, it deactivates the reactive aminooxy group, which can be beneficial for certain downstream applications. The newly formed small molecule may also have different solubility properties, aiding in its removal.
Troubleshooting Guide: Strategies for Removing Excess Reagent
This section provides detailed protocols and the rationale behind them to address the common issue of residual this compound in your sample post-reaction.
Problem: Residual this compound detected after initial product purification.
This is a frequent challenge due to the reagent's high polarity and solubility in aqueous buffers commonly used for bioconjugation. The appropriate removal strategy depends on the properties of your desired product (e.g., size, polarity, stability).
Solution 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a powerful and widely used method for purifying peptides and other bioconjugates after oxime ligation.[4][5] It separates molecules based on their hydrophobicity.
Scientific Rationale: Your bioconjugate product is likely to be significantly larger and more hydrophobic than the small, polar this compound. In a reversed-phase column (e.g., C18), the product will be retained more strongly, while the excess reagent will elute very early, often in the void volume, allowing for effective separation.
Experimental Protocol: RP-HPLC Purification
-
System Preparation:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN).
-
-
Sample Preparation:
-
If your reaction is in a non-volatile buffer, consider a buffer exchange or desalting step first.
-
Acidify your sample with TFA to a final concentration of 0.1%.
-
Filter the sample through a 0.22 µm filter to remove any particulates.
-
-
Chromatography:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the sample.
-
Run a linear gradient to elute your product. A typical gradient might be from 5% to 65% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at an appropriate wavelength for your product (e.g., 214 nm for peptide bonds, or a wavelength specific to a tag on your molecule).
-
-
Fraction Collection & Analysis:
-
Collect fractions corresponding to your product peak.
-
Analyze the collected fractions by mass spectrometry to confirm the presence of your product and the absence of the excess reagent.
-
Solution 2: Solid-Phase Extraction (SPE)
SPE is a rapid and cost-effective method for sample cleanup and purification. It can be used to either retain the product and wash away the impurity, or retain the impurity and allow the product to flow through.
Scientific Rationale: For a large bioconjugate product, a reversed-phase SPE cartridge (e.g., C18) can be used. The product will bind to the hydrophobic sorbent, while the highly polar this compound will have minimal retention and can be washed away.
Experimental Protocol: SPE Purification (Bind-Elute Mode)
-
Cartridge Selection: Choose a C18 SPE cartridge with a bed weight appropriate for your sample mass.
-
Conditioning: Condition the cartridge by passing 1-2 column volumes of methanol or ACN.
-
Equilibration: Equilibrate the cartridge by passing 2-3 column volumes of aqueous buffer (e.g., 0.1% TFA in water).
-
Sample Loading: Load your reaction mixture onto the cartridge.
-
Washing: Wash the cartridge with 3-5 column volumes of the equilibration buffer. This step is critical for removing the unbound this compound.
-
Elution: Elute your product with a solvent containing a higher percentage of organic modifier (e.g., 50-70% ACN in water with 0.1% TFA).
-
Analysis: Analyze the eluted fraction for product purity.
Solution 3: Size Exclusion Chromatography (SEC) / Desalting
For very large products like proteins or long oligonucleotides, SEC (also known as gel filtration or desalting) is an excellent choice.
Scientific Rationale: SEC separates molecules based on their size. Larger molecules are excluded from the pores of the chromatography media and travel a shorter path, eluting first. Smaller molecules, like the excess reagent, enter the pores, travel a longer path, and elute later.
Experimental Protocol: Desalting Column
-
Column Selection: Choose a desalting column (e.g., G-25) with a molecular weight cutoff that is well below the molecular weight of your product.
-
Equilibration: Equilibrate the column with your desired storage buffer (e.g., PBS).
-
Sample Loading: Load your reaction mixture onto the column. The sample volume should not exceed the manufacturer's recommendation (typically ~10% of the column volume).
-
Elution: Elute with the equilibration buffer. Your product will be in the first fractions to elute (the void volume), while the smaller reagent and its salts will be retained and elute later.
Comparison of Purification Methods
| Method | Principle | Pros | Cons | Best For |
| RP-HPLC | Hydrophobicity | High resolution and purity; analytical and preparative scales. | Requires specialized equipment; solvent-intensive. | Peptides, oligonucleotides, and other moderately hydrophobic molecules. |
| SPE | Hydrophobicity | Fast, cost-effective, good for sample cleanup. | Lower resolution than HPLC; potential for product loss. | Rapid cleanup of reaction mixtures before further analysis or purification. |
| SEC/Desalting | Size | Gentle, non-denaturing conditions; effective buffer exchange. | Not a high-resolution technique; requires a significant size difference. | Large proteins, antibodies, and other macromolecules. |
Analytical Methods for Detecting Residual Reagent
Detecting residual this compound can be challenging. Here are some recommended analytical techniques.
-
LC-MS/MS: This is the most sensitive and specific method for detecting and quantifying the reagent, especially at trace levels in complex mixtures.[1][6]
-
HPLC with Derivatization: Since 6-Aminooxy-hexanoic acid lacks a strong UV chromophore, pre-column derivatization can be employed.[1][7] Reagents that react with primary amines, such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC), can be used to attach a fluorescent tag, enabling highly sensitive detection.[7]
Visualization of Workflows
Diagram: RP-HPLC Purification Workflow
Caption: Workflow for purification using RP-HPLC.
Diagram: SPE Purification Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03235B [pubs.rsc.org]
- 6. biopharminternational.com [biopharminternational.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Troubleshooting Aggregation in Protein-6-Aminooxy-hexanoic Acid Conjugates
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with protein-6-Aminooxy-hexanoic acid (AOHA) conjugates. This document provides in-depth troubleshooting strategies and preventative best practices to address the common and often frustrating issue of protein aggregation during and after oxime ligation. Our goal is to move beyond simple protocols and explain the underlying scientific principles, empowering you to make informed decisions in your experiments.
Part 1: Foundational Knowledge & Proactive Prevention
Before troubleshooting, it's crucial to understand the fundamentals of the chemistry and the factors that predispose proteins to aggregation.
Understanding the Chemistry: Oxime Ligation
Oxime ligation is a powerful bioorthogonal reaction that forms a stable oxime bond between an aminooxy group (from AOHA) and a carbonyl group (an aldehyde or ketone) on a protein.[1][2] This reaction is highly chemoselective and can be performed under mild aqueous conditions, making it ideal for bioconjugation.[1][3] The reaction is typically catalyzed by aniline or its derivatives and proceeds optimally at a slightly acidic pH of approximately 4.5, although it can be performed at neutral pH, albeit at a slower rate.[4]
Why Does Aggregation Occur with AOHA Conjugates?
Protein aggregation is a complex process driven by the exposure of hydrophobic regions, leading to intermolecular association.[5] Several factors during the AOHA conjugation process can trigger this instability:
-
Increased Hydrophobicity: The "hexanoic acid" portion of the AOHA linker is a six-carbon alkyl chain.[6][7][8] Attaching multiple AOHA molecules to the protein surface can significantly increase its overall hydrophobicity, promoting self-association to minimize contact with the aqueous buffer.[6][9][10]
-
Suboptimal Buffer Conditions: The optimal pH for oxime ligation (around 4.5-5.0) may be close to the isoelectric point (pI) of your specific protein.[4] At its pI, a protein has a net neutral charge, minimizing electrostatic repulsion between molecules and making it highly susceptible to aggregation.[11]
-
Stress from Carbonyl Introduction: The methods used to introduce the aldehyde or ketone onto the protein (e.g., periodate oxidation of glycans, enzymatic modification) can themselves be a source of stress, potentially causing partial unfolding and exposing aggregation-prone regions.[3][4]
-
High Protein Concentration: The probability of intermolecular interactions and aggregation increases significantly with higher protein concentrations.[11][12]
Best Practices for Preventing Aggregation from the Start
A proactive approach is the most effective strategy. This involves carefully planning your conjugation reaction to maintain protein stability throughout the process.
This protocol is designed to balance the requirements of the conjugation chemistry with the stability needs of the protein.
Materials:
-
Protein with aldehyde/ketone handle (in a suitable buffer like PBS or MES).
-
6-Aminooxy-hexanoic acid (AOHA).
-
Aniline catalyst (prepare a fresh 1 M stock in DMSO).
-
Reaction Buffer: 100 mM MES or Acetate, pH 4.5-5.5.
-
Neutralization Buffer: 1 M Tris-HCl or HEPES, pH 8.0.
-
Storage Buffer: Your final, optimized buffer containing stabilizers.
-
Purification system (e.g., Size Exclusion Chromatography - SEC).
Procedure:
-
Initial Protein Preparation:
-
Start with a pure, soluble protein preparation. Confirm its monomeric state using Dynamic Light Scattering (DLS) or analytical SEC.[13]
-
Buffer exchange the protein into the Reaction Buffer (pH 4.5-5.5). Crucial Checkpoint: After buffer exchange, check for any signs of precipitation. If the protein is unstable at this pH, proceed with the "Direct Neutral pH Ligation" described in the FAQ section.
-
-
Reaction Setup:
-
Adjust the protein concentration to 1-5 mg/mL. Lower concentrations can help mitigate aggregation risk.[11]
-
Add AOHA to the protein solution. A molar excess of 20-50 fold is a good starting point.
-
Add the aniline catalyst to a final concentration of 10-20 mM.
-
-
Incubation:
-
Incubate the reaction at 4°C or room temperature for 2-4 hours. Monitor the reaction progress if possible.
-
-
pH Neutralization:
-
After the desired incubation time, raise the pH to ~7.5 by adding a small volume of the Neutralization Buffer. This moves the protein away from a potentially problematic acidic pH.
-
-
Purification:
-
Analysis and Storage:
Part 2: Troubleshooting Guide (Q&A Format)
This section addresses specific problems you might encounter.
Q1: I see visible precipitation immediately after adding my reagents or changing the buffer pH. What's happening and how do I fix it?
A1: This indicates acute protein instability under the chosen reaction conditions, most likely due to the pH being too close to the protein's pI.[11]
-
Immediate Action: Centrifuge the sample to pellet the precipitate. Analyze a small amount of the supernatant to see if any soluble protein remains. Do not proceed with the precipitated sample.
-
Primary Solution: Buffer Optimization. Your protein is not stable at the acidic pH required for rapid ligation. You must find a more suitable pH.
-
Determine the pI: Calculate the theoretical isoelectric point (pI) of your protein using an online tool.
-
Adjust Reaction pH: Choose a reaction buffer pH that is at least 1-1.5 units away from the pI.[11] If your pI is 5.0, running the reaction at pH 4.5 is high-risk; a pH of 6.5 or higher would be safer, even if it slows the reaction.
-
Screen Additives: Before starting the large-scale reaction, screen for stabilizing excipients. Set up small-scale tests of your protein in the proposed reaction buffer with and without additives. Common and effective stabilizers include:
-
Arginine: 50-100 mM. Arginine is highly effective at suppressing aggregation by interacting with charged and hydrophobic patches on the protein surface.[16][17][18]
-
Sugars/Polyols: 5-10% Sucrose or 10-20% Glycerol. These osmolytes promote protein hydration and stability.[11][19]
-
Non-ionic Surfactants: 0.01-0.05% Tween-20 or Polysorbate 80. These can prevent surface-induced aggregation and shield exposed hydrophobic regions.[19][20][21]
-
-
Q2: My conjugate solution looks clear, but when I run Size Exclusion Chromatography (SEC), I see a large peak in the void volume.
A2: You are dealing with soluble, high-molecular-weight aggregates.[13] These are often precursors to visible precipitation and can compromise the therapeutic efficacy and safety of your conjugate.
-
Root Cause Analysis:
-
Increased Hydrophobicity: The most likely cause is that the conjugated AOHA linkers have increased the protein's surface hydrophobicity, driving the formation of soluble oligomers.[6][8]
-
Suboptimal Buffer: The buffer used for purification and storage may lack the necessary components to keep the more hydrophobic conjugate soluble.
-
-
Troubleshooting Steps:
-
Optimize the Storage Buffer: Your final buffer is as critical as your reaction buffer. Formulate it with stabilizing excipients as described in A1. Arginine is particularly useful in this context for keeping final conjugates soluble.[17][22]
-
Reduce the Degree of Labeling (DOL): A high DOL means more hydrophobic linkers are attached. Reduce the molar excess of AOHA in your reaction (e.g., from 50x to 10x or 20x) to generate a conjugate with fewer modifications.
-
Investigate Alternative Linkers: If AOHA consistently causes aggregation, consider a more hydrophilic linker. PEGylated aminooxy linkers (e.g., Aminooxy-PEG4-acid) can achieve the same conjugation chemistry while improving the solubility and stability of the final product.
-
Q3: The conjugation efficiency is very low, and I'm not seeing a clear shift on my SDS-PAGE gel.
A3: Low efficiency points to a problem with the reaction chemistry itself.
-
Check Reaction pH: While neutral pH can help with stability, the oxime ligation is significantly slower than at pH 4.5.[4] If you are performing the reaction at pH 7.0-7.5, you may need to increase the reaction time (overnight or longer) or the concentration of the aniline catalyst.[4]
-
Verify Your Carbonyl: Ensure that the aldehyde or ketone handle on your protein is present and accessible. The method used for its introduction might have been inefficient.
-
Reagent Quality: Ensure your AOHA and aniline catalyst have not degraded. Aniline, in particular, can oxidize over time. Use fresh reagents.
-
Consider a More Active Catalyst: For challenging ligations, catalysts like m-phenylenediamine (mPDA) have shown significantly higher efficiency than aniline, especially at neutral pH.[23]
Part 3: Advanced Characterization & Visualization
Properly analyzing your conjugate is key to confirming success and diagnosing problems.
Recommended Analytical Techniques
| Technique | Purpose | What It Tells You |
| SDS-PAGE | Confirm Covalent Modification | A "smear" or slight upward shift in molecular weight of the conjugate band compared to the unmodified protein indicates successful conjugation. |
| Size Exclusion Chromatography (SEC) | Quantify Aggregates | Separates monomers from soluble aggregates and fragments, allowing for precise quantification of purity.[13][24] |
| Dynamic Light Scattering (DLS) | Assess Polydispersity | Provides a rapid assessment of the size distribution in solution. An increase in the average particle size or polydispersity index (PDI) post-conjugation is a red flag for aggregation.[15][25] |
| SEC-MALS | Absolute Characterization | Coupling SEC with Multi-Angle Light Scattering (MALS) provides the absolute molar mass of eluting species, allowing for definitive identification and quantification of monomer, dimer, and higher-order aggregates.[14][15] |
Experimental Workflow Diagram
The following diagram outlines a logical workflow for AOHA conjugation, incorporating key decision points for troubleshooting.
Caption: Troubleshooting workflow for protein-AOHA conjugation.
Part 4: Frequently Asked Questions (FAQs)
-
Q: Can I perform the ligation at neutral pH to avoid protein instability?
-
Q: My protein has cysteine residues. Do I need to add a reducing agent?
-
A: Yes. To prevent disulfide-linked aggregation, it is wise to include a reducing agent like DTT or TCEP in your buffers, especially during purification and storage.[11]
-
-
Q: How do I choose between different stabilizing excipients?
-
Q: Could the AOHA linker be binding non-covalently to my protein and causing aggregation before the reaction even starts?
References
-
White, C. J., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications, 58(72), 10037-10040. Available at: [Link]
- Kalia, J., & Raines, R. T. (2008). Hydrolytically stable hydrazones and oximes for bioconjugation. Angewandte Chemie International Edition, 47(38), 7523-7526.
- Tsumoto, K., et al. (2005). Role of Arginine in the Stabilization of Proteins against Aggregation. Journal of Pharmaceutical Sciences, 94(6), 1379-1392. (Note: A direct link to the full text was not found in the search results, but the abstract and citations confirm its relevance to arginine as a stabilizer).
-
Agilent Technologies. (n.d.). Protein Aggregates: Analytical Techniques to Address Hidden Complexities. Available at: [Link]
-
Le, T. N., et al. (2021). Residue-resolved insights into the stabilization of therapeutic proteins by excipients: A case study of two monoclonal antibodies with arginine and glutamate. mAbs, 13(1), 1934710. Available at: [Link]
-
Markowska, A., et al. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. International Journal of Molecular Sciences, 22(22), 12122. Available at: [Link]
-
Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358-10376. Available at: [Link]
-
Al-Zoubi, R. M., et al. (2018). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone–Oxime Exchange Suitable for Bioconjugation. Bioconjugate Chemistry, 29(6), 1864-1869. Available at: [Link]
-
G-Biosciences. (2019). Tips for Preventing Protein Aggregation & Loss of Protein Solubility. Available at: [Link]
-
Hawe, A., et al. (2011). Aggregation of protein therapeutics enhances their immunogenicity: causes and mitigation strategies. Journal of Pharmaceutical Sciences, 100(11), 4579-4594. Available at: [Link]
-
University of Manchester. (n.d.). Effect of Arginine Glutamate on Protein Aggregation in Biopharmaceutical Formulation. Research Explorer. Available at: [Link]
-
AZoNano. (2024). Dynamic Light Scattering (DLS) for Monitoring Protein Aggregation. Available at: [Link]
-
Bio-Works. (n.d.). Optimizing the buffer conditions for a glycopeptide conjugate API purification. Available at: [Link]
-
APC Ltd. (2021). 5 must-know techniques for analyzing protein aggregation. Available at: [Link]
-
Wyatt Technology. (2018). Absolute Biophysical Characterization with MALS and DLS. YouTube. Available at: [Link]
- Baynes, B. M., et al. (2005). Role of Arginine in the Stabilization of Proteins against Aggregation. Biophysical Journal, 87(3), 1631-1639.
-
Biozentrum, University of Basel. (n.d.). Preventing Protein Aggregation. Available at: [Link]
-
Wyatt Technology. (2014). Characterization of Protein Aggregate Composition using Light Scattering Techniques. Available at: [Link]
-
PipeBio. (2024). Protein aggregation: Challenges approaches for mitigation. Available at: [Link]
Sources
- 1. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein aggregation: Challenges approaches for mitigation [pipebio.com]
- 6. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Packing and hydrophobicity effects on protein folding and stability: effects of beta-branched amino acids, valine and isoleucine, on the formation and stability of two-stranded alpha-helical coiled coils/leucine zippers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Studies of the Minimum Hydrophobicity of α-Helical Peptides Required To Maintain a Stable Transmembrane Association with Phospholipid Bilayer Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 13. Protein Aggregates: Analytical Techniques to Address Hidden Complexities | Separation Science [sepscience.com]
- 14. youtube.com [youtube.com]
- 15. news-medical.net [news-medical.net]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
- 19. Use of Stabilizers and Surfactants to Prevent Protein Aggregation [sigmaaldrich.com]
- 20. Aggregation of protein therapeutics enhances their immunogenicity: causes and mitigation strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. research.manchester.ac.uk [research.manchester.ac.uk]
- 23. pubs.acs.org [pubs.acs.org]
- 24. approcess.com [approcess.com]
- 25. azonano.com [azonano.com]
reaction kinetics of 6-Aminooxy-hexanoic acid; hydrobromide with aldehydes
Welcome to the Technical Support Center for the kinetic analysis of 6-Aminooxy-hexanoic acid hydrobromide with aldehydes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, answers to frequently asked questions, and robust troubleshooting strategies for your experiments involving oxime ligation.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the reaction between 6-aminooxy-hexanoic acid hydrobromide and aldehydes, providing a foundational understanding of the reaction kinetics and experimental design.
Q1: What is the underlying reaction when 6-aminooxy-hexanoic acid hydrobromide reacts with an aldehyde?
A: The reaction is a specific type of chemoselective ligation known as oxime ligation.[1] The nucleophilic aminooxy group (-ONH₂) of 6-aminooxy-hexanoic acid attacks the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form a stable oxime bond (C=N-O).[1][2] This reaction is highly valued in bioconjugation and materials science for its specificity and the stability of the resulting bond.[1][3]
Q2: Why is pH control critical for the kinetics of this reaction?
A: The rate of oxime formation is highly pH-dependent. The reaction involves two key steps: the nucleophilic attack of the aminooxy group on the carbonyl and the acid-catalyzed dehydration of the resulting hemiaminal intermediate.[4] A balance must be struck; at very low pH, the aminooxy nucleophile becomes protonated and non-reactive.[4][5] Conversely, at high pH, the dehydration step is not efficiently catalyzed.[5] For many oxime ligations, the optimal pH is typically around 4.5 to 5.[4][5] However, for biological applications, efforts are often made to optimize the reaction at a physiological pH of around 7.4.[4][6]
Q3: What is the role of a catalyst, such as aniline, in this reaction?
A: Catalysts like aniline and its derivatives significantly accelerate the rate of oxime formation, especially at neutral pH where the reaction can be sluggish.[4][6][7] Aniline acts as a nucleophilic catalyst. It first reacts with the aldehyde to form a protonated Schiff base (an iminium ion), which is more electrophilic and thus more reactive towards the aminooxy nucleophile than the original aldehyde.[3] This catalytic cycle enhances the overall reaction rate, in some cases by up to 400-fold.[3][4] More efficient catalysts, such as p-phenylenediamine and m-phenylenediamine (mPDA), have also been developed.[6][8]
Q4: How does the structure of the aldehyde affect the reaction rate?
A: The structure of the aldehyde plays a significant role. Generally, aldehydes are more reactive than ketones due to less steric hindrance.[7] Electron-withdrawing groups on the aldehyde can increase the electrophilicity of the carbonyl carbon, leading to a faster reaction. Conversely, bulky steric groups near the carbonyl can hinder the nucleophilic attack and slow the reaction down. Aromatic aldehydes are often potent electrophiles in these reactions.[7]
Q5: What are common methods to monitor the kinetics of this reaction?
A: Several analytical techniques can be employed to monitor the reaction progress and determine kinetic parameters. These include:
-
High-Performance Liquid Chromatography (HPLC): To separate and quantify the reactants and the oxime product over time.[7]
-
Mass Spectrometry (MS): To identify and quantify the product. Techniques like Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) have been used for detailed kinetic studies.[9]
-
Spectrophotometry (UV-Vis or Fluorescence): If either the reactants or the product have a unique chromophore or fluorophore, changes in absorbance or fluorescence can be monitored.[10][11] Stopped-flow analysis is a suitable technique for fast reactions.[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the disappearance of reactant signals and the appearance of product signals directly in the reaction mixture.[13]
II. Troubleshooting Guide
This section is designed to help you diagnose and resolve common issues encountered during the kinetic analysis of the reaction between 6-aminooxy-hexanoic acid hydrobromide and aldehydes.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or very slow reaction | Incorrect pH: The pH of the reaction buffer is outside the optimal range. | Verify the pH of your reaction buffer. The optimal pH is often slightly acidic (around 4.5-5.5) but can be pushed to neutral with an effective catalyst.[4] |
| Inactive Reagents: The 6-aminooxy-hexanoic acid hydrobromide or the aldehyde may have degraded. | Use fresh, high-purity reagents. Store 6-aminooxy-hexanoic acid hydrobromide in a cool, dry place. Be aware that aldehydes can oxidize over time to carboxylic acids.[14] | |
| Low Reagent Concentration: The concentrations of one or both reactants are too low for a reasonable reaction rate. | Increase the concentration of one or both reactants. The reaction is typically second-order, so the rate is proportional to the concentration of both reactants.[4] | |
| Ineffective or Absent Catalyst: No catalyst is used for a reaction at neutral pH, or the catalyst has degraded. | For reactions at or near neutral pH, the use of a catalyst like aniline or its derivatives is highly recommended.[6] Ensure the catalyst is fresh and used at an appropriate concentration (e.g., 10-100 mM for aniline).[4] | |
| Inconsistent or non-reproducible kinetic data | Temperature Fluctuations: The reaction temperature is not well-controlled. | Use a temperature-controlled reaction vessel (e.g., a water bath or a temperature-controlled plate reader) to ensure a constant temperature throughout the experiment. |
| Inaccurate Reagent Concentrations: Errors in preparing stock solutions or in pipetting. | Carefully prepare and verify the concentrations of all stock solutions. Use calibrated pipettes. | |
| Side Reactions: The aldehyde may be undergoing side reactions, such as oxidation or polymerization. | Use high-purity solvents and degas them if necessary to remove oxygen.[3] Prepare aldehyde solutions fresh before use. | |
| Precipitation of Reagents: One of the reagents or the product may be precipitating out of solution. | Check the solubility of all components in the chosen reaction buffer. You may need to adjust the buffer composition or add a co-solvent. | |
| Unexpected side products observed | Aldehyde Instability: Aldehydes can be prone to oxidation to carboxylic acids or self-condensation (aldol condensation).[14][15] | Use fresh, high-purity aldehydes. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Reaction with Buffer Components: Some buffer components may react with the aldehyde. | Ensure the buffer components are non-nucleophilic and will not interfere with the reaction. Phosphate and acetate buffers are commonly used. | |
| Instability of the Aminooxy Reagent: While generally stable, prolonged storage in solution or exposure to certain conditions could lead to degradation. | Prepare solutions of 6-aminooxy-hexanoic acid hydrobromide fresh for each experiment. |
III. Experimental Protocols
This section provides a detailed, step-by-step methodology for a typical kinetic analysis experiment.
Protocol 1: General Kinetic Analysis using UV-Vis Spectrophotometry
This protocol assumes that the formation of the oxime product results in a change in the UV-Vis absorbance spectrum.
1. Reagent Preparation:
- Buffer Preparation: Prepare a buffer at the desired pH (e.g., 0.1 M sodium acetate buffer, pH 5.0, or 0.1 M phosphate buffer, pH 7.4).
- 6-Aminooxy-hexanoic acid hydrobromide Stock Solution: Prepare a concentrated stock solution (e.g., 100 mM) in the chosen buffer.
- Aldehyde Stock Solution: Prepare a concentrated stock solution of the aldehyde in a compatible solvent (e.g., DMSO or the reaction buffer).
- Catalyst Stock Solution (if used): Prepare a concentrated stock solution of the catalyst (e.g., 1 M aniline in DMSO or buffer).
2. Determination of the Wavelength for Monitoring (λ_max):
- Record the UV-Vis spectra of the individual reactants and the expected product (if available) to identify a wavelength where the product has significant absorbance and the reactants have minimal absorbance.
3. Kinetic Run:
- Equilibrate the spectrophotometer to the desired reaction temperature.
- In a cuvette, add the reaction buffer, the 6-aminooxy-hexanoic acid hydrobromide solution, and the catalyst solution (if applicable).
- Initiate the reaction by adding the aldehyde stock solution. Mix quickly and thoroughly.
- Immediately start monitoring the absorbance at the predetermined λ_max over time. Collect data at regular intervals until the reaction reaches completion or for a sufficient duration to determine the initial rate.
4. Data Analysis:
- Plot absorbance versus time.
- To determine the initial rate, calculate the slope of the initial linear portion of the curve.
- The second-order rate constant can be determined by performing the experiment with varying concentrations of one reactant while keeping the other in excess (pseudo-first-order conditions) and fitting the data to the appropriate integrated rate law.
IV. Visualizations
Reaction Mechanism and Catalysis
// Main Reaction Pathway "Aldehyde" -> "Hemiaminal" [label="Nucleophilic Attack"]; "Aminooxy" -> "Hemiaminal"; "Hemiaminal" -> "Oxime" [label="Dehydration (-H₂O)"];
// Catalytic Cycle "Aldehyde" -> "Iminium" [label="+ Aniline, -H₂O", color="#34A853"]; "Iminium" -> "Hemiaminal" [label="+ R'-ONH₂, -Aniline", color="#34A853"];
{rank=same; "Aldehyde"; "Aminooxy"} {rank=same; "Hemiaminal"} {rank=same; "Oxime"; "Water"} } end_dot
Caption: Mechanism of oxime ligation and the role of aniline catalysis.
Experimental Workflow for Kinetic Analysis
Caption: Workflow for a typical kinetic analysis using UV-Vis spectrophotometry.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting slow or no reaction.
V. References
-
Kalia, J., & Raines, R. T. (2011). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. PMC, NIH. [Link]
-
Ogunwale, M. A., Knipp, R. J., Evrard, C. N., Thompson, L. M., Nantz, M. H., & Fu, X. A. (2019). The Influence of β-Ammonium Substitution on the Reaction Kinetics of Aminooxy Condensations with Aldehydes and Ketones. Chemphyschem. [Link]
-
Ogunwale, M. A., Knipp, R. J., Evrard, C. N., Thompson, L. M., Nantz, M. H., & Fu, X. A. (2019). The Influence of β-Ammonium Substitution on the Reaction Kinetics of Aminooxy Condensations with Aldehydes and Ketones. PubMed. [Link]
-
Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry. [Link]
-
Devaraj, N. K., & Weissleder, R. (2011). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. Bioconjugate Chemistry. [Link]
-
Key, J., & Cairo, C. W. (2016). The Emergence of Oxime Click Chemistry and its Utility in Polymer Science. Polymer Chemistry. [Link]
-
Koo, J., & Devaraj, N. K. (2013). Boronic acids facilitate rapid oxime condensations at neutral pH. Chemical Science. [Link]
-
Wang, Y., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications. [Link]
-
Rashidian, M., et al. (2013). Kinetic Analysis of Oxime Ligation Reactions between the Aldehyde, Citral, and 1 with Different Catalysts. Bioconjugate Chemistry. [Link]
-
Rashidian, M., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone–Oxime Exchange Suitable for Bioconjugation. Bioconjugate Chemistry. [Link]
-
NeoSynBio. (n.d.). Ligation & Troubleshooting. NeoSynBio. [Link]
-
New England Biolabs. (2018, October 11). Quick Tips - Troubleshooting problematic ligation reactions. YouTube. [Link]
-
Gebauer, C. R., & Hage, D. S. (2009). ANALYTICAL METHODS FOR KINETIC STUDIES OF BIOLOGICAL INTERACTIONS: A REVIEW. PMC, NIH. [Link]
-
Le Dévédec, F., et al. (2014). Oximes as Reversible Links in Polymer Chemistry: Dynamic Macromolecular Stars. Macromolecules. [Link]
-
Oswald, N. (2024, July 31). Troubleshooting DNA Ligation Problems. Bitesize Bio. [Link]
-
Author. (2024). Effect of Catalyst Concentration on Reaction Rate in Organic Synthesis in Kenya. AJPO JOURNALS. [Link]
-
Gualandi, A., et al. (2016). Mechanism of the Stereoselective α-Alkylation of Aldehydes Driven by the Photochemical Activity of Enamines. Journal of the American Chemical Society. [Link]
-
Molport. (n.d.). 6-(aminooxy)hexanoic acid hydrobromide. Molport. [Link]
-
Author. (2021). Enzymatic reactions towards aldehydes: An overview. PMC, NIH. [Link]
-
Rodriguez, A., et al. (2016). A study of the low-temperature oxidation of a long chain aldehyde: N-hexanal. ResearchGate. [Link]
-
Author. (2012). Aminooxy reagents for synthesis and analysis : expanding the role of oximation. ThinkIR. [Link]
-
Pharmaffiliates. (n.d.). 6-(Aminooxy)hexanoic acid hydrobromide. Pharmaffiliates. [Link]
-
Author. (n.d.). Rapid Kinetic Techniques. CORE. [Link]
-
LibreTexts. (2025, January 19). 19.3: Oxidation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
-
LibreTexts. (2014, September 4). 12.7: Reactions of Aldehydes and Ketones with Amines. Chemistry LibreTexts. [Link]
-
Ashenhurst, J. (2017, August 18). Aldehydes and Ketones: 14 Reactions With The Same Mechanism. Master Organic Chemistry. [Link]
-
De Haan, D. O., et al. (2017). A Kinetic and Mechanistic Study of the Amino Acid Catalyzed Aldol Condensation of Acetaldehyde in Aqueous and Salt Solutions. ResearchGate. [Link]
Sources
- 1. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Aminooxy reagents for synthesis and analysis : expanding the role of o" by Sebastien Laulhe [ir.library.louisville.edu]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The Influence of β-Ammonium Substitution on the Reaction Kinetics of Aminooxy Condensations with Aldehydes and Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ANALYTICAL METHODS FOR KINETIC STUDIES OF BIOLOGICAL INTERACTIONS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. Mechanism of the Stereoselective α-Alkylation of Aldehydes Driven by the Photochemical Activity of Enamines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
troubleshooting guide for 6-Aminooxy-hexanoic acid; hydrobromide chemistry
Technical Support Center: 6-Aminooxy-hexanoic acid; hydrobromide
Welcome to the technical support guide for 6-Aminooxy-hexanoic acid hydrobromide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the successful application of this versatile bifunctional linker. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your success.
Frequently Asked Questions (FAQs)
Q1: What is 6-Aminooxy-hexanoic acid hydrobromide and what are its primary applications?
6-Aminooxy-hexanoic acid hydrobromide is a linker molecule used in bioconjugation and chemical synthesis. It possesses two key functional groups separated by a six-carbon aliphatic chain:
-
An aminooxy group (-ONH₂) , which reacts chemoselectively with aldehydes and ketones to form a stable oxime bond.[1][2]
-
A carboxylic acid group (-COOH) , which can be coupled to primary amines to form stable amide bonds.
The hydrobromide salt form enhances the stability and handling of the compound. Its primary application is in covalently linking molecules, such as attaching drugs or labels to proteins, peptides, or other biomolecules.[3]
Q2: How should I properly store and handle this reagent for maximum stability?
Proper storage is critical to prevent degradation of the reactive aminooxy group.
-
Storage Conditions : The reagent should be stored at 2-8°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[4] It is sensitive to moisture and air.
-
Handling : Always handle the compound in a dry environment. Use a glove box or ensure your workspace has low humidity. Avoid contact with strong oxidizing agents.[5][6] For weighing, allow the container to equilibrate to room temperature before opening to prevent condensation of moisture onto the product.
Q3: The reagent is not dissolving in my intended solvent. What should I do?
Solubility can be a challenge, but it is typically overcome by selecting the appropriate solvent and adjusting the pH. As an amino acid derivative, its solubility is highly pH-dependent.[7]
-
Initial Solvent Selection : Start with polar, aqueous buffers. Due to the hydrobromide salt, it is acidic in solution.
-
Troubleshooting Insolubility :
-
Adjust pH : The carboxylic acid and the aminooxy group have different pKa values. To dissolve it in an aqueous buffer (e.g., PBS, MES), you may need to adjust the pH. Increasing the pH towards neutral (7.0-7.4) will deprotonate the carboxylic acid, increasing its solubility in water.
-
Add Co-solvents : If aqueous buffers are insufficient, consider adding a water-miscible organic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). Prepare a concentrated stock solution in the organic solvent and add it dropwise to your aqueous reaction mixture.
-
Table 1: Solubility Profile of 6-Aminooxy-hexanoic acid hydrobromide
| Solvent | Miscibility/Solubility | Comments |
| Water | Soluble | Solubility is pH-dependent. |
| PBS (pH 7.4) | Soluble | Common buffer for bioconjugation. |
| MES (pH 6.0) | Soluble | Often used for EDC/NHS coupling reactions. |
| DMF, DMSO | Soluble | Good for preparing concentrated stock solutions. |
| Methanol, Ethanol | Moderately Soluble | Can be used, but aqueous buffers are preferred for reactions. |
| Dichloromethane, Chloroform | Insoluble | Not suitable for this polar molecule. |
| Acetone, Acetonitrile | Use with Caution | Acetone is a ketone and will react with the aminooxy group.[1] Acetonitrile can be used in purification but may not be ideal as a primary reaction solvent. |
Troubleshooting Guide for Oxime Ligation
The formation of an oxime bond is the most common application for this reagent. When it fails, the cause can usually be traced to a few key parameters.
Caption: Troubleshooting logic for failed oxime ligation reactions.
Q4: My oxime ligation reaction has a very low yield. What is the most common cause?
The most common culprit is incorrect pH . The oxime ligation reaction has a very specific pH optimum, typically between pH 4.5 and 5.5 .[8]
-
The Scientific Rationale (Causality): This pH range is a delicate balance. The reaction requires the aminooxy nitrogen to be a free nucleophile to attack the carbonyl carbon. However, the reaction is also acid-catalyzed; protonation of the carbonyl oxygen makes it more electrophilic.
-
Below pH 4 : The aminooxy group (-ONH₂) becomes excessively protonated to -ONH₃⁺. In this state, it is no longer nucleophilic and cannot initiate the reaction.
-
Above pH 6 : There is insufficient acid catalysis to activate the aldehyde or ketone, slowing the reaction rate dramatically.[8]
-
Q5: Do I need to use a catalyst like aniline?
While the reaction can proceed without a catalyst, the rate is often slow. For efficient and rapid conjugation, especially with less reactive ketones, a nucleophilic catalyst is highly recommended. Aniline and its derivatives are the most common catalysts.[1]
-
Mechanism of Catalysis: Aniline first reacts with the carbonyl to form a highly reactive protonated imine (an iminium ion). This intermediate is significantly more electrophilic than the original carbonyl, making it much more susceptible to attack by the aminooxy nucleophile. The aniline is then regenerated, acting as a true catalyst.[1]
-
Recommended Concentration: A final concentration of 10-100 mM aniline is typically effective.
Q6: My protein precipitated when I added the linker. What happened?
This is likely due to a combination of pH shock and the addition of an organic co-solvent. If you prepared a stock solution of the linker in a solvent like DMF or DMSO, adding a large volume of it to your protein solution can cause the protein to denature and precipitate.
-
Solution:
-
Prepare a more concentrated stock of the linker to minimize the volume of organic solvent added (aim for <5% v/v).
-
Add the linker stock solution to the protein solution slowly, with gentle stirring, on ice.
-
Ensure the protein's buffer has sufficient buffering capacity to handle the acidic nature of the hydrobromide salt.
-
Experimental Protocols
Protocol 1: General Procedure for Oxime Ligation
This protocol describes the conjugation of 6-Aminooxy-hexanoic acid to a protein containing an aldehyde group (e.g., introduced via periodate oxidation of a glycan).
Caption: General workflow for protein conjugation via oxime ligation.
Materials:
-
Aldehyde-containing protein
-
6-Aminooxy-hexanoic acid hydrobromide
-
Reaction Buffer: 0.1 M Sodium Acetate, 150 mM NaCl, pH 4.7
-
Aniline
-
DMSO or DMF (optional, for stock solutions)
-
Purification tools (e.g., dialysis cassette, size-exclusion chromatography column)
Methodology:
-
Prepare Protein: Dissolve or exchange the aldehyde-containing protein into the Reaction Buffer at a concentration of 1-5 mg/mL.
-
Prepare Linker Stock: Prepare a 100 mM stock solution of 6-Aminooxy-hexanoic acid hydrobromide in water or DMSO.
-
Prepare Catalyst Stock: Prepare a 1 M stock solution of aniline in DMSO.
-
Initiate Reaction: To the protein solution, add the linker stock to achieve a final molar excess of 10- to 50-fold over the protein.
-
Add Catalyst: Add the aniline stock to achieve a final concentration of 10-100 mM.
-
Incubate: Allow the reaction to proceed at room temperature for 2-12 hours with gentle agitation. The reaction progress can be monitored by LC-MS.
-
Purification: Remove excess linker and aniline catalyst via dialysis against PBS or by using a size-exclusion chromatography (SEC) column.
-
Characterization: Confirm conjugation by SDS-PAGE (which should show a mass shift) and intact mass spectrometry.
References
-
Pharmaffiliates. (n.d.). 6-(Aminooxy)hexanoic acid hydrobromide. Retrieved from [Link][4]
-
Google Patents. (2002). EP1270548A1 - Purification method of cyclohexanone-oxime. Retrieved from [9]
-
Sharifi, A., et al. (n.d.). An Efficient Procedure for Synthesis of Oximes by Grinding. Retrieved from [Link][10]
-
European Patent Office. (2002). EP1270548A1 - Purification method of cyclohexanone-oxime. Retrieved from [Link][11]
-
Google Patents. (2004). US6673969B2 - Process for preparation of oximes and resulting products. Retrieved from [12]
-
Oriental Journal of Chemistry. (2014). Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. Retrieved from [Link][13]
-
Fisher Scientific. (2015). SAFETY DATA SHEET - 6-Aminohexanoic acid. Retrieved from [Link][14]
-
New England Biolabs. (2018). Quick Tips - Troubleshooting problematic ligation reactions. Retrieved from [Link][15]
-
National Institutes of Health. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Retrieved from [Link][1]
-
Bitesize Bio. (n.d.). Troubleshooting DNA Ligation Problems. Retrieved from [Link][16]
-
NeoSynBio. (n.d.). Ligation & Troubleshooting. Retrieved from [Link][17]
-
Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Retrieved from [Link][18]
-
National Institutes of Health. (2009). Advances in Bioconjugation. Retrieved from [Link][19]
-
ResearchGate. (2020). Reaction pathway for oxime formation. Retrieved from [Link][8]
-
Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved from [Link][20]
-
National Institutes of Health. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Retrieved from [Link][21]
-
PubChem. (n.d.). 6-Aminohexanoic Acid. Retrieved from [Link][22]
-
ThinkIR. (2015). Aminooxy reagents for synthesis and analysis: expanding the role of oximation. Retrieved from [Link][2]
-
DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link][7]
-
R&D Chemicals. (n.d.). 6-Aminooxy-hexanoic acid hydrobromide, suppliers and manufacturers. Retrieved from [Link][24]
-
Master Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link][25]
-
MolPort. (n.d.). 6-(aminooxy)hexanoic acid hydrobromide. Retrieved from [Link][26]
-
Google Patents. (2017). TWI591045B - Method for making 6-aminocaproic acid as active pharmaceutical ingredient. Retrieved from [28]
Sources
- 1. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Aminooxy reagents for synthesis and analysis : expanding the role of o" by Sebastien Laulhe [ir.library.louisville.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. fishersci.com [fishersci.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 8. researchgate.net [researchgate.net]
- 9. EP1270548A1 - Purification method of cyclohexanone-oxime - Google Patents [patents.google.com]
- 10. asianpubs.org [asianpubs.org]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. US6673969B2 - Process for preparation of oximes and resulting products - Google Patents [patents.google.com]
- 13. Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid – Oriental Journal of Chemistry [orientjchem.org]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. m.youtube.com [m.youtube.com]
- 16. bitesizebio.com [bitesizebio.com]
- 17. Ligation & Troubleshooting — NeoSynBio [neosynbio.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. Advances in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 6-Aminohexanoic Acid | C6H13NO2 | CID 564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. Oxime - Wikipedia [en.wikipedia.org]
- 24. rdchemicals.com [rdchemicals.com]
- 25. organicchemistrydata.org [organicchemistrydata.org]
- 26. 6-(aminooxy)hexanoic acid hydrobromide | 448954-98-1 | Buy Now [molport.com]
- 27. Hexanoic Acid | C6H12O2 | CID 8892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 28. TWI591045B - Method for making 6-aminocaproic acid as active pharmaceutical ingredient - Google Patents [patents.google.com]
Validation & Comparative
comparing 6-Aminooxy-hexanoic acid; hydrobromide with other aminooxy linkers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the formation of stable and specific linkages is paramount. Among the arsenal of chemical tools available, oxime ligation stands out for its robustness and bioorthogonality. This reaction, a condensation between an aminooxy group and a carbonyl (aldehyde or ketone), forges a highly stable C=N-O bond, making it a favored strategy in the synthesis of antibody-drug conjugates (ADCs), protein-polymer conjugates, and other complex biomolecular assemblies.[1][2][3] The choice of the aminooxy linker itself is a critical determinant of the final conjugate's properties, influencing its solubility, stability, pharmacokinetics, and ultimately, its biological activity.[4][][]
This guide provides an in-depth comparison of 6-Aminooxy-hexanoic acid hydrobromide, a simple yet effective alkyl-based linker, with other classes of aminooxy linkers, particularly those incorporating polyethylene glycol (PEG) chains. We will delve into the chemical principles, compare their performance characteristics with supporting data, and provide detailed experimental protocols to aid in the rational selection of a linker for your specific research and development needs.
The Cornerstone of Stability: The Oxime Bond
The utility of aminooxy linkers is intrinsically tied to the stability of the oxime bond they form. Compared to isostructural imines and hydrazones, the oxime linkage exhibits significantly greater hydrolytic stability, particularly at physiological pH.[1][7][8] This stability is attributed to the electronegativity of the oxygen atom adjacent to the imine nitrogen, which disfavors protonation and subsequent hydrolysis.[9]
The rate of oxime formation is pH-dependent, with optimal rates typically observed in a slightly acidic environment (pH 4-5).[2] However, for many biological applications where neutral pH is a necessity, the reaction can be significantly sluggish. To overcome this kinetic barrier, nucleophilic catalysts, most notably aniline and its derivatives like p-phenylenediamine, are employed to accelerate the reaction rate at neutral pH, making oxime ligation a truly versatile tool for bioconjugation under physiological conditions.[10][11][12]
A Comparative Analysis of Aminooxy Linkers
The structure of the aminooxy linker plays a pivotal role in defining the physicochemical properties of the resulting bioconjugate. Here, we compare 6-Aminooxy-hexanoic acid hydrobromide with other commonly used aminooxy linkers.
6-Aminooxy-hexanoic acid; hydrobromide: The Archetypal Alkyl Linker
6-Aminooxy-hexanoic acid hydrobromide is a bifunctional linker featuring a terminal aminooxy group for conjugation to a carbonyl-containing molecule and a carboxylic acid at the other end, which can be activated for coupling to amines. Its defining feature is the six-carbon alkyl chain.
-
Structure and Properties: The hexanoic acid backbone provides a simple, hydrophobic spacer. This hydrophobicity can be a double-edged sword. While it can enhance membrane permeability in some contexts, it can also contribute to the aggregation of the final bioconjugate, particularly with hydrophobic payloads in ADCs.[13][14][15]
-
Advantages:
-
Synthetic accessibility and cost-effectiveness: Simple alkyl linkers are generally straightforward to synthesize and are commercially available at a lower cost compared to more complex linkers.
-
Defined length: The fixed length of the alkyl chain provides precise control over the spacing between the conjugated molecules.
-
-
Disadvantages:
-
Hydrophobicity: The primary drawback is its potential to decrease the aqueous solubility of the bioconjugate and increase the risk of aggregation, which can lead to faster clearance from circulation and potential immunogenicity issues.[][16][17]
-
Limited functionality: Beyond the two terminal groups, the alkyl chain offers no further points for modification.
-
PEGylated Aminooxy Linkers: The Hydrophilic Counterparts
To address the hydrophobicity concerns associated with alkyl linkers, polyethylene glycol (PEG) chains are frequently incorporated into the linker structure. These are available in various lengths, offering a tunable hydrophilic spacer.
-
Structure and Properties: The repeating ethylene glycol units in PEG linkers impart high hydrophilicity.[18] This can "shield" the hydrophobicity of a payload, improving the overall solubility and stability of the conjugate.[16][19]
-
Advantages:
-
Enhanced Hydrophilicity: PEGylation is a well-established strategy to improve the aqueous solubility and reduce aggregation of bioconjugates.[][21]
-
Improved Pharmacokinetics: The hydrophilic nature of PEG can reduce nonspecific uptake by the reticuloendothelial system, leading to a longer circulation half-life.[4][16]
-
Biocompatibility: PEG is generally considered biocompatible and non-immunogenic.
-
-
Disadvantages:
-
Synthetic complexity and cost: The synthesis of monodisperse PEG linkers can be more complex and costly than that of simple alkyl chains.
-
Potential for steric hindrance: Longer PEG chains, while increasing hydrophilicity, might sterically hinder the interaction of the conjugated molecule with its target.
-
Other Aminooxy Linker Architectures
Beyond simple alkyl and PEG chains, a diverse range of aminooxy linkers have been developed to meet specific needs:
-
Bifunctional and Heterobifunctional Linkers: These linkers possess a second reactive group, such as an NHS ester, maleimide, azide, or alkyne, allowing for the sequential or orthogonal conjugation of different molecules.[22] For instance, an aminooxy-PEG-NHS ester linker can first react with a carbonyl-containing molecule via oxime ligation and then with an amine-containing molecule through an amide bond.
-
Cleavable Linkers: For applications like ADCs, linkers that can be cleaved under specific physiological conditions (e.g., acidic pH in lysosomes or in the presence of specific enzymes) are often desired to release the payload at the target site.[] While the oxime bond itself is generally stable, cleavable moieties can be incorporated elsewhere in the linker backbone.
Data-Driven Comparison: Alkyl vs. PEGylated Aminooxy Linkers
The choice between an alkyl and a PEGylated aminooxy linker has profound consequences for the performance of the final bioconjugate. The following table summarizes the key differences based on experimental observations reported in the literature.
| Feature | 6-Aminooxy-hexanoic acid (Alkyl Linker) | PEGylated Aminooxy Linkers | Rationale and References |
| Solubility of Conjugate | Can decrease aqueous solubility, especially with hydrophobic payloads. | Significantly improves aqueous solubility. | The ether oxygens in the PEG backbone form hydrogen bonds with water, increasing hydrophilicity.[16][19] |
| Aggregation | Higher propensity for aggregation, particularly at high drug-to-antibody ratios (DARs) in ADCs. | Reduces aggregation by shielding hydrophobic regions of the payload and the antibody. | Hydrophobic interactions are a major driver of protein aggregation. Hydrophilic PEG chains mitigate these interactions.[13][15][23] |
| Pharmacokinetics (PK) | Can lead to faster clearance from circulation due to aggregation and nonspecific uptake. | Generally leads to longer circulation half-life and improved PK profile. | Reduced aggregation and hydrophobicity decrease uptake by the mononuclear phagocytic system.[4][16] |
| Membrane Permeability | The hydrophobic nature may enhance passive diffusion across cell membranes in some cases. | The increased polarity can sometimes hinder passive membrane permeability. | A balance between hydrophilicity and lipophilicity is crucial for optimal cell permeability.[][25] |
| Reaction Kinetics | The reactivity of the aminooxy group is primarily influenced by the reaction conditions (pH, catalyst). | The PEG chain itself does not directly participate in the oxime ligation but can influence the local environment. | The intrinsic reactivity of the aminooxy group is the key driver of the reaction rate.[2][11] |
| Cost and Synthesis | Generally less expensive and synthetically more straightforward. | More expensive and requires more complex synthesis for monodisperse lengths. | The synthesis of well-defined PEG linkers is a more involved process. |
Experimental Protocols
The following protocols provide a framework for the synthesis and characterization of a bioconjugate using an aminooxy linker.
Protocol 1: General Procedure for Oxime Ligation
This protocol describes the conjugation of an aminooxy-linker to an aldehyde-functionalized protein.
Materials:
-
Aldehyde-functionalized protein (e.g., oxidized antibody)
-
Aminooxy linker (e.g., 6-Aminooxy-hexanoic acid hydrobromide or an aminooxy-PEG derivative)
-
Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2
-
Catalyst Stock: 100 mM Aniline in DMSO (prepare fresh)
-
Quenching Solution: 1 M Glycine
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Reactants:
-
Dissolve the aldehyde-functionalized protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Dissolve the aminooxy linker in the Reaction Buffer or a compatible co-solvent (like DMSO) to achieve a 10-20 fold molar excess over the protein.
-
-
Reaction Setup:
-
Add the aminooxy linker solution to the protein solution.
-
Add the Aniline catalyst stock to a final concentration of 10-20 mM.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 2-16 hours with gentle agitation. The reaction progress can be monitored by LC-MS.
-
-
Quenching:
-
(Optional) Add the Quenching Solution to a final concentration of 100 mM to react with any remaining aldehyde groups. Incubate for 30 minutes.
-
-
Purification:
-
Purify the conjugate using size-exclusion chromatography to remove excess linker, catalyst, and other small molecules.
-
-
Characterization:
-
Characterize the purified conjugate by SDS-PAGE, UV-Vis spectroscopy, and mass spectrometry to confirm conjugation and determine the drug-to-antibody ratio (DAR).
-
Protocol 2: Comparative Analysis of Linker Hydrophilicity
This protocol outlines a method to compare the hydrophobicity of conjugates prepared with different aminooxy linkers.
Materials:
-
Purified conjugates prepared with 6-Aminooxy-hexanoic acid and a PEGylated aminooxy linker.
-
Hydrophobic Interaction Chromatography (HIC) system.
-
Mobile Phase A: High salt buffer (e.g., 2 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0).
Procedure:
-
Sample Preparation:
-
Dilute the purified conjugates to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.
-
-
HIC Analysis:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the conjugate sample.
-
Elute the conjugate using a gradient of decreasing salt concentration (from 100% Mobile Phase A to 100% Mobile Phase B).
-
-
Data Analysis:
-
Monitor the elution profile at 280 nm.
-
Compare the retention times of the conjugates. A longer retention time indicates greater hydrophobicity.
-
Visualizing the Concepts
To better illustrate the principles discussed, the following diagrams are provided.
Caption: General scheme of oxime ligation for bioconjugation.
Caption: Impact of linker choice on bioconjugate properties.
Conclusion: Selecting the Optimal Aminooxy Linker
The choice between 6-Aminooxy-hexanoic acid hydrobromide and a PEGylated aminooxy linker is a critical decision that should be guided by the specific requirements of the application.
-
For applications where enhanced hydrophilicity, reduced aggregation, and a longer circulation half-life are paramount, such as in the development of ADCs with hydrophobic payloads, a PEGylated aminooxy linker is the superior choice. The tunable length of the PEG chain allows for fine-tuning of the conjugate's properties.
-
6-Aminooxy-hexanoic acid hydrobromide is a valuable tool for applications where a simple, cost-effective, and structurally defined linker is required, and where the potential for hydrophobicity-related issues is minimal. This may include the development of conjugates with inherently soluble molecules or for in vitro applications where pharmacokinetics are not a concern.
Ultimately, the optimal linker is best determined empirically. The protocols provided in this guide offer a starting point for the synthesis and comparative evaluation of bioconjugates with different aminooxy linkers, enabling researchers to make data-driven decisions to advance their scientific goals.
References
-
Poon, K. et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Pharmacology, 12, 687926. [Link]
-
Ja-Kael, M. et al. (2019). Chromatographic evaluation of ADC aggregation and hydrophilicity. ResearchGate. [Link]
-
Chen, Y. et al. (2018). Impact of Payload Hydrophobicity on the Stability of Antibody–Drug Conjugates. Molecular Pharmaceutics, 15(8), 3434-3442. [Link]
-
Dal Corso, A. et al. (2017). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Bioconjugate Chemistry, 28(7), 1827-1839. [Link]
-
Mills, B. J. et al. (2020). Effect of Linker-Drug Properties and Conjugation Site on the Physical Stability of ADCs. Journal of Pharmaceutical Sciences, 109(5), 1762-1772. [Link]
-
Williams, C. et al. (2022). Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance. Frontiers in Drug Delivery, 2, 898808. [Link]
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. [Link]
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. ResearchGate. [Link]
-
Gormley, N. A. et al. (2016). The Emergence of Oxime Click Chemistry and its Utility in Polymer Science. Polymer Chemistry, 7(22), 3693-3703. [Link]
-
Crisalli, P., & Kool, E. T. (2013). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. Bioconjugate Chemistry, 24(1), 83-91. [Link]
-
Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358-10376. [Link]
-
Rashidian, M. et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. Bioconjugate Chemistry, 24(3), 333-343. [Link]
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition in English, 47(39), 7523–7526. [Link]
-
Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. ResearchGate. [Link]
-
Rein, J. et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Science, 13(34), 10077-10084. [Link]
-
Interchim. (n.d.). Aminooxy & Aldehyde PEO/PEG reagents. [Link]
-
Lee, B. P. et al. (2023). Novel Bioconjugate Materials: Synthesis, Characterization and Medical Applications. Advanced Healthcare Materials, 12(1), 2201940. [Link]
-
Tsuchikama, K., & An, Z. (2018). Antibody-drug conjugates: design and selection of linker, payload and conjugation chemistry. Protein & Cell, 9(1), 33-46. [Link]
-
Molho, E. et al. (2024). Engineering hydrophobicity and manufacturability for optimized biparatopic antibody–drug conjugates targeting c-MET. mAbs, 16(1), 2300438. [Link]
-
Rashidian, M. et al. (2013). Kinetic Analysis of Oxime Ligation Reactions between the Aldehyde, Citral, and 1 with Different Catalysts. ResearchGate. [Link]
-
Chen, Y. et al. (2018). Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates. Molecular Pharmaceutics, 15(8), 3434-3442. [Link]
-
Mező, G. et al. (2021). Oxime-Linked Peptide–Daunomycin Conjugates as Good Tools for Selection of Suitable Homing Devices in Targeted Tumor Therapy: An Overview. Molecules, 26(16), 4933. [Link]
-
Gormley, N. A. (2017). The Development of the Oxime Click Reaction as a New Tool for Materials Synthesis. CORE. [Link]
-
Rashidian, M. et al. (2013). (A) Schematic representation of oxime ligation and click reaction... ResearchGate. [Link]
-
AxisPharm. (n.d.). Aminooxy-PEG-Amine. [Link]
-
Natarajan, A. et al. (2014). Oxime-based linker libraries as a general approach for the rapid generation and screening of multidentate inhibitors. Methods in Molecular Biology, 1188, 123-137. [Link]
-
Watanabe, T. et al. (2024). Comparison of each drug-linkers. ResearchGate. [Link]
-
Garber, D. W. et al. (2001). Effects of increasing hydrophobicity on the physical-chemical and biological properties of a class A amphipathic helical peptide. Journal of Lipid Research, 42(4), 545-552. [Link]
-
Nagai, Y. et al. (2005). The effect of increasing hydrophobicity on the self-assembly of amphipathic beta-sheet peptides. Journal of Physical Chemistry B, 109(3), 1328-1334. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydrolytic stability of hydrazones and oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Effect of Linker-Drug Properties and Conjugation Site on the Physical Stability of ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 18. interchim.fr [interchim.fr]
- 19. researchgate.net [researchgate.net]
- 21. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 22. Aminooxy-PEG-Amine - ADC Linkers | AxisPharm [axispharm.com]
- 23. researchgate.net [researchgate.net]
- 25. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Stability of 6-Aminooxy-hexanoic Acid Linkers in Serum
In the landscape of advanced biotherapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and PROTACs, the linker is not merely a tether but a critical determinant of therapeutic success. Its ability to remain intact in systemic circulation and release its payload only at the target site dictates the efficacy and safety profile of the entire construct. This guide provides an in-depth analysis of the 6-Aminooxy-hexanoic acid linker, focusing on the exceptional stability of the oxime bond it forms, especially within the challenging environment of human serum. We will compare its performance to other common linker technologies, supported by experimental data and detailed protocols to empower researchers in their drug development endeavors.
The Central Role of Linker Stability
The success of a targeted therapeutic agent is contingent on the stability of the linker connecting the targeting moiety (e.g., a monoclonal antibody) to the cytotoxic payload.[1] Premature cleavage of the linker in the bloodstream leads to the systemic release of the potent payload, causing off-target toxicity and reducing the therapeutic index.[2][] Conversely, a linker that is too stable may fail to release the drug inside the target cell, rendering the conjugate ineffective. Therefore, the ideal linker possesses a delicate balance: high stability in plasma and efficient cleavage within the intracellular environment of the target cell.[] The 6-Aminooxy-hexanoic acid linker, which forms a robust oxime bond, is a premier candidate for applications demanding high systemic stability.
The Chemistry of the Oxime Bond: An Inherently Stable Connection
The 6-Aminooxy-hexanoic acid linker utilizes a bioorthogonal reaction between its terminal aminooxy group (-O-NH₂) and a carbonyl group (an aldehyde or ketone) on the corresponding binding partner. This condensation reaction forms a highly stable oxime linkage (C=N-O).[4][5]
Caption: Formation of a stable oxime bond via reaction of 6-Aminooxy-hexanoic acid with an aldehyde.
The exceptional stability of the oxime bond, especially when compared to isostructural imines (C=N) and hydrazones (C=N-N), is attributed to the electronegativity of the oxygen atom, which provides superior hydrolytic stability under physiological conditions (pH 7.4).[4][6] Studies have shown that the rate constants for oxime hydrolysis can be nearly 1,000-fold lower than those for simple hydrazones, making them significantly more reliable for in vivo applications.[6][7]
Comparative Stability Analysis in Serum
The true test of a linker's utility is its performance in a biological matrix. Serum is a complex environment containing numerous enzymes and nucleophiles that can potentially cleave linker-payload bonds. The oxime linkage demonstrates remarkable resilience in this environment.
| Linker Type | Formation Chemistry | Primary Cleavage Concern in Serum | Relative Serum Stability |
| Oxime | Aminooxy + Aldehyde/Ketone | Hydrolysis (very slow) | Very High |
| Hydrazone | Hydrazine + Aldehyde/Ketone | Hydrolysis (acid-catalyzed) | Moderate to Low |
| Thiol-Maleimide | Thiol + Maleimide | Retro-Michael reaction, Thiosuccinimide hydrolysis | Moderate |
| Disulfide | Thiol-disulfide exchange | Reduction by serum components (e.g., glutathione) | Low (Designed for cleavage) |
| Peptide (e.g., Val-Cit) | Amide bond formation | Proteolytic cleavage by serum proteases | Moderate to Low |
Rationale Behind the Rankings:
-
Oxime: The stability of the oxime bond is intrinsic to its chemical structure. It is not a substrate for common serum enzymes and its hydrolysis rate at neutral pH is exceptionally low.[8][9] This makes it function essentially as a non-cleavable linker in circulation.
-
Hydrazone: While useful for creating acid-cleavable linkers designed for the endosomal compartment (pH ~5.5-6.0), hydrazones are significantly more susceptible to hydrolysis at physiological pH than oximes.[6][7]
-
Thiol-Maleimide: A widely used conjugation method, the resulting thiosuccinimide ring can undergo a retro-Michael reaction, leading to dissociation of the conjugate.[10] This can be a significant liability, causing premature drug release.
-
Disulfide & Peptide: These are classified as "cleavable" linkers by design. Disulfide bonds are readily reduced in the bloodstream, and peptide linkers like valine-citrulline can be susceptible to cleavage by extracellular proteases, such as neutrophil elastase, leading to off-target toxicities.[2]
The following table presents a summary of quantitative stability data from literature, highlighting the superior performance of oxime-based linkages.
| Linker Type | Model System | Matrix | Half-life (t½) or % Intact | Reference |
| Oxime | WJ638 (Split PROTAC) | DPBS + Methoxyamine | >80% intact after 48h | [11] |
| Oxime | General Conjugate | pD 7.0 Buffer | ~1000x more stable than hydrazone | [6] |
| Thiol-Maleimide | ADC | Mouse/Rat Serum | Significant payload loss observed over 7 days | [10] |
| Peptide (Val-Cit) | ADC | Rat Plasma | Measurable payload loss over time | [2] |
Experimental Protocol: Assessing Linker Stability in Human Serum
To ensure the trustworthiness and reproducibility of stability claims, a robust, self-validating experimental protocol is essential. Here, we outline a standard workflow for evaluating the stability of a 6-Aminooxy-hexanoic acid-linked bioconjugate in human serum in vitro.
Objective: To quantify the percentage of intact bioconjugate over time when incubated in human serum at 37°C.
Materials:
-
Test bioconjugate (e.g., ADC with an oxime linker) at a known concentration.
-
Control bioconjugate (e.g., with a less stable linker like maleimide).
-
Pooled human serum (commercially available).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Quenching solution (e.g., acetonitrile with an internal standard).
-
Immuno-affinity capture beads (e.g., Protein A/G) for ADCs.
-
LC-MS system (e.g., Q-TOF or Orbitrap) for analysis.
Caption: Experimental workflow for in vitro serum stability assessment of bioconjugates.
Step-by-Step Methodology:
-
Preparation: Thaw pooled human serum and the test/control bioconjugates on ice. Spike the bioconjugates into separate aliquots of serum to a final concentration of ~100 µg/mL. Also, prepare a control sample of serum spiked with PBS.
-
Incubation: Place all samples in a temperature-controlled incubator at 37°C.
-
Time-Point Sampling: At designated time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw an aliquot (e.g., 50 µL) from each sample.
-
Causality: Multiple time points are crucial to establish a degradation kinetic profile rather than a single endpoint measurement.
-
-
Quenching & Extraction: Immediately mix the withdrawn aliquot with 3-4 volumes of ice-cold acetonitrile containing a suitable internal standard. Vortex vigorously and centrifuge at high speed to precipitate serum proteins.
-
Causality: Immediate quenching with an organic solvent halts enzymatic and chemical degradation, ensuring the sample accurately reflects the state of the conjugate at that specific time point.
-
-
Analysis by LC-MS: Analyze the supernatant (for released payload) or the captured and eluted antibody (for intact ADC) using high-resolution mass spectrometry.[][12]
-
Intact Mass Analysis: Deconvolution of the mass spectrum allows for the quantification of different drug-to-antibody ratio (DAR) species. A stable linker will show a minimal shift in the DAR profile over time.
-
Bottom-Up Proteomics: For a more detailed analysis, the captured ADC can be digested (e.g., with trypsin) and the resulting peptides analyzed by LC-MS/MS to confirm the location and integrity of the linker-payload on its signature peptide.[13]
-
-
Data Interpretation: Calculate the percentage of the intact bioconjugate remaining at each time point relative to T=0. Plot this percentage against time to determine the degradation rate and calculate the serum half-life (t½).
Self-Validating System: The inclusion of a control conjugate with known moderate instability (e.g., maleimide-based) serves as a positive control for degradation, validating that the assay conditions are capable of detecting linker cleavage. The serum-only control helps identify interfering peaks in the analysis.
Conclusion
For researchers and drug developers in need of a robust, non-cleavable linker strategy, the 6-Aminooxy-hexanoic acid linker presents a superior choice. The resulting oxime bond provides exceptional hydrolytic stability in serum, minimizing the risk of premature payload release and associated off-target toxicity.[8][9] While other linkers may be intentionally designed for cleavage under specific physiological cues, the oxime linkage offers unparalleled reliability for applications where the conjugate must remain intact until it reaches the unique processing machinery within the target cell. By understanding the chemical principles and employing rigorous analytical validation as outlined in this guide, scientists can confidently leverage the stability of oxime linkers to engineer safer and more effective targeted therapies.
References
-
Gui, W., & Kodadek, T. (2022). Applications and Limitations of Oxime‐Linked “Split PROTACs”. ResearchGate. [Link]
-
Guo, J., Kumar, S., Prashad, A., Starkey, J., & Singh, S. K. (2014). Assessment of Physical Stability of an Antibody Drug Conjugate by Higher Order Structure Analysis: Impact of Thiol- Maleimide Chemistry. ResearchGate. [Link]
-
Kim, J., et al. (2021). Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. PubMed Central. [Link]
-
Dorywalkser, M., et al. (2020). Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody–Drug Conjugates. ACS Publications. [Link]
-
Kaur, H., et al. (2013). Oxime-based linker libraries as a general approach for the rapid generation and screening of multidentate inhibitors. National Institutes of Health. [Link]
-
Šedová, P., et al. (n.d.). The effect of aminooxy-linkers' structure on the mechanical properties of hyaluronan-oxime hydrogels. Contipro. [Link]
-
Pillow, T. H., et al. (2020). Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. PubMed Central. [Link]
-
Adem, Y. T., et al. (2014). Physical Stability Studies of Antibody-Drug Conjugates (ADCs) Under Stressed Conditions. AAPS National Biotechnology Conference. [Link]
-
Shimizu, H., & Ichihara, K. (2017). Elucidation of stability profiles of common chemistry analytes in serum stored at six graded temperatures. ResearchGate. [Link]
-
SCIEX. (n.d.). Measurement of ADC stability in plasma and serum via mass spectrometry analysis. SCIEX. [Link]
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. PubMed Central. [Link]
-
Sterling Pharma Solutions. (2025). Stability of ADC linker payloads in sub-cellular fractions. Sterling Pharma Solutions. [Link]
-
Wakankar, A., Chen, Y., Gokarn, Y., & Jacobson, F. S. (2011). Analytical methods for physicochemical characterization of antibody drug conjugates. National Institutes of Health. [Link]
-
van Kasteren, S. I., et al. (2007). Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins. PubMed Central. [Link]
-
Wang, W., et al. (2009). Factors affecting the physical stability (aggregation) of peptide therapeutics. PubMed Central. [Link]
-
Staszewska-Krajewska, O., & Czeleń, P. (2023). A Review of Biologically Active Oxime Ethers. PubMed Central. [Link]
-
Strop, P., et al. (2016). Pyrrolobenzodiazepine Antibody-Drug Conjugates Designed for Stable Thiol Conjugation. American Chemical Society. [Link]
-
Mező, G., et al. (2020). Oxime-Linked Peptide–Daunomycin Conjugates as Good Tools for Selection of Suitable Homing Devices in Targeted Tumor Therapy: An Overview. MDPI. [Link]
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. SciSpace. [Link]
-
Wang, Y., et al. (2025). Insights into Photo Degradation and Stabilization Strategies of Antibody–Drug Conjugates with Camptothecin Payloads. National Institutes of Health. [Link]
-
Pillow, T. H., et al. (2014). Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers. ACS Publications. [Link]
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. ResearchGate. [Link]
-
Li, L., et al. (2015). Bioorthogonal oxime ligation mediated in vivo cancer targeting. PubMed Central. [Link]
-
D'Souza, A., & Uboweja, A. (2025). Alteration of Physicochemical Properties for Antibody Drug Conjugates and Their Impact on Stability. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Organic Chemistry Portal. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Oxime-based linker libraries as a general approach for the rapid generation and screening of multidentate inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. mdpi.com [mdpi.com]
- 9. Bioorthogonal oxime ligation mediated in vivo cancer targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. One moment, please... [sterlingpharmasolutions.com]
- 13. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating 6-Aminooxy-hexanoic Acid Conjugation
For researchers at the forefront of bioconjugation and drug development, the covalent attachment of molecules is a foundational process. The use of 6-Aminooxy-hexanoic acid hydrobromide as a linker offers a robust method for tethering payloads—be they fluorophores, small molecule drugs, or peptides—to biomolecules via oxime ligation. This reaction, forming a stable C=N-O bond from an aminooxy group and a carbonyl (aldehyde or ketone), is highly chemoselective and biocompatible.[1][2][3]
However, the success of any conjugation strategy is not merely in its execution but in its rigorous validation. Confirming the formation of the desired conjugate, quantifying its efficiency, and characterizing its purity are non-negotiable steps that directly impact therapeutic efficacy, safety, and reproducibility. This guide provides a comparative analysis of the primary analytical techniques used to validate 6-Aminooxy-hexanoic acid conjugation, offering field-proven insights and detailed protocols to ensure the integrity of your results.
The Core Validation Workflow: From Reaction to Confirmation
The central challenge in validating conjugation is to provide unequivocal proof of covalent bond formation and to characterize the resulting product population. A multi-modal analytical approach is often necessary, where the limitations of one technique are covered by the strengths of another. The typical validation workflow involves confirming the identity and purity of the final conjugate while ensuring the absence of starting materials.
Caption: Overall workflow for conjugation and validation.
Comparative Analysis of Key Analytical Techniques
The choice of analytical method depends on the information required, sample complexity, and available instrumentation. Each technique offers a unique window into the structure and composition of the conjugate.
| Technique | Information Provided | Key Advantages | Key Limitations | Typical Use Case |
| Mass Spectrometry (MS) | Mass confirmation of conjugate, distribution of conjugated species (e.g., DAR), impurity identification.[4][5] | High sensitivity and accuracy; provides direct evidence of conjugation.[5] | Can be destructive; may require complex sample preparation and data interpretation. | Absolute confirmation of conjugate identity. |
| HPLC (RP-HPLC) | Purity of the conjugate, separation from starting materials, quantification of reaction completion.[4] | High resolution, quantitative, well-established for purity analysis.[6][7] | Can be time-consuming; method development may be required. | Routine quality control for purity assessment and reaction monitoring. |
| NMR Spectroscopy | Unambiguous structural confirmation of the oxime bond, E/Z isomer identification.[8][9] | Provides detailed atomic-level structural information; the "gold standard" for structure elucidation.[8] | Requires high sample concentration and purity; complex spectra for large biomolecules. | In-depth structural characterization of the linker and conjugation site. |
| UV-Vis Spectroscopy | Average conjugation ratio (e.g., DAR) if the payload has a unique chromophore.[4][10] | Rapid, high-throughput, non-destructive, requires relatively simple instrumentation.[11] | Provides an average value, no information on distribution; prone to interference from impurities.[4][12] | Rapid estimation of average conjugation efficiency. |
| FTIR Spectroscopy | Presence/absence of key functional groups (C=O, C=N).[8] | Fast, non-destructive, good for monitoring reaction progress qualitatively.[13] | Low sensitivity; provides functional group information, not full structure. | Quick check for the disappearance of starting material and appearance of product. |
In-Depth Methodologies and Data Interpretation
Mass Spectrometry (MS): The Confirmatory Powerhouse
MS is indispensable for confirming that the conjugation has occurred. By measuring the mass-to-charge ratio of the molecule, it provides a precise molecular weight, which should correspond to the sum of the biomolecule and the attached linker-payload.[5] Electrospray Ionization (ESI) is typically used for large biomolecules like proteins, while Matrix-Assisted Laser Desorption/Ionization (MALDI) is also common.[5][14]
Caption: Simplified workflow for Mass Spectrometry analysis.
Experimental Protocol (ESI-MS of an Antibody-Drug Conjugate):
-
Sample Preparation:
-
Desalt the purified conjugate sample using a C4 ZipTip or a desalting column to remove non-volatile salts that can interfere with ionization.
-
Causality: Salts suppress the ESI signal and complicate the spectrum. Desalting is a critical step for obtaining high-quality data.
-
Reconstitute the sample in a volatile buffer compatible with MS, such as 1% formic acid in water/acetonitrile.
-
-
Instrumentation Setup:
-
Calibrate the mass spectrometer using a known standard (e.g., myoglobin for proteins) to ensure mass accuracy.[5]
-
Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to achieve stable ionization.
-
-
Data Acquisition:
-
Infuse the sample directly or via an LC system into the mass spectrometer.
-
Acquire data over a mass range that encompasses the expected molecular weights of the unconjugated antibody and the various conjugated forms.
-
-
Data Processing:
-
Deconvolute the raw spectrum (which shows multiple charge states) to obtain the zero-charge mass spectrum.
-
Self-Validation: The deconvolution software uses an algorithm to identify related charge states and calculate the neutral mass. A clean, well-resolved deconvoluted spectrum validates the quality of the raw data.
-
Data Interpretation:
-
Unconjugated Biomolecule: A peak at the expected mass of the starting material.
-
Successful Conjugate: A peak or series of peaks corresponding to the mass of the biomolecule + (mass of 6-Aminooxy-hexanoic acid + payload).
-
Example: If an antibody is 150,000 Da and the linker-payload is 1,000 Da, you should see a new peak at ~151,000 Da for a single conjugation. If multiple conjugations are possible, you will see peaks at ~152,000 Da, ~153,000 Da, etc. The relative intensities can provide an estimate of the conjugation distribution.
High-Performance Liquid Chromatography (HPLC): The Standard for Purity
Reversed-phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity.[4] Since conjugation often alters the overall hydrophobicity of a biomolecule, RP-HPLC is highly effective at separating the conjugated product from the unconjugated starting materials and other impurities.
Experimental Protocol (RP-HPLC Analysis):
-
Column and Mobile Phase Selection:
-
Column: Use a C4 or C8 column for large proteins or a C18 column for smaller peptides and molecules.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (for MS compatibility) in water.
-
Mobile Phase B: 0.1% TFA or Formic Acid in acetonitrile.
-
Causality: TFA is an ion-pairing agent that improves peak shape for proteins and peptides. The acetonitrile gradient elutes molecules based on increasing hydrophobicity.
-
-
Instrumentation and Method:
-
Equilibrate the column with the starting mobile phase conditions (e.g., 95% A, 5% B).
-
Inject a known amount of the sample.
-
Run a linear gradient of increasing Mobile Phase B (e.g., 5% to 95% B over 30 minutes).
-
Monitor the elution profile using a UV detector, typically at 214 nm (for peptide bonds) and 280 nm (for aromatic amino acids).[7][15] If the payload has a unique absorbance, monitor at that wavelength as well.
-
-
Data Analysis:
-
Identify the peaks corresponding to the unconjugated starting material and the final conjugate based on their retention times. The conjugate is often more hydrophobic and will elute later.
-
Self-Validation: Spike the sample with a small amount of the unconjugated starting material. The corresponding peak in the chromatogram should increase in area, confirming its identity.
-
Calculate the purity of the conjugate by integrating the peak areas (Purity % = [Area of Conjugate Peak / Total Area of All Peaks] * 100).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Proof
NMR provides unambiguous proof of oxime bond formation by detecting the specific nuclei within the newly formed structure.[8] For the conjugation of 6-Aminooxy-hexanoic acid, ¹H NMR is particularly useful.
Experimental Protocol (¹H NMR):
-
Sample Preparation:
-
The sample must be pure and soluble in a deuterated solvent (e.g., DMSO-d₆, D₂O).[9]
-
A relatively high concentration is required (typically >1 mg/mL).
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Key signals to observe:
-
Disappearance of Aldehyde Proton: The characteristic signal of the aldehyde proton (-CHO) in the starting material, typically found around 9-10 ppm, will disappear completely upon successful conjugation.
-
Appearance of Oxime Proton: A new signal corresponding to the oxime proton (CH =N-O) will appear, often between 7.5 and 8.5 ppm.
-
E/Z Isomers: Oxime bonds can exist as E and Z isomers, which may give rise to two distinct sets of signals in the NMR spectrum.[9][16]
-
-
-
Data Interpretation:
-
The presence of the oxime proton signal and the absence of the aldehyde proton signal is definitive proof of oxime ligation. The integration of these signals can also be used for quantitative analysis of reaction conversion.[8]
-
Conclusion: A Strategy for Certainty
No single analytical method tells the whole story. A robust validation strategy for 6-Aminooxy-hexanoic acid conjugation leverages the strengths of multiple techniques.
-
For initial confirmation and structural proof, Mass Spectrometry and NMR are unparalleled.
-
For routine analysis of purity, reaction completion, and quantification, HPLC is the workhorse.
-
For rapid, high-throughput estimation of conjugation efficiency, UV-Vis spectroscopy is a valuable tool.
By thoughtfully selecting and combining these methods, researchers can move forward with confidence, knowing their conjugated molecules are well-characterized and their data is trustworthy and reproducible.
References
-
Ruedt, M., Andris, S., Rogalla, J., Wendeler, M., & Hubbuch, J. (2018). Monitoring of antibody-drug conjugation reactions with UV/Vis spectroscopy. Journal of Biotechnology, 287, 27-34. Retrieved from [Link]
-
Tümer, M., Köksal, H., Serin, S., & Tümer, F. (2009). Spectroscopic Characterization of Oxime Ligands and Their Complexes. Russian Journal of Coordination Chemistry, 35, 674-683. Retrieved from [Link]
-
Alghaith, A. F. G. (2012). A Single-step Reaction for Glycosylation of Aminooxy Peptides. KU ScholarWorks. Retrieved from [Link]
-
Separation of 6-(Dioctadecylamino)-6-oxohexanoic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
-
Limitations on the use of UV/Vis spectroscopy for the evaluation of conjugation effectiveness. (2006). Journal of Physical Chemistry A. Retrieved from [Link]
-
Validating Protein Concentration of Antibody-Drug Conjugates with Variable Pathlength Spectroscopy. (2024). YouTube. Retrieved from [Link]
-
Nelyubina, Y. V., Varzatskii, O. A., Borisova, D. R., Novikov, V. V., Aslanov, L. A., & Voloshin, Y. Z. (2021). Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. Molecules, 26(11), 3328. Retrieved from [Link]
-
NMR Spectra of Hydroxylamines, Oximes and Hydroxamic Acids. (n.d.). ResearchGate. Retrieved from [Link]
-
Ashenhurst, J. (2016). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation? Master Organic Chemistry. Retrieved from [Link]
-
Exemplary 1 H-NMR spectra of oxime ester 2. (n.d.). ResearchGate. Retrieved from [Link]
-
1H NMR spectrum of oxime 6 in CDCl3 at 25 oC. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Pepi, A., & Pompach, P. (2021). Mass Spectrometry-Based Techniques to Elucidate the Sugar Code. Chemical Reviews, 121(19), 11627–11685. Retrieved from [Link]
-
T-Y. Lin, et al. (2017). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Science, 8(5), 3653–3658. Retrieved from [Link]
-
Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions. (2020). Molecules, 25(12), 2807. Retrieved from [Link]
-
Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. (2011). Bioconjugate Chemistry, 22(9), 1873–1881. Retrieved from [Link]
-
One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. (2020). Organic & Biomolecular Chemistry, 18(18), 3495-3499. Retrieved from [Link]
-
6-Aminocaproic acid. (n.d.). SIELC Technologies. Retrieved from [Link]
-
Mass Spectrometry Analysis. (n.d.). Bio-Synthesis Inc. Retrieved from [Link]
-
Various Analysis Techniques for Organic Acids and Examples of Their Application. (n.d.). Shimadzu. Retrieved from [Link]
-
Aminooxy Click Chemistry as a Tool for Bis-homo and Bis-hetero Ligand Conjugation to Nucleic Acids. (2022). Organic Letters, 24(25), 4568–4573. Retrieved from [Link]
-
ADC Conjugation Technologies. (2024). AxisPharm. Retrieved from [Link]
-
Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. (2017). Chromatography and Separation Techniques. Retrieved from [Link]
-
Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. (2017). Journal of Chromatography & Separation Techniques. Retrieved from [Link]
Sources
- 1. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions | MDPI [mdpi.com]
- 3. One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03235B [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Mass Spectrometry Analysis [biosyn.com]
- 6. shimadzu.com [shimadzu.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Monitoring of antibody-drug conjugation reactions with UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. longdom.org [longdom.org]
- 16. researchgate.net [researchgate.net]
The Modern Bioconjugation Toolkit: A Comparative Guide to Alternatives for 6-Aminooxy-hexanoic acid
In the dynamic landscape of bioconjugation, the precise and stable covalent linking of molecules to biological entities is paramount for advancing therapeutics, diagnostics, and fundamental research. For years, 6-Aminooxy-hexanoic acid and similar aminooxy compounds have been workhorses for their ability to react with carbonyl groups (aldehydes and ketones) to form stable oxime bonds.[1][2][3] This reaction's high chemoselectivity, especially given the rarity of native carbonyls in proteins, has made it a valuable tool for site-specific modifications.[1][4] However, the evolving demands for faster reaction kinetics, enhanced stability in complex biological environments, and orthogonal labeling strategies have spurred the development of a diverse and powerful array of alternative bioconjugation techniques.[5]
This guide provides an in-depth, objective comparison of the leading alternatives to 6-Aminooxy-hexanoic acid, offering supporting experimental data and field-proven insights to aid researchers, scientists, and drug development professionals in selecting the optimal strategy for their specific needs.
The Limitations of Traditional Oxime Ligation
While effective, oxime ligation using reagents like 6-Aminooxy-hexanoic acid is not without its limitations. The reaction kinetics can be slow, often requiring acidic conditions (pH 4.0-7.0) and the use of catalysts like aniline, which can be toxic to living cells.[2][4][6] Furthermore, while generally stable, the resulting oxime bond can be susceptible to hydrolysis over extended periods, particularly under certain physiological conditions.[7][8][9] These factors can be particularly challenging for in vivo applications or when working with sensitive biomolecules.
A New Era of Bioconjugation: The Alternatives
The quest for more efficient and robust bioconjugation methods has led to the development of several powerful "click chemistry" and enzymatic ligation techniques. These methods offer significant advantages in terms of reaction speed, stability, and bioorthogonality, meaning they proceed with high selectivity in complex biological systems without interfering with native biochemical processes.[10][11]
Here, we compare the performance of four leading alternatives: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), Tetrazine Ligation, Hydrazino-iso-Pictet-Spengler (HIPS) Ligation, and Sortase-Mediated Ligation.
Quantitative Comparison of Bioconjugation Methods
The choice of a bioconjugation strategy often hinges on a trade-off between reaction rate, the stability of the resulting linkage, and the overall biocompatibility of the process. The following table summarizes key quantitative parameters for oxime ligation and its modern alternatives.
| Feature | Oxime Ligation | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Tetrazine Ligation | Hydrazino-iso-Pictet-Spengler (HIPS) Ligation | Sortase-Mediated Ligation |
| Reaction Rate Constant (k) | 10⁻³ - 10³ M⁻¹s⁻¹[4] | 10⁻¹ - 1 M⁻¹s⁻¹[4] | up to 10⁶ M⁻¹s⁻¹[12] | ~0.4 M⁻¹s⁻¹[13] | Enzyme-dependent |
| Optimal pH | 4.0 - 7.0[4] | 4.0 - 9.0 | Broad (aqueous media) | ~7.0[8] | 7.0 - 8.5 |
| Stability of Conjugate | High hydrolytic stability[1][4] | Highly stable triazole ring[4] | Highly stable | Very stable (>5 days in plasma)[8][9] | Stable peptide bond |
| Specificity | Highly specific for aldehydes/ketones[4] | Highly specific (bioorthogonal)[][15] | Highly specific (bioorthogonal)[16][17] | Highly specific for aldehydes | Highly specific for recognition sequences[18][19] |
| Catalyst Required | Often requires aniline catalyst[2][6] | None (metal-free)[][20] | None | None | Sortase enzyme |
In-Depth Analysis of Alternatives
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
SPAAC is a cornerstone of bioorthogonal chemistry, involving the reaction of a strained cyclooctyne with an azide to form a stable triazole linkage.[][20] The key advantage of SPAAC is that it is a metal-free click reaction, circumventing the cytotoxicity associated with the copper catalyst used in the classical copper-catalyzed azide-alkyne cycloaddition (CuAAC).[11][20]
Causality in Experimental Choices: The choice of the cyclooctyne is critical. Dibenzocyclooctyne (DBCO) and bicyclononyne (BCN) are widely used due to their high reactivity and stability.[20][21] The reaction proceeds efficiently at physiological pH and temperature, making it ideal for live-cell imaging and in vivo applications.[][15]
Experimental Workflow: SPAAC Conjugation
Caption: Tetrazine Ligation Mechanism.
Hydrazino-iso-Pictet-Spengler (HIPS) Ligation
The HIPS ligation is a powerful alternative for conjugating to aldehyde-functionalized biomolecules. It proceeds in two steps: the rapid and reversible formation of a hydrazone intermediate, followed by an irreversible intramolecular cyclization to form a stable carbon-carbon bond. [7][8][9] Causality in Experimental Choices: A key advantage of the HIPS ligation is the exceptional stability of the resulting conjugate, which is significantly more resistant to hydrolysis than the corresponding oxime or hydrazone linkages. [8][9]This reaction also proceeds efficiently at neutral pH, offering a milder alternative to traditional oxime ligations that often require acidic conditions. [8]
Sortase-Mediated Ligation (SML)
SML is an enzymatic approach that offers unparalleled site-specificity. The enzyme sortase A recognizes a specific peptide sequence (LPXTG) and cleaves the peptide bond between the threonine and glycine residues, subsequently forming a new peptide bond with an N-terminal oligo-glycine motif on another molecule. [18][19][22] Causality in Experimental Choices: SML is ideal for creating highly homogeneous bioconjugates, such as antibody-drug conjugates (ADCs), where precise control over the drug-to-antibody ratio is critical. [18][23]The reaction occurs under mild physiological conditions, preserving the structure and function of the biomolecules. [18] Workflow: Sortase-Mediated Ligation
Caption: Sortase-Mediated Ligation Workflow.
Experimental Protocols
Protocol 1: General Procedure for SPAAC-mediated Protein Labeling
-
Preparation of Reagents:
-
Dissolve the azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4) to a final concentration of 1-5 mg/mL.
-
Prepare a stock solution of the DBCO-functionalized payload in a compatible organic solvent (e.g., DMSO).
-
-
Conjugation Reaction:
-
Add the DBCO-payload stock solution to the protein solution at a molar excess of 3-10 fold. The final concentration of the organic solvent should be kept below 10% to maintain protein stability.
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.
-
-
Purification:
-
Remove the excess, unreacted payload using size-exclusion chromatography (SEC) or dialysis.
-
-
Analysis:
-
Confirm successful conjugation and determine the degree of labeling using SDS-PAGE, mass spectrometry (MS), and UV-Vis spectroscopy.
-
Protocol 2: General Procedure for Tetrazine Ligation of a TCO-modified Antibody
-
Preparation of Reagents:
-
Dissolve the TCO-modified antibody in a reaction buffer (e.g., PBS, pH 7.4) to a concentration of 1-10 mg/mL.
-
Prepare a stock solution of the tetrazine-functionalized molecule in an appropriate solvent (e.g., DMSO).
-
-
Conjugation Reaction:
-
Add the tetrazine-molecule stock solution to the antibody solution at a 1.1 to 2-fold molar excess.
-
Incubate the reaction at room temperature for 30-60 minutes.
-
-
Purification:
-
Purify the antibody conjugate using SEC to remove any unreacted tetrazine-molecule.
-
-
Analysis:
-
Characterize the conjugate by SDS-PAGE, MS, and UV-Vis spectroscopy to confirm conjugation and determine the labeling efficiency.
-
Conclusion
The field of bioconjugation has moved beyond a one-size-fits-all approach. While 6-Aminooxy-hexanoic acid and oxime ligation remain valuable tools, a comprehensive understanding of the available alternatives is crucial for modern researchers. SPAAC and tetrazine ligation offer unparalleled speed and bioorthogonality, making them ideal for in vivo applications. HIPS ligation provides a robust solution for creating highly stable conjugates to aldehyde-tagged biomolecules under mild conditions. Finally, sortase-mediated ligation stands out for its enzymatic precision, enabling the synthesis of exceptionally homogeneous bioconjugates. By carefully considering the specific requirements of their research, scientists can now select from a sophisticated toolkit of bioconjugation chemistries to create novel and impactful molecular constructs.
References
-
Blackman, M. L., Royzen, M., & Fox, J. M. (2008). Tetrazine Ligation: Fast Bioconjugation Based on Inverse-Electron-Demand Diels−Alder Reactivity. Journal of the American Chemical Society, 130(41), 13518–13519. [Link]
-
Creative Biolabs. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). [Link]
-
Agarwal, P., et al. (2015). The Hydrazino-iso-Pictet-Spengler Ligation: a Versatile, Mild, and Efficient Aldehyde Conjugation Strategy to Generate Site-specific, Positionally Programmable Antibody-Drug Conjugates. American Pharmaceutical Review. [Link]
-
BPS Bioscience. Sortase-Mediated Conjugation: A Precise Tool for Protein & Antibody Engineering. [Link]
-
Devaraj, N. K., & Weissleder, R. (2011). The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity. Accounts of chemical research, 44(9), 816–827. [Link]
-
Wikipedia. Bioorthogonal chemistry. [Link]
-
Anderton, G. I., et al. (2020). Accelerating Strain-Promoted Azide–Alkyne Cycloaddition Using Micellar Catalysis. Bioconjugate Chemistry, 31(2), 238-242. [Link]
-
Zhang, C., et al. (2018). Generation of antibody–drug conjugates by proximity-driven acyl transfer and sortase-mediated ligation. Organic & Biomolecular Chemistry, 16(30), 5465-5469. [Link]
-
Debets, M. F., et al. (2011). Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. Chemistry–A European Journal, 17(34), 9298-9303. [Link]
-
O'Rourke, B. P., et al. (2013). Sortase-Mediated Ligation as a Modular Approach for the Covalent Attachment of Proteins to the Exterior of the Bacteriophage P22 Virus-like Particle. Bioconjugate Chemistry, 24(7), 1275–1283. [Link]
-
Zielke, F. M., & Rutjes, F. P. (2023). Recent Advances in Bioorthogonal Ligation and Bioconjugation. Topics in Current Chemistry, 381(6), 44. [Link]
-
Knight, J. C., & Cornelissen, B. (2019). Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging. Pharmaceuticals, 12(3), 129. [Link]
-
Mao, H., et al. (2004). Sortase-mediated protein ligation: a new method for protein engineering. Journal of the American Chemical Society, 126(9), 2670–2671. [Link]
-
Dirksen, A., & Dawson, P. E. (2008). Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling. Bioconjugate chemistry, 19(12), 2543–2548. [Link]
-
Agarwal, P., et al. (2013). Hydrazino-Pictet-Spengler ligation as a biocompatible method for the generation of stable protein conjugates. Bioconjugate chemistry, 24(6), 846–851. [Link]
-
D'Este, E., et al. (2015). Sortase-Mediated Ligation of Purely Artificial Building Blocks. Polymers, 7(12), 2492-2505. [Link]
-
Agarwal, P., et al. (2013). Hydrazino-Pictet-Spengler Ligation as a Biocompatible Method for the Generation of Stable Protein Conjugates. Bioconjugate Chemistry. [Link]
-
Zielke, F. M., & Rutjes, F. P. J. T. (2023). Recent Advances in Bioorthogonal Ligation and Bioconjugation. Topics in current chemistry (Cham), 381(6), 44. [Link]
-
Bird, R. E., et al. (2021). Bioorthogonal Chemistry and Its Applications. Bioconjugate Chemistry, 32(12), 2457–2479. [Link]
-
Hering, A., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Science, 13(31), 9037-9044. [Link]
-
Kumar, T. S., et al. (2022). Aminooxy Click Chemistry as a Tool for Bis-homo and Bis-hetero Ligand Conjugation to Nucleic Acids. Organic Letters, 24(25), 4563–4567. [Link]
-
St. Amant, A. H., & Van Vleet, T. R. (2021). Click Chemistry Conjugations. In Antibody-Drug Conjugates (pp. 131-147). Humana, New York, NY. [Link]
-
Nessen, M. A., et al. (2014). Oxime ligation: a chemoselective click-type reaction for accessing multifunctional biomolecular constructs. Chemistry, 20(1), 34–41. [Link]
-
McKay, C. S., & Finn, M. G. (2014). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. Chemistry & biology, 21(9), 1075–1101. [Link]
-
Interchim. Exploring advanced Click Chemistry for versatile and efficient bioconjugations. [Link]
-
AxisPharm. (2024). ADC Conjugation Technologies. [Link]
-
Ollivier, N., et al. (2020). One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. Chemical communications (Cambridge, England), 56(39), 5221–5224. [Link]
- Hering, A., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Science, 13(31), 9037-9044.
-
Tymecka, D., et al. (2017). Oxime ligation in acetic acid: efficient synthesis of aminooxy-peptide conjugates. Journal of peptide science : an official publication of the European Peptide Society, 23(1), 13–15. [Link]
-
Topczewska, P. M., et al. (2016). The Emergence of Oxime Click Chemistry and its Utility in Polymer Science. Polymer Chemistry, 7(26), 4347-4358. [Link]
-
Liu, F., et al. (2020). Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions. Molecules, 25(12), 2849. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Oxime ligation: a chemoselective click-type reaction for accessing multifunctional biomolecular constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Recent Advances in Bioorthogonal Ligation and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Hydrazino-Pictet-Spengler ligation as a biocompatible method for the generation of stable protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. figshare.com [figshare.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. Sortase-mediated protein ligation: a new method for protein engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Generation of antibody–drug conjugates by proximity-driven acyl transfer and sortase-mediated ligation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to the Comparative Efficiency of Linkers for Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the linker is a critical determinant of an antibody-drug conjugate's (ADC) therapeutic success.[1] This molecular bridge, connecting a monoclonal antibody to a potent cytotoxic payload, profoundly influences the ADC's stability, efficacy, and toxicity profile.[2][3] An ideal linker must ensure the ADC remains intact in systemic circulation to prevent premature payload release and off-target toxicity, while enabling efficient and specific payload liberation at the tumor site.[1][4] This guide provides an in-depth, objective comparison of different linker technologies, supported by experimental data, to inform the rational design of next-generation ADCs.
The Central Dichotomy: Cleavable vs. Non-Cleavable Linkers
ADC linkers are broadly classified into two categories: cleavable and non-cleavable, each with distinct mechanisms of action that dictate the ADC's overall performance.[5][6] The choice between these two strategies is a pivotal design decision with significant implications for an ADC's therapeutic index.[7][8][9]
Cleavable linkers are designed to be stable in the bloodstream but are labile under specific physiological conditions within the tumor microenvironment or inside cancer cells.[4][6] This targeted release can be triggered by enzymes, changes in pH, or the intracellular reducing environment.[10] A key advantage of cleavable linkers is their potential to induce a "bystander effect," where the released, membrane-permeable payload can diffuse out of the target cell and kill neighboring antigen-negative tumor cells.[11][12][13] This is particularly advantageous for treating heterogeneous tumors.[4]
Non-cleavable linkers , conversely, rely on the complete lysosomal degradation of the antibody component to liberate the payload.[6] This results in the payload being released with the linker and a residual amino acid attached.[7] A primary advantage of this approach is enhanced plasma stability, which can lead to a wider therapeutic window and reduced off-target toxicity.[6] However, the bystander effect is generally minimal as the released payload-linker complex is often charged and membrane-impermeable.[13]
A Deeper Dive into Linker Technologies
Cleavable Linkers: Mechanisms of Targeted Release
Cleavable linkers can be further categorized based on their cleavage mechanism:
-
Enzyme-Sensitive Linkers: These are among the most prevalent cleavable linkers and are designed to be substrates for lysosomal proteases, such as Cathepsin B, which are often upregulated in tumor cells.[7] The most common example is the valine-citrulline (Val-Cit) dipeptide linker.[10] Upon internalization of the ADC and trafficking to the lysosome, these proteases cleave the peptide bond, releasing the payload.[5]
-
pH-Sensitive Linkers: These linkers leverage the pH gradient between the bloodstream (pH ~7.4) and the acidic intracellular compartments of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0). They typically incorporate acid-labile functional groups, most commonly a hydrazone bond, which is stable at neutral pH but hydrolyzes in an acidic environment to release the payload.[10]
-
Glutathione-Sensitive Linkers: These linkers contain a disulfide bond. The concentration of reducing agents, particularly glutathione (GSH), is significantly higher inside a cell than in the plasma. This high intracellular GSH concentration facilitates the reduction of the disulfide bond, leading to the release of the payload.[10]
Non-Cleavable Linkers: Stability as a Cornerstone
Non-cleavable linkers offer a more straightforward mechanism of payload release that is entirely dependent on the degradation of the antibody.
-
Thioether Linkers: The most common non-cleavable linker is succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC). It forms a stable thioether bond with cysteine residues on the antibody. Following internalization and lysosomal degradation of the antibody, the payload is released as a conjugate with the linker and the attached amino acid.[6]
Comparative Performance of ADC Linkers: A Data-Driven Analysis
The selection of a linker technology has a direct and profound impact on the pharmacokinetic and pharmacodynamic properties of an ADC. The following tables summarize key quantitative data from various preclinical studies to facilitate a direct comparison of linker performance. It is crucial to note that direct comparisons across different studies can be challenging due to variations in experimental conditions (e.g., antibody, payload, cell line, drug-to-antibody ratio [DAR]).
Table 1: Comparative In Vitro Cytotoxicity of ADCs with Different Linkers
| Linker Type | Linker Example | Payload | Cell Line | Target | Approximate IC50 (nM) | Reference(s) |
| Cleavable | ||||||
| Enzyme-Sensitive | Valine-Citrulline (vc) | MMAE | BT-474 | HER2 | ~0.01 - 0.1 | [14] |
| Valine-Citrulline (vc) | MMAE | NCI-N87 | HER2 | ~0.1 - 1.0 | [14] | |
| GGFG | DXd | NCI-N87 | HER2 | ~1.0 - 10.0 | [15] | |
| pH-Sensitive | Hydrazone | Ozogamicin | Various | CD22/CD33 | ~0.003 - 0.1 | [5] |
| Glutathione-Sensitive | Disulfide | DM1 | Various | Various | Varies | [16] |
| Non-Cleavable | ||||||
| Thioether | SMCC | DM1 | BT-474 | HER2 | ~0.1 - 1.0 | [6] |
| Thioether | Thioether | MMAF | Various | Various | Varies | [3] |
Note: IC50 values are highly dependent on the specific experimental conditions.
Table 2: Comparative In Vivo Efficacy of ADCs with Different Linkers
| Linker Type | Linker Example | Payload | Xenograft Model | Observation | Reference(s) |
| Cleavable | Val-Cit | MMAE | NCI-N87 (Gastric) | Significant tumor growth inhibition. | [17] |
| GGFG | DXd | NCI-N87 (Gastric) | Comparable tumor inhibition to other cleavable linkers. | [15] | |
| Non-Cleavable | SMCC | DM1 | BxPC3 (Pancreatic) | Effective tumor growth inhibition in a single 10 mg/kg dose. | [18] |
| Head-to-Head | Disulfide (cleavable) vs. Thioether (non-cleavable) | DM1 | Anti-CD22 (Rat) & Anti-HER2 (Mouse) | Non-cleavable linker showed slower ADC clearance. | [16][19] |
Table 3: Comparative Plasma Stability of ADC Linkers
| Linker Type | Linker Example | Observation | Reference(s) |
| Cleavable | Valine-Citrulline (vc) | Unstable in mouse plasma, but stable in human and IgG depleted human plasma. | [20][21] |
| Hydrazone | Generally less stable, leading to premature payload release. | [3] | |
| Disulfide | Stability can be modulated by steric hindrance around the disulfide bond. | [2] | |
| Non-Cleavable | Thioether (SMCC) | Generally exhibits high plasma stability. | [6] |
| Head-to-Head | OHPAS vs. VC-PABC | OHPAS linker showed greater stability in mouse and human plasma compared to VC-PABC. | [20] |
Experimental Protocols for Evaluating Linker Efficiency
A robust and multifaceted experimental approach is essential for the comprehensive evaluation of ADC linker performance. The following section details the methodologies for key in vitro and in vivo assays.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and is a primary method for determining the potency of an ADC.
Causality Behind Experimental Choices: The MTT assay is chosen for its simplicity, high-throughput nature, and its ability to provide a quantitative measure of cell viability. The use of both antigen-positive (Ag+) and antigen-negative (Ag-) cell lines is critical to assess the target-specific cytotoxicity of the ADC. The incubation time is a crucial parameter and is dependent on the payload's mechanism of action; for instance, tubulin inhibitors often require longer incubation times (72-96 hours) to induce cell-cycle arrest and subsequent cell death.
Detailed Methodology:
-
Cell Seeding: Seed antigen-positive and antigen-negative cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete cell culture medium. Add the diluted compounds to the respective wells and incubate for a duration appropriate for the payload's mechanism of action (typically 72-96 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vitro Plasma Stability Assay
This assay is crucial for predicting the in vivo stability of an ADC and its potential for premature payload release.
Causality Behind Experimental Choices: Assessing stability in plasma from multiple species (human, mouse, rat, cynomolgus monkey) is important as linker stability can be species-dependent.[21] LC-MS is the preferred analytical method as it can directly measure the average drug-to-antibody ratio (DAR) of the intact ADC over time, providing a clear indication of linker cleavage.[22]
Detailed Methodology:
-
Incubation: Incubate the ADC in plasma from the desired species at a concentration of approximately 1 mg/mL at 37°C. A control sample of the ADC in a buffer (e.g., PBS) should be run in parallel.
-
Time Points: Collect aliquots of the incubation mixture at various time points (e.g., 0, 24, 48, 72, 96, 144, and 168 hours).
-
Sample Processing: Isolate the ADC from the plasma samples using immunoaffinity capture with Protein A or G magnetic beads.
-
LC-MS Analysis: Analyze the captured ADC using liquid chromatography-mass spectrometry (LC-MS) to determine the average DAR at each time point.
-
Data Analysis: Plot the average DAR against time to determine the rate of drug deconjugation. The plasma half-life (t1/2) of the ADC can be calculated from this data.
In Vivo Efficacy Study (Xenograft Model)
This assay provides the most clinically relevant data on the anti-tumor activity of an ADC.
Causality Behind Experimental Choices: The use of immunocompromised mice is necessary to prevent rejection of the human tumor xenograft. The tumor cell line chosen should express the target antigen of the ADC. Tumor volume and body weight are monitored regularly to assess efficacy and toxicity, respectively.
Detailed Methodology:
-
Tumor Implantation: Subcutaneously implant human tumor cells into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Monitor tumor growth until tumors reach a predetermined size (e.g., 100-200 mm³). Randomize mice into treatment groups (vehicle control, unconjugated antibody, and ADC).
-
ADC Administration: Administer the ADC, unconjugated antibody, and vehicle control to the respective groups, typically via intravenous injection.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: The study is typically terminated when tumors in the control group reach a predetermined maximum size or when signs of toxicity are observed.
-
Data Analysis: Plot the mean tumor volume for each group over time to generate tumor growth curves. Calculate the tumor growth inhibition (TGI) for the ADC-treated group compared to the control group.
Conclusion: A Balancing Act for Optimal Therapeutic Index
The choice of linker is a critical design feature of an ADC that profoundly impacts its safety and efficacy.[2][22] A thorough understanding and comparative analysis of linker technologies, supported by robust experimental data, are essential for the successful development of next-generation antibody-drug conjugates. Non-cleavable linkers generally offer higher plasma stability, which can translate to a better safety profile.[6] In contrast, cleavable linkers have the potential for greater efficacy in heterogeneous tumors due to the bystander effect.[4] Ultimately, the optimal linker choice will depend on the specific target, payload, and desired therapeutic outcome, representing a delicate balance between stability and targeted payload release to achieve the maximal therapeutic window.
References
-
Alley, S. C., Okeley, N. M., & Senter, P. D. (2010). Antibody-drug conjugates: targeted drug delivery for cancer. Current opinion in chemical biology, 14(4), 529–537. [Link]
-
Beck, A., Goetsch, L., Dumontet, C., & Corvaia, N. (2017). Strategies and challenges for the next generation of antibody-drug conjugates. Nature reviews. Drug discovery, 16(5), 315–337. [Link]
-
Burke, P. J., Senter, P. D., Meyer, D. L., Miyamoto, J. B., Anderson, M., & Spencer, S. D. (2009). The anti-CD22 antibody-drug conjugate SAR3419 prevents B-cell lymphoma growth in vivo. Blood, 114(18), 3879–3887. [Link]
-
Gerber, H. P., Senter, P. D., & Grewal, I. S. (2009). Antibody-drug conjugates for cancer therapy. mAbs, 1(3), 247–253. [Link]
-
Hamblett, K. J., Senter, P. D., Chace, D. F., Sun, M. M., Lenox, J., & Cerveny, C. G. (2004). Effects of drug loading on the antitumor activity of a monoclonal antibody-drug conjugate. Clinical cancer research, 10(20), 7063–7070. [Link]
-
Hock, M. B., Thudium, K., & Pro-Sisti, I. (2025). Linker Design for the Antibody Drug Conjugates: A Comprehensive Review. ResearchGate. [Link]
-
Hughes, B. (2010). Antibody-drug conjugates for cancer: poised for success?. Nature reviews. Drug discovery, 9(9), 665–667. [Link]
-
Jain, N., Smith, S. W., Ghone, S., & Tomczuk, B. (2015). Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates. mAbs, 7(5), 926–941. [Link]
-
Kang, S. H., & Kim, Y. (2019). Analytical Comparison of Antibody-Drug Conjugates Based on Good Manufacturing Practice Strategies. Analytical sciences : the international journal of the Japan Society for Analytical Chemistry, 36(4), 437–442. [Link]
-
Kinoshita, R., Arakawa, S., Abe, Y., & Tsuchikama, K. (2019). Comparative efficacy studies of non-cleavable ADCs. ResearchGate. [Link]
-
Kitamura, K., Abe, Y., & Tsuchikama, K. (2019). Comparison of Analytical Methods for Antibody-Drug Conjugates Produced by Chemical Site-Specific Conjugation: First-Generation AJICAP. Analytical chemistry, 91(20), 12724–12732. [Link]
-
Biorunstar. (2025). How do peptide linkers influence the pharmacokinetics of ADCs?. [Link]
-
Li, Y., Sun, Y., & Wang, J. (2024). Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis. Cancer medicine, 13(1), e6899. [Link]
-
Oflazoglu, E., Kissler, K. M., Sievers, E. L., Grewal, I. S., & Senter, P. D. (2008). In vivo efficacy of trastuzumab-ADCs with different linker-payload designs. ResearchGate. [Link]
-
Kitamura, K., Abe, Y., & Tsuchikama, K. (2019). Comparison of Analytical Methods for Antibody–Drug Conjugates Produced by Chemical Site-Specific Conjugation: First-Generation AJICAP. Analytical Chemistry. [Link]
-
Kang, S. H., & Kim, Y. (2020). Analytical Comparison of Antibody-Drug Conjugates Based on Good Manufacturing Practice Strategies. ResearchGate. [Link]
-
Su, D., & Zhang, D. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(12), 3889–3907. [Link]
-
Nessler, I., He, S., & Drake, P. M. (2019). In vitro and in vivo efficacy of ADCs. ResearchGate. [Link]
-
Wang, Y., Zhang, Y., & Li, J. (2018). Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies. Medical science monitor : international medical journal of experimental and clinical research, 24, 1466–1472. [Link]
-
Lee, B. C., Dela Cruz, C., & Shen, B. Q. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Pharmaceutics, 13(7), 947. [Link]
-
Abzena. (2024). Essential Insights into Linker Chemistry for Antibody Drug Conjugates (ADCs). [Link]
-
Nessler, I., He, S., & Drake, P. M. (2019). Increased Tumor Penetration of Single-Domain Antibody–Drug Conjugates Improves In Vivo Efficacy in Prostate Cancer Models. Molecular Cancer Therapeutics, 18(10), 1805–1815. [Link]
-
Diamantis, N., & Banerji, U. (2016). Antibody-drug conjugates--an emerging class of cancer treatment. British journal of cancer, 114(4), 362–367. [Link]
-
Kim, E. G., Kim, K. M., & Park, S. J. (2021). Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. Pharmaceutics, 13(2), 151. [Link]
-
Medicilon. (2023). Evaluation of The Efficacy of ADC Drugs In Vitro & Vivo. [Link]
-
Ajinomoto Bio-Pharma Services. (2025). Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody–Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms. ACS Omega. [Link]
-
Hui, Y. H., Liu, Y., & Liu, Y. (2020). High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release. Analytical Chemistry, 92(15), 10458–10466. [Link]
-
Technology Networks. (2022). Bystander Effect of Antibody-drug Conjugates (ADCs). [Link]
-
L'Ghazal, S., & Miller, M. L. (2025). Abstract A136: Comparison of the bystander effects and killing capabilities of the HER2-targeting antibody drug conjugates T-DM1 and T-DXd. ResearchGate. [Link]
-
Williamson, T., & Williams, C. (2015). In Vitro Cytotoxicity Results for ADCs IC 50 (ng/mL antibody). ResearchGate. [Link]
-
Conilh, L., Sadilkova, L., & P-L, G. (2023). Considerations for the design of antibody drug conjugates (ADCs) for clinical development: lessons learned. Journal of Hematology & Oncology, 16(1), 148. [Link]
-
Vijayakumar, M. V., & Kulkarni, S. (2012). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. Indian journal of pharmaceutical education and research, 46(2), 113-118. [Link]
-
Debnath, T., & Kim, D. H. (2013). Comparative analysis of IC 50 values of various anticancer drugs in 2D and 3D culture systems of human lung cancer cells. ResearchGate. [Link]
-
Kanzawa, F., & Nishio, K. (2006). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology reports, 15(4), 833–837. [Link]
Sources
- 1. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances and Limitations of Antibody Drug Conjugates for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creativepegworks.com [creativepegworks.com]
- 6. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 11. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 13. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. adcreview.com [adcreview.com]
- 19. researchgate.net [researchgate.net]
- 20. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Assessing the Homogeneity of ADCs Made with 6-Aminooxy-hexanoic acid; hydrobromide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of targeted cancer therapeutics, antibody-drug conjugates (ADCs) represent a paradigm of precision medicine. The efficacy and safety of these complex biotherapeutics are critically dependent on their molecular homogeneity. A key determinant of this homogeneity is the linker technology used to attach the cytotoxic payload to the monoclonal antibody. This guide provides an in-depth technical comparison of ADCs constructed using 6-Aminooxy-hexanoic acid; hydrobromide, focusing on the assessment of their homogeneity against other common conjugation strategies.
The choice of this compound as a linker precursor is rooted in its ability to participate in oxime ligation, a bioorthogonal reaction known for its high chemoselectivity.[1] This reaction, occurring between an aminooxy group and a carbonyl group (an aldehyde or ketone), forms a stable oxime bond.[1] When applied to ADC development, this methodology allows for site-specific conjugation, a significant advancement over traditional stochastic methods that randomly target lysine or cysteine residues.[2][3] The result is a more uniform ADC population with a defined drug-to-antibody ratio (DAR), which is a critical quality attribute (CQA) that heavily influences the therapeutic window.[4][5]
The Causality Behind Linker Choice: 6-Aminooxy-hexanoic Acid and Oxime Ligation
The strategic advantage of using 6-Aminooxy-hexanoic acid lies in the precision it affords. To utilize this linker, the antibody must first be engineered to present a carbonyl group at a specific site. This can be achieved through various protein engineering techniques, such as the incorporation of an unnatural amino acid containing a ketone group, like p-acetylphenylalanine, or through enzymatic modification of the antibody's glycan structures.[2][6][7]
Once the carbonyl "handle" is in place, the aminooxy group of the linker reacts specifically with it, forming a stable oxime linkage.[2] This process is highly efficient and occurs under mild conditions, preserving the integrity of the antibody.[1] The hexanoic acid portion of the linker provides a spacer that can influence the ADC's physicochemical properties, such as solubility and stability.
This site-specific approach inherently leads to a more homogeneous product compared to traditional methods. Stochastic conjugation to lysine residues, for example, can result in a complex mixture of ADCs with a wide range of DARs, as numerous lysine residues are typically available on the antibody surface.[3] Similarly, conjugation to native cysteine residues after disulfide bond reduction can produce a heterogeneous mixture of species with DARs of 0, 2, 4, 6, or 8.[8] This heterogeneity can lead to batch-to-batch variability and unpredictable pharmacokinetic profiles.[9][10]
Comparative Analysis of ADC Homogeneity: A Multi-faceted Approach
To objectively assess the homogeneity of ADCs prepared with 6-Aminooxy-hexanoic acid, a suite of orthogonal analytical techniques is employed. These methods provide a comprehensive picture of the ADC's drug distribution and overall purity.
| Analytical Technique | Principle of Separation/Detection | Information Obtained | Suitability for Oxime-Linked ADCs |
| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on their surface hydrophobicity.[11] | Provides a profile of the drug-to-antibody ratio (DAR) distribution. Species with higher DARs are more hydrophobic and elute later. | Excellent. Provides a clear visual representation of the narrow DAR distribution expected from a homogeneous, site-specifically conjugated ADC. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Confirms the identity and mass of the intact ADC and its subunits (light and heavy chains), providing a precise determination of the DAR.[8] | Essential. Intact mass analysis confirms the successful conjugation and the exact number of payloads per antibody. Peptide mapping can pinpoint the exact site of conjugation. |
| Capillary Electrophoresis (CE) | Separates molecules based on their electrophoretic mobility in an electric field.[9] | Assesses charge heterogeneity and purity. Can also be coupled with MS for detailed characterization. | Highly valuable. Imaged Capillary Isoelectric Focusing (iCIEF) can resolve charge variants, which can be indicative of conjugation efficiency and product purity. |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separates molecules based on their hydrophobicity under denaturing conditions. | Can be used to determine the average DAR and to separate the antibody's light and heavy chains to confirm conjugation sites.[12] | Useful, particularly for analyzing the individual antibody chains after reduction to confirm site-specific conjugation. |
Experimental Workflows for Homogeneity Assessment
A robust assessment of ADC homogeneity involves a multi-step, self-validating process.
Diagram: Experimental Workflow for ADC Homogeneity Assessment
Caption: Workflow for the synthesis and homogeneity assessment of an ADC.
Experimental Protocol: Hydrophobic Interaction Chromatography (HIC)
Objective: To determine the drug-to-antibody ratio (DAR) distribution of the ADC.
Materials:
-
HIC column (e.g., Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0)
-
ADC sample
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the ADC sample onto the column.
-
Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes).
-
Monitor the elution profile at 280 nm (for the antibody) and a wavelength specific to the payload if applicable.
-
Integrate the peak areas corresponding to the different DAR species to determine their relative abundance.
Rationale: The increasing hydrophobicity with each added drug-linker moiety allows for the separation of different DAR species. A homogeneous ADC prepared via oxime ligation is expected to show a single, sharp peak, indicating a uniform DAR. In contrast, stochastically conjugated ADCs will exhibit multiple peaks corresponding to different DARs.[11]
Experimental Protocol: Intact Mass Analysis by Mass Spectrometry
Objective: To confirm the precise mass of the ADC and determine the exact DAR.
Materials:
-
Liquid chromatography-mass spectrometry (LC-MS) system (e.g., Q-TOF or Orbitrap)
-
Appropriate LC column for protein separation (e.g., reversed-phase or size-exclusion)
-
Mobile phases compatible with MS (e.g., acetonitrile/water with 0.1% formic acid)
-
ADC sample
Procedure:
-
Desalt the ADC sample if necessary.
-
Inject the sample into the LC-MS system.
-
Separate the ADC from any impurities using a suitable LC gradient.
-
Acquire the mass spectrum of the intact ADC.
-
Deconvolute the raw mass spectrum to obtain the zero-charge mass of the ADC.
-
Compare the experimental mass to the theoretical mass to confirm the number of conjugated payloads.
Rationale: High-resolution mass spectrometry provides an unambiguous determination of the ADC's molecular weight.[8] This allows for the precise confirmation of the DAR and can reveal any unexpected modifications or heterogeneity.
Comparison with Alternative Linker Technologies
| Linker Technology | Conjugation Chemistry | Homogeneity | Advantages | Disadvantages |
| 6-Aminooxy-hexanoic acid | Oxime ligation (site-specific) | High | Produces a well-defined, homogeneous ADC with a precise DAR. The resulting oxime bond is highly stable.[1][2] | Requires antibody engineering or enzymatic modification to introduce a carbonyl group.[7] |
| Maleimide-based Linkers | Thiol-maleimide reaction (stochastic or site-specific) | Variable to High | Can be used for both stochastic conjugation to native cysteines and site-specific conjugation to engineered cysteines. | Stochastic conjugation leads to heterogeneity. The thioether bond can be susceptible to retro-Michael addition, leading to drug deconjugation.[13] |
| NHS Ester-based Linkers | Amide bond formation with lysines (stochastic) | Low | A straightforward method that does not require antibody engineering. | Results in a highly heterogeneous mixture of ADCs with a wide DAR distribution, which can negatively impact pharmacokinetics and efficacy.[3] |
| Enzymatic Ligation | e.g., Sortase A, Transglutaminase (site-specific) | High | Allows for precise, site-specific conjugation under mild conditions, yielding a homogeneous product.[14] | Can be more complex and costly to implement due to the need for specific enzymes and recognition sequences. |
Diagram: Comparison of ADC Homogeneity from Different Conjugation Methods
Caption: Idealized HIC profiles illustrating ADC homogeneity.
Conclusion
The use of this compound for the construction of ADCs via oxime ligation represents a significant step towards producing highly homogeneous and well-defined biotherapeutics. The ability to achieve site-specific conjugation translates to a narrow DAR distribution, which is a key factor in ensuring consistent efficacy and a predictable safety profile. While this approach requires initial investment in antibody engineering, the resulting improvement in product quality and the potential for a wider therapeutic window make it a compelling strategy in the development of next-generation ADCs. The rigorous analytical characterization using a combination of HIC, mass spectrometry, and capillary electrophoresis is essential to verify the homogeneity of the final product and to provide the robust data package required for regulatory approval.
References
-
Challenges and new frontiers in analytical characterization of antibody-drug conjugates. (URL: [Link])
-
Homogeneity of antibody-drug conjugates critically impacts the therapeutic efficacy in brain tumors. (URL: [Link])
-
Enzymatic conjugation using branched linkers for constructing homogeneous antibody–drug conjugates with high potency. (URL: [Link])
-
Homogeneity of antibody-drug conjugates critically impacts the therapeutic efficacy in brain tumors. (URL: [Link])
-
Analytical methods for physicochemical characterization of antibody drug conjugates. (URL: [Link])
-
Homogeneity of antibody-drug conjugates critically impacts the therapeutic efficacy in brain tumors. (URL: [Link])
-
Homogeneity of antibody-drug conjugates critically impacts the therapeutic efficacy in brain tumors. (URL: [Link])
-
Synthesis of site-specific antibody-drug conjugates using unnatural amino acids. (URL: [Link])
-
Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development. (URL: [Link])
-
Analytical Techniques for Antibody-Drug Conjugates (ADCs): Comprehensive Insights. (URL: [Link])
-
Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. (URL: [Link])
-
Current Trends in Antibody Drug Conjugates (ADCs) Characterization: Expert Paper. (URL: [Link])
-
ADC Conjugation Technologies. (URL: [Link])
-
Comparison of each drug-linkers. (URL: [Link])
-
Aminooxy Click Modification of a Periodate-Oxidized Immunoglobulin G: A General Approach to Antibody–Drug Conjugates with Dye-Mediated Expeditious Stoichiometry Control. (URL: [Link])
-
Analytical methods for physicochemical characterization of antibody drug conjugates. (URL: [Link])
-
Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. (URL: [Link])
Sources
- 1. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of site-specific antibody-drug conjugates using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. veranova.com [veranova.com]
- 4. Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ADC Conjugation Technologies | AxisPharm [axispharm.com]
- 8. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Homogeneity of antibody-drug conjugates critically impacts the therapeutic efficacy in brain tumors | Semantic Scholar [semanticscholar.org]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enzymatic conjugation using branched linkers for constructing homogeneous antibody–drug conjugates with high potency - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the In Vivo Stability of Bioconjugates with 6-Aminooxy-hexanoic acid; hydrobromide
For researchers, scientists, and drug development professionals, the enduring stability of a bioconjugate in a complex biological milieu is paramount. The linker chemistry connecting a payload to its carrier is not merely a tether but a critical determinant of a therapeutic or diagnostic agent's efficacy, safety, and pharmacokinetic profile. This guide provides an in-depth, objective comparison of bioconjugates formed using 6-Aminooxy-hexanoic acid, focusing on the robust oxime linkage it creates, and contrasts its performance with other prevalent bioconjugation strategies, supported by mechanistic insights and experimental frameworks.
The Oxime Linkage: A Foundation of Stability
The journey of a bioconjugate from administration to its target is fraught with challenges, including enzymatic degradation, hydrolysis, and unwanted reactions with endogenous molecules. The choice of linker dictates the conjugate's ability to withstand this journey. 6-Aminooxy-hexanoic acid has emerged as a superior linker precursor due to the exceptional stability of the oxime bond it forms.
Mechanism of Oxime Ligation
6-Aminooxy-hexanoic acid provides a terminal aminooxy group (-O-NH₂) that reacts specifically and efficiently with a carbonyl group (an aldehyde or ketone) on a target biomolecule. This reaction, known as oxime ligation, is a cornerstone of bioorthogonal chemistry. It proceeds readily under mild, physiological conditions (pH ~6.5-7.4) and forms a highly stable C=N-O bond.[1][2] The hexanoic acid component acts as a flexible and hydrophilic spacer, which can be crucial for maintaining the biological activity of the conjugated molecule.[3][4]
Caption: Oxime ligation reaction between a biomolecule's aldehyde and 6-Aminooxy-hexanoic acid.
Inherent Stability Profile of Oxime Bonds
The defining feature of the oxime linkage is its exceptional stability under physiological conditions.
-
Hydrolytic Stability: Compared to analogous C=N bonds like imines and hydrazones, oximes are remarkably resistant to hydrolysis at neutral pH.[5][6] Kinetic studies have shown that the rate constants for oxime hydrolysis are nearly 1,000-fold lower than those for simple hydrazones.[7] This stability is attributed to the electronegativity of the oxygen atom, which reduces the electrophilicity of the carbon atom in the C=N bond, thus disfavoring nucleophilic attack by water.[7] While stable at pH 7.4, the hydrolysis of oximes is acid-catalyzed, a property that can be ingeniously exploited for payload release in the acidic environments of endosomes or tumors.[8][9]
-
Enzymatic Stability: The oxime bond is not a natural substrate for the vast majority of endogenous enzymes, such as proteases and esterases. This confers a significant advantage for in vivo applications, as it protects the bioconjugate from premature enzymatic cleavage that can plague other linker types. While some studies have explored the enzymatic processing of molecules containing oxime linkages, the bond itself is generally considered highly robust against enzymatic degradation.[10][11]
Comparative Analysis with Alternative Linkages
To fully appreciate the advantages of the oxime bond, it is essential to compare it directly with other widely used bioconjugation chemistries. The choice of linker should be a deliberate decision based on the specific stability requirements of the application.
Data Presentation: Quantitative Comparison of Bond Stability
| Linker Chemistry | Bond Formed | Key Stability Feature | In Vivo Liability | Suited For |
| Oxime Ligation | Oxime (C=N-O) | High hydrolytic stability at neutral pH; resistant to enzymes. | Minimal; stable in circulation. | Long-circulating therapeutics (e.g., ADCs), in vivo imaging agents. |
| Maleimide-Thiol | Thioether (Thiosuccinimide) | --- | Susceptible to retro-Michael reaction with endogenous thiols (e.g., glutathione), leading to payload exchange.[5] | Short-term in vivo studies; applications where some lability is tolerated. |
| Hydrazone Ligation | Hydrazone (C=N-NH) | pH-sensitive; significantly less stable than oximes.[2][7] | Prone to hydrolysis in circulation. | pH-responsive drug delivery systems (e.g., release in acidic tumors). |
| Amide Bond Formation | Amide (-CO-NH-) | Extremely high chemical and enzymatic stability. | None; considered a permanent bond. | Applications requiring maximum, non-cleavable stability. |
| Click Chemistry (SPAAC/CuAAC) | Triazole | Exceptionally stable and inert to hydrolysis and enzymatic action. | None; considered a permanent bond. | Applications requiring maximum stability and bioorthogonality. |
Expertise & Experience: Explaining the Causality Behind Linker Choice
The selection of a linker is a strategic decision rooted in the intended biological outcome.
-
For Maximum Stability in Circulation: When the primary goal is to ensure the bioconjugate remains intact until it reaches a target site, oxime, amide, or triazole linkages are the superior choices. The maleimide linkage, despite its widespread use, presents a significant liability due to the potential for the thiosuccinimide ring to undergo a retro-Michael reaction in the presence of blood thiols like albumin and glutathione, leading to premature release of the payload.[5]
-
For Controlled, Triggered Release: Hydrazone linkers are designed for instability. Their susceptibility to hydrolysis under mildly acidic conditions makes them ideal for drug delivery systems that target the acidic microenvironment of tumors or the low pH of endosomes following cellular uptake.[2][9] While oximes also exhibit pH-dependent hydrolysis, the effect is far less pronounced than with hydrazones, making oximes the choice for stability and hydrazones the choice for acid-triggered release.
Caption: Experimental workflow for determining the in vitro plasma stability of a bioconjugate.
Conclusion and Authoritative Grounding
Bioconjugates constructed with 6-Aminooxy-hexanoic acid, and therefore reliant on the oxime linkage, demonstrate a superior in vivo stability profile compared to many alternative chemistries. Their profound resistance to hydrolysis at physiological pH and lack of susceptibility to enzymatic degradation make them a highly reliable and robust choice for the development of next-generation therapeutics and diagnostics. [1][2][5]While no single chemistry is perfect for every application, the combination of facile, bioorthogonal formation and exceptional stability positions oxime ligation as a gold-standard technique for any researcher seeking to maintain the structural integrity of their bioconjugate in the demanding in vivo environment.
References
-
Title: Bioorthogonal oxime ligation mediated in vivo cancer targeting. Source: RSC Publishing URL: [Link]
-
Title: Bioorthogonal oxime ligation mediated in vivo cancer targeting. Source: PMC - NIH URL: [Link]
-
Title: Oxime and Hydrazone Reactions in Bioconjugation. Source: AxisPharm URL: [Link]
-
Title: Bioorthogonal Chemistry and Its Applications. Source: ACS Publications URL: [Link]
-
Title: Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Source: PMC - NIH URL: [Link]
-
Title: Enzymatic elaboration of oxime-linked glycoconjugates in solution and on liposomes. Source: PMC - NIH URL: [Link]
-
Title: Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Source: PMC - NIH URL: [Link]
-
Title: Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. Source: ACS Publications URL: [Link]
-
Title: Pharmacokinetics and pharmacodynamics of some oximes and associated therapeutic consequences: a critical review. Source: PubMed URL: [Link]
-
Title: Oxime - Wikipedia. Source: Wikipedia URL: [Link]
-
Title: Insights into dynamic covalent chemistry for bioconjugation applications. Source: DiVA portal URL: [Link]
-
Title: Hydrolytic Stability of Hydrazones and Oximes. Source: PMC - NIH URL: [Link]
-
Title: The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. Source: MDPI URL: [Link]
-
Title: Recent Advances in Molecule Synthesis Involving C-C Bond Cleavage of Ketoxime Esters. Source: MDPI URL: [Link]
-
Title: Pharmacokinetics and pharmacodynamics of some oximes and associated therapeutic consequences: A critical review. Source: ResearchGate URL: [Link]
-
Title: Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Source: ResearchGate URL: [Link]
-
Title: Oxime conjugation in protein chemistry: from carbonyl incorporation to nucleophilic catalysis. Source: PubMed URL: [Link]
-
Title: Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid. Source: ResearchGate URL: [Link]
-
Title: Structure of 6-aminohexanoic acid. Source: ResearchGate URL: [Link]
-
Title: Applications and Limitations of Oxime-Linked “Split PROTACs”. Source: PMC - NIH URL: [Link]
-
Title: Enzymatic elaboration of oxime-linked glycoconjugates in solution and on liposomes. Source: The University of Manchester URL: [Link]
Sources
- 1. Bioorthogonal oxime ligation mediated in vivo cancer targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Oxime - Wikipedia [en.wikipedia.org]
- 7. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Enzymatic elaboration of oxime-linked glycoconjugates in solution and on liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.manchester.ac.uk [research.manchester.ac.uk]
A Senior Application Scientist's Guide to Cross-Reactivity in 6-Aminooxy-hexanoic acid (AOHA) Modified Proteins
This guide provides an in-depth analysis of 6-Aminooxy-hexanoic acid; hydrobromide (AOHA) as a bioconjugation linker, with a specific focus on understanding and evaluating potential cross-reactivity. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causality behind experimental choices, offering a framework for generating robust and reliable data.
Introduction: The Power and Specificity of Oxime Ligation
In the field of bioconjugation, the precise and stable linking of molecules to proteins is paramount. Among the array of chemical tools available, oxime ligation stands out for its high chemoselectivity and the stability of the resulting conjugate.[1][2] This reaction occurs between an aminooxy group and a carbonyl (an aldehyde or ketone), forming a stable oxime bond.[1] The rarity of aldehydes and ketones in native biological systems makes this a bioorthogonal reaction, meaning it can proceed in a complex biological milieu with minimal side reactions.[3]
6-Aminooxy-hexanoic acid (AOHA) is a heterobifunctional linker that embodies this chemistry. It possesses an aminooxy group for covalent attachment to a carbonyl-functionalized protein and a terminal carboxylic acid, which can be activated (e.g., as an NHS ester) to react with other molecules. The six-carbon hexanoic acid chain acts as a flexible, hydrophobic spacer.[4][5]
While the core chemistry is highly specific, the introduction of any modification to a protein carries the risk of unintended interactions, or cross-reactivity. This guide will dissect the potential sources of such off-target effects and provide a rigorous experimental framework for their investigation.
Diagram: The Oxime Ligation Pathway The following diagram illustrates the fundamental reaction between an AOHA-functionalized molecule and a protein bearing an aldehyde group.
Caption: A multi-phase workflow to rigorously evaluate conjugate specificity.
Phase 1: Foundational Characterization of the Conjugate
Rationale: Before screening for off-target effects, you must first confirm that the conjugation reaction was successful and that the resulting protein is pure and structurally intact.
Protocol 1: Mass Spectrometry (LC-MS) for Conjugation Verification
-
Objective: To confirm the covalent attachment of the AOHA linker and payload and to identify the site of modification.
-
Sample Preparation:
-
Prepare samples of the unmodified protein (control) and the AOHA-modified protein at 1 mg/mL in a suitable buffer (e.g., PBS).
-
For intact mass analysis, desalt the samples using a C4 ZipTip.
-
For peptide mapping, denature the protein, reduce disulfide bonds (with DTT), alkylate cysteine residues (with iodoacetamide), and digest with trypsin.
-
-
LC-MS Analysis:
-
Intact Mass: Analyze the desalted protein on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Compare the deconvoluted mass of the modified protein to the control. The mass shift should correspond precisely to the mass of the AOHA linker plus payload.
-
Peptide Mapping: Analyze the tryptic digest by LC-MS/MS. Search the data for the peptide containing the expected modification. The MS/MS fragmentation pattern will confirm the exact site of conjugation.
-
-
Trustworthiness Check: The absence of unexpected mass additions provides confidence that the conjugation chemistry was specific. Multiple modified species may indicate a heterogeneous product.
Protocol 2: Size-Exclusion Chromatography (SEC-HPLC) for Purity and Aggregation
-
Objective: To assess the purity of the conjugate and quantify the presence of high molecular weight aggregates, which are a common cause of non-specific interactions.
-
Methodology:
-
Equilibrate an appropriate SEC column (e.g., TSKgel G3000SWxl) in a suitable mobile phase (e.g., 150 mM sodium phosphate, pH 7.0). [6] * Inject 10-20 µg of the unmodified and modified protein samples.
-
Monitor absorbance at 280 nm.
-
-
Data Analysis:
-
Compare the chromatograms. The main peak for the conjugate should have a retention time similar to the unmodified protein.
-
Integrate the area of all peaks. The main monomer peak should represent >95% of the total area for a high-quality preparation. The presence of significant peaks at earlier retention times indicates aggregation.
-
-
Trustworthiness Check: A clean, single monomeric peak is a prerequisite for reliable downstream binding assays.
Phase 2: Direct Screening for Off-Target Binding
Rationale: These assays directly challenge the AOHA-modified protein against complex biological mixtures and panels of irrelevant proteins to detect non-specific binding.
Protocol 3: Western Blot Analysis Against Cell Lysate
-
Objective: A qualitative screen to identify potential off-target binding partners in a complex proteome.
-
Methodology:
-
Run a whole-cell lysate from a relevant cell line on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane thoroughly (e.g., 5% BSA in TBST) for 1-2 hours at room temperature. This step is critical to prevent non-specific binding to the membrane itself.
-
Probe separate membranes with:
-
Test: AOHA-modified protein (e.g., at 1-5 µg/mL).
-
Control: Unmodified protein at the same concentration.
-
-
Wash extensively with TBST.
-
Detect bound protein using an antibody against the protein of interest (or a tag on the protein), followed by an HRP-conjugated secondary antibody and chemiluminescent substrate.
-
-
Interpretation: The lane probed with the unmodified protein shows the expected band for its target (if present in the lysate). Any additional, strong bands appearing only in the lane probed with the AOHA-modified protein suggest potential off-target binding.
Protocol 4: ELISA-Based Cross-Reactivity Panel
-
Objective: To quantitatively measure binding against a panel of purified, irrelevant proteins.
-
Methodology:
-
Coat a 96-well ELISA plate with various proteins (1 µ g/well ):
-
Positive Control: The known binding partner of your protein.
-
Negative Controls: A panel of common, potentially "sticky" proteins (e.g., BSA, Casein, Lysozyme) and other proteins unrelated to the target pathway.
-
Leave some wells uncoated (blank) to measure background binding to the plate.
-
-
Block all wells with 3% BSA in PBS for 2 hours.
-
Add serial dilutions of the AOHA-modified protein and the unmodified protein to the wells. Incubate for 1 hour.
-
Wash wells thoroughly.
-
Detect binding as in a standard ELISA protocol.
-
-
Data Analysis: A specific interaction will show a strong, dose-dependent signal only in the positive control wells. Significant signal in the negative control wells indicates cross-reactivity.
| Coated Protein | Unmodified Protein (OD 450nm) | AOHA-Modified Protein (OD 450nm) | Interpretation |
| Target Antigen | 1.85 | 1.92 | Specific Binding Intact |
| BSA | 0.12 | 0.45 | Potential Cross-Reactivity |
| Casein | 0.11 | 0.15 | No Cross-Reactivity |
| Lysozyme | 0.13 | 0.51 | Potential Cross-Reactivity |
| Blank (No Protein) | 0.10 | 0.11 | No Non-Specific Plate Binding |
Phase 3: Functional Validation
Rationale: The ultimate test of specificity is function. If the modification preserves or enhances the intended biological activity without introducing new, unintended activities, it provides strong evidence against significant, detrimental cross-reactivity.
Protocol 5: Cell-Based Potency Assay
-
Objective: To confirm that the modification has not negatively impacted the protein's intended biological function.
-
Methodology:
-
Choose a cell-based assay that quantitatively measures the protein's activity (e.g., inhibition of cell proliferation, induction of apoptosis, receptor activation).
-
Generate dose-response curves for both the unmodified and the AOHA-modified protein.
-
Include a negative control (an irrelevant protein modified with the same AOHA-payload) to ensure the observed effect is not due to the linker/payload alone.
-
-
Data Analysis:
-
Calculate the EC50 or IC50 values for both proteins. A significant (>3-5 fold) loss of potency in the modified protein may suggest that the modification has disrupted the active site or induced a conformational change.
-
The negative control conjugate should show no activity.
-
-
Trustworthiness Check: A retained or improved potency, coupled with a lack of activity from the control conjugate, is a strong indicator that the modification is well-tolerated and specific. [7]
Conclusion and Best Practices
The use of 6-Aminooxy-hexanoic acid for protein modification via oxime ligation is a powerful technique, prized for its high degree of chemoselectivity. However, a comprehensive assessment of cross-reactivity is essential for the development of robust and reliable bioconjugates. The potential for altered conformation and non-specific interactions introduced by the linker must be experimentally addressed.
By implementing the multi-phase analytical strategy outlined in this guide—combining rigorous biophysical characterization, direct off-target binding screens, and functional validation—researchers can build a convincing, data-driven case for the specificity of their AOHA-modified proteins. This ensures that downstream results are both accurate and reproducible, which is the cornerstone of scientific integrity.
References
- AxisPharm. (n.d.). Bioconjugation Analytical Method Development.
- Chandrabatla, V. P. (n.d.).
- Abzena. (n.d.). Bioconjugate & ADC Analytical Method Development & Bioassays.
- (2025). Analytical Techniques for Antibody-Drug Conjugates: Comprehensive Insights. ADC Analysis.
- Beck, A., et al. (2012).
- AxisPharm. (2024). ADC Conjugation Technologies.
- Foley, T. L., & Burkart, M. D. (2019). Chemical and Enzymatic Methods for Post-Translational Protein–Protein Conjugation. Accounts of Chemical Research, 52(10), 2846-2857.
- Foley, T. L., & Burkart, M. D. (2019). Chemical and Enzymatic Methods for Post-Translational Protein–Protein Conjugation.
- Agten, T. A., et al. (2016). Oxime conjugation in protein chemistry: From carbonyl incorporation to nucleophilic catalysis. Journal of Peptide Science, 22(5), 260-269.
- van der Wulp, K. D. M., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Science, 13(42), 12535-12542.
- BOC Sciences. (2025). Advanced Protein Conjugation Techniques.
- Shivalingam, A., et al. (2018). Site-specific cross-linking of proteins to DNA via a new bioorthogonal approach employing oxime ligation. Nucleic Acids Research, 46(10), e60.
- Shivalingam, A., et al. (2018).
- Lumiprobe. (n.d.). Bioconjugation reagents.
- Low, K. E., & Lawrence, D. S. (2020). Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions. Molecules, 25(12), 2829.
- Boros, G., & Kele, P. (2023). Not So Bioorthogonal Chemistry.
- Laulhe, S. (2013).
- Kuberan, B., et al. (2011). Synthesis of Hydrophilic Aminooxy Linkers and Multivalent Cores for Chemoselective Aldehyde/Ketone Conjugation. Organic letters, 13(14), 3594-3597.
- Parmar, D., et al. (2022). Aminooxy Click Chemistry as a Tool for Bis-homo and Bis-hetero Ligand Conjugation to Nucleic Acids. Organic Letters, 24(25), 4613-4618.
- Drzazga, Z., et al. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. Molecules, 26(22), 6843.
- ResearchGate. (n.d.). Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid. Request PDF.
- Chalker, J. M., et al. (2011). A “Tag-and-Modify” Approach to Site-Selective Protein Modification. Accounts of Chemical Research, 44(9), 730-741.
- Jue, R., et al. (1985). Synthesis of two photoreactive heterobifunctional reagents derived from hexanoic acid. Canadian Journal of Biochemistry and Cell Biology, 63(5), 335-338.
- Carrico, I. S. (2008). Chemoenzymatic Methods for Site-Specific Protein Modification. Topics in Current Chemistry, 283, 45-71.
- ResearchGate. (n.d.). Structure of 6-aminohexanoic acid. Download Scientific Diagram.
- Carrico, I. S., et al. (2007). Site-specific chemical modification of recombinant proteins produced in mammalian cells by using the genetically encoded aldehyde tag.
- Parmar, D., et al. (2022).
Sources
- 1. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Aminooxy reagents for synthesis and analysis : expanding the role of o" by Sebastien Laulhe [ir.library.louisville.edu]
- 3. researchgate.net [researchgate.net]
- 4. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. abzena.com [abzena.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 6-Aminooxy-hexanoic acid; hydrobromide
This guide provides essential safety and logistical information for the handling and disposal of 6-Aminooxy-hexanoic acid; hydrobromide (CAS No. 448954-98-1). As a valued researcher, your safety is paramount. This document is designed to empower you with the knowledge to manage this chemical responsibly, ensuring both personal safety and the integrity of your research. The following protocols are grounded in established safety principles and best practices for handling powdered chemical reagents.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The following guidance is based on the safety profile of structurally similar compounds and general principles of laboratory safety. It is imperative to consult the official SDS from your supplier for this specific compound as it becomes available.
I. Hazard Identification and Risk Assessment
-
Skin Irritation: Similar to other amine hydrobromide salts, this compound may cause skin irritation upon contact.
-
Eye Irritation: Direct contact with the eyes is likely to cause serious irritation.
-
Respiratory Tract Irritation: Inhalation of the dust may lead to irritation of the respiratory system.
Given these potential hazards, a thorough risk assessment should be conducted before any handling of this compound. This involves evaluating the quantity of the chemical being used, the duration of exposure, and the specific laboratory procedures being performed.
II. Personal Protective Equipment (PPE): Your First Line of Defense
The consistent and correct use of appropriate Personal Protective Equipment is non-negotiable when handling this compound. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes/Face | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities. | To protect against splashes and airborne particles. |
| Skin | Chemical-resistant gloves (e.g., Nitrile rubber, minimum 0.11 mm thickness). A lab coat or chemical-resistant apron. | To prevent skin contact. Gloves should be inspected before use and disposed of properly after handling the chemical.[1] |
| Respiratory | Use in a well-ventilated area. If dust formation is likely, a NIOSH-approved particulate respirator (e.g., N95) is recommended. | To prevent inhalation of airborne particles.[1] |
It is crucial to inspect all PPE for integrity before each use and to don and doff it in a designated area to prevent cross-contamination.
III. Safe Handling and Operational Protocols
Adherence to meticulous handling procedures is critical to minimize exposure and ensure a safe working environment.
A. Preparation and Weighing:
-
Designated Area: All handling of this compound should be performed in a designated area, such as a chemical fume hood, to control the release of airborne dust.[2]
-
Ventilation: Ensure adequate ventilation. A chemical fume hood is the preferred engineering control.
-
Spill Prevention: Cover the work surface with absorbent, disposable bench paper to contain any potential spills.[2]
-
Weighing: If possible, use an enclosed balance to minimize the dispersal of powder.[2] Use weigh boats to prevent spills.[2]
-
Transfer: Use a spatula to transfer the powder in small, manageable amounts.[2] Avoid pouring the powder directly from the bottle to minimize dust formation.[2]
B. During the Experiment:
-
Container Management: Keep the container of this compound tightly closed when not in use.[2][3]
-
Avoid Contact: Avoid direct contact with the skin, eyes, and clothing.[3]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the chemical, even if gloves were worn.[4]
IV. Emergency Procedures: Be Prepared
Accidents can happen, and a swift, informed response is critical.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3] Remove contaminated clothing. If irritation persists, seek medical attention.[3]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.[3]
-
Inhalation: Move the person to fresh air.[3] If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal. Clean the spill area with a wet cloth. For larger spills, evacuate the area and contact your institution's environmental health and safety department.
V. Disposal Plan: Responsible Stewardship
Proper disposal of this compound and its containers is an essential part of the laboratory workflow.
-
Waste Chemical: Dispose of unused or waste this compound as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it in the regular trash or down the drain.[1] The material should be collected in a clearly labeled, sealed container.
-
Contaminated Materials: Any materials contaminated with the chemical, such as gloves, weigh boats, and bench paper, should also be disposed of as hazardous waste.
-
Empty Containers: "Empty" containers may still retain chemical residue and should be disposed of as hazardous waste.
VI. Workflow for PPE Selection and Use
The following diagram illustrates the decision-making process for selecting and using the appropriate PPE when handling this compound.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
